molecular formula C3H5N3O B122909 3-amino-1H-pyrazol-5(4H)-one CAS No. 6126-22-3

3-amino-1H-pyrazol-5(4H)-one

Cat. No.: B122909
CAS No.: 6126-22-3
M. Wt: 99.09 g/mol
InChI Key: QZBGOTVBHYKUDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1H-pyrazol-5(4H)-one (CAS 6126-22-3) is a versatile chemical building block in medicinal chemistry and drug discovery. This high-purity compound serves as a crucial precursor for synthesizing diverse heterocyclic systems, including pyrazolo[1,5-a]pyrimidines, which are structurally related to bioactive molecules like the sedative-hypnotic drug Zaleplon . The 3-amino-1H-pyrazole core is a privileged scaffold in kinase inhibitor development . Recent research has leveraged this moiety to create potent inhibitors targeting understudied kinases like CDK16, a member of the PCTAIRE subfamily associated with breast, prostate, and cervical cancers . These inhibitors demonstrate high cellular potency and can induce G2/M phase cell cycle arrest . Beyond oncology, pyrazol-5-one derivatives exhibit significant antimicrobial properties, showing potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Aspergillus niger . The compound's reactivity allows for regiospecific syntheses under microwave irradiation, enabling efficient exploration of chemical space for new drug candidates . With a molecular formula of C₃H₅N₃O and a molecular weight of 99.09 g/mol, it is supplied with a purity of ≥98% . This product is for research and further manufacturing use only, not for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1,4-dihydropyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O/c4-2-1-3(7)6-5-2/h1H2,(H2,4,5)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELIBMUMKLRTKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NNC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30973899
Record name 5-Imino-4,5-dihydro-1H-pyrazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30973899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6126-22-3, 5833-31-8
Record name 5-Amino-2,4-dihydro-3H-pyrazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6126-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2,4-dihydro-3H-pyrazol-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006126223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6126-22-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50565
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6126-22-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34806
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6126-22-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30480
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Imino-4,5-dihydro-1H-pyrazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30973899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-2,4-dihydro-3H-pyrazol-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.541
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-amino-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for 3-amino-1H-pyrazol-5(4H)-one, a crucial heterocyclic scaffold in medicinal chemistry. The document details the core synthetic routes, presents quantitative data in a comparative format, and provides detailed experimental protocols for key reactions. Furthermore, reaction pathways are visualized using chemical structure diagrams to facilitate a deeper understanding of the molecular transformations.

Core Synthesis Mechanisms

The synthesis of this compound is predominantly achieved through two highly effective and widely adopted methods: the direct condensation of ethyl cyanoacetate with hydrazine hydrate and the cyclization of cyanoacetylhydrazine.

Condensation of Ethyl Cyanoacetate with Hydrazine Hydrate

This is the most direct and atom-economical approach for the synthesis of this compound. The reaction involves the nucleophilic attack of hydrazine on the ester and nitrile functionalities of ethyl cyanoacetate, leading to a cyclization that forms the pyrazolone ring.

The proposed reaction mechanism involves an initial reaction of hydrazine with the ester group of ethyl cyanoacetate, followed by an intramolecular cyclization via attack of the terminal nitrogen of the hydrazine moiety on the cyano group.

dot

Caption: Condensation of Ethyl Cyanoacetate with Hydrazine.

Cyclization of Cyanoacetylhydrazine

This method involves two discrete steps: the synthesis of cyanoacetylhydrazine from ethyl cyanoacetate and hydrazine hydrate, followed by its base- or thermally-induced cyclization to form the desired this compound. While less direct, this approach allows for the isolation and purification of the intermediate, potentially leading to a purer final product.

The first step is the formation of the hydrazide from the ester. The subsequent cyclization is typically promoted by a base, which facilitates the deprotonation of the hydrazide and the subsequent nucleophilic attack on the nitrile carbon.

dot

Synthesis_Workflow start Start Materials (Ethyl Cyanoacetate, Hydrazine Hydrate) step1 Step 1: Synthesis of Cyanoacetylhydrazine start->step1 intermediate Isolated Intermediate (Cyanoacetylhydrazine) step1->intermediate step2 Step 2: Base-catalyzed Cyclization intermediate->step2 product Final Product (this compound) step2->product

Caption: Two-step synthesis via Cyanoacetylhydrazine.

Quantitative Data Summary

The following table summarizes the reaction conditions and reported yields for the primary synthesis routes of this compound and its derivatives.

Synthesis RouteStarting MaterialsReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Condensation Ethyl Cyanoacetate, Hydrazine HydrateSodium EthoxideEthanol1201643
Condensation Ethyl Cyanoacetate, PhenylhydrazineSodium EthoxideEthanol1201676-82
Cyclization CyanoacetylhydrazineSodium Ethoxide-Heat--[1]
From Acrylonitrile Acrylonitrile, HydrazineSulfuric Acid, p-toluenesulfonyl chloride, Sodium BicarbonateEthanol, Benzene, Water30-9024+93-99 (overall)[2]

Note: Yields can vary significantly based on the scale of the reaction, purity of reagents, and specific reaction conditions. The data presented is for comparative purposes.

Experimental Protocols

Protocol 1: Synthesis of 1-phenyl-3-amino-5-pyrazolone (A representative protocol for the condensation method)

Materials:

  • Sodium (2 g atoms)

  • Absolute Ethanol (800 ml)

  • Ethyl Cyanoacetate (1 mole, 113 g)

  • Phenylhydrazine (1 mole, 108 g)

  • Glacial Acetic Acid

  • Ether

Procedure:

  • Prepare sodium ethoxide by dissolving sodium in absolute ethanol in a three-necked flask equipped with a stirrer and reflux condenser.

  • To the hot solution, add ethyl cyanoacetate followed by phenylhydrazine.

  • Stir the mixture and heat in an oil bath at 120°C for 16 hours.

  • Remove most of the ethanol under reduced pressure.

  • Dissolve the residue in 1 L of water, warming to approximately 50°C to aid dissolution.

  • Cool the solution to room temperature and extract with three 100 ml portions of ether.

  • Acidify the aqueous phase with 100 ml of glacial acetic acid, cool in an ice bath, and filter the resulting precipitate.

  • Wash the crude product on the filter with 100 ml of 95% ethanol.

  • Purify the product by boiling with 500 ml of 95% ethanol, followed by cooling and filtration.

  • Wash the purified solid with ethanol and dry to yield 1-phenyl-3-amino-5-pyrazolone.

Protocol 2: Synthesis of Cyanoacetylhydrazine (Intermediate for the Cyclization Method)

Materials:

  • Ethyl Cyanoacetate (10 mmol)

  • Hydrazine Hydrate (99%, 10 mmol)

  • Ethanol (20 mL)

  • Methanol (for rinsing)

Procedure:

  • Dissolve ethyl cyanoacetate in ethanol in a flask.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add hydrazine hydrate to the solution with stirring.[3]

  • Continue stirring at 0°C for 1 hour.[4]

  • Collect the formed crystals by filtration.

  • Rinse the crystals with cold methanol.

  • Recrystallize the product from ethanol to obtain pure cyanoacetic acid hydrazide.[4]

Subsequent Cyclization:

The isolated cyanoacetylhydrazine can be cyclized to this compound by heating in a suitable solvent with a base such as sodium ethoxide.[1]

Spectroscopic Data for this compound

Spectroscopy Data Reference
¹H NMR (DMSO-d₆)δ 7.33 (d, 1H), 5.52 (d, 1H), 7.05 (s, 3H, broad)[2]
IR (KBr, cm⁻¹)3325-3298 (NH₂), 3177 (NH), 2228 (CN, for a cyano-substituted derivative)[5]
Mass Spec. (m/z)M⁺ = 99.09

Note: Spectroscopic data can vary slightly based on the solvent and instrument used. The provided data is representative. For a cyano-substituted derivative, the nitrile peak is a key identifier in the IR spectrum.[5]

Conclusion

The synthesis of this compound is a well-established process with robust and high-yielding methodologies. The choice between the direct condensation and the two-step cyclization approach will depend on the desired purity of the final compound and the scalability of the process. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important heterocyclic building block in drug discovery and development.

References

tautomeric forms of 3-amino-1H-pyrazol-5(4H)-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Tautomeric Forms of 3-amino-1H-pyrazol-5(4H)-one in Solution

Abstract

This compound and its derivatives are pivotal scaffolds in medicinal chemistry and materials science. Their chemical behavior and biological activity are intrinsically linked to their tautomeric forms, which can exist in equilibrium in solution. This technical guide provides a comprehensive overview of the tautomerism of this compound, detailing the different tautomeric structures, the influence of the solvent and pH on the equilibrium, and the experimental methodologies used for their characterization. Quantitative data from various studies are summarized, and key concepts are illustrated using diagrams generated with Graphviz. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical sciences.

Introduction: The Tautomerism of Pyrazolones

Pyrazolones are a class of heterocyclic compounds that exhibit prototropic tautomerism, a phenomenon involving the migration of a proton, which results in a mixture of interconvertible isomers. For this compound, this tautomerism is particularly complex due to the presence of multiple proton donor and acceptor sites. The position of the equilibrium between these tautomers is highly sensitive to the surrounding environment, including the polarity of the solvent and the pH of the solution. Understanding this equilibrium is crucial as different tautomers can display distinct physicochemical properties, reactivity, and biological activities.

In general, pyrazolones can exist in three main tautomeric forms: the CH form (a pyrazolin-5-one), the OH form (a hydroxypyrazole), and the NH form (a zwitterionic pyrazolium-5-olate). The presence of an amino group at the 3-position introduces further possibilities, including imine-enamine tautomerism.

Tautomeric Forms of this compound

The principal are depicted below. These include the amino-keto form (often referred to as the CH form), the amino-hydroxy form (OH form), and an imino-keto form. The equilibrium between these forms is dynamic and influenced by various factors.

Figure 1: Tautomeric equilibria of this compound.

Influence of Solvent on Tautomeric Equilibrium

The solvent plays a critical role in determining the predominant tautomeric form. The relative stability of the tautomers can be significantly altered by the solvent's polarity, hydrogen bonding capabilities, and dielectric constant.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can form hydrogen bonds with both the proton donor and acceptor groups of the pyrazolone ring. This often stabilizes the more polar tautomers. For many pyrazolone derivatives, the OH and NH forms are favored in polar protic solvents.[1] In some cases, tautomeric equilibrium has been observed in solvents like DMSO-d6 and CD3OD.[2]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have high dielectric constants and can solvate charged or highly polar species. In DMSO, a rare case of slow annular prototropic tautomerism has been observed for some aminopyrazoles, allowing for the detection of individual tautomers by NMR.[3] The more polar 5-amino tautomer's stability increases in DMSO.[3]

  • Nonpolar Solvents (e.g., chloroform, benzene, cyclohexane): In nonpolar solvents, intramolecular hydrogen bonding can play a more significant role in stabilizing certain tautomers. The less polar CH form is often more prevalent in these environments. For instance, in CDCl3, some aminopyrazoles show a preference for a specific tautomer.[2] Studies on related pyrazolones in CDCl3 or C6D6 indicate that the 3-hydroxy form is dominant.[4][5]

Quantitative Analysis of Tautomeric Populations

The quantitative determination of the tautomer ratios in different solvents is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. The integration of signals corresponding to specific protons or carbons in each tautomer allows for the calculation of their relative populations.

Derivative Solvent Tautomer(s) Present Relative Population (%) Reference
4-Cyano & 4-thiocyanato-3-aminopyrazolesDMSO-d63-amino and 5-amino5-amino is preferential[3]
4-Methoxy-3-aminopyrazoleDMSO-d63-amino and 5-amino3-amino is mainly present[3]
3(5)-amino-5(3)-arylpyrazolesSolid State3-amino or 5-aminoDepends on aryl substituent[3]
1-phenyl-1H-pyrazol-3-olCDCl3, C6D63-hydroxy formDominant[4][5]
1-phenyl-1H-pyrazol-3-olDMSO-d63-hydroxy form (monomer)Dominant[4][5]

Note: Data for the parent this compound is sparse in the literature; the table includes data for closely related derivatives to illustrate the principles.

Experimental Protocols

The characterization of tautomeric forms relies on a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomerism in solution. 1H, 13C, and 15N NMR spectra provide detailed structural information.

Detailed Protocol for 1H and 13C NMR Analysis:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of the desired deuterated solvent (e.g., DMSO-d6, CDCl3, CD3OD).

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Acquire a standard 1H NMR spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a 13C NMR spectrum, often using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (2-5 s) and a larger number of scans are typically required.

    • The center of the solvent signal is used as an internal standard.[4]

  • Data Analysis:

    • Identify the distinct signals for each tautomer present in the spectra. For example, the chemical shift of the C4 carbon can be diagnostic: it appears at a different frequency in the CH, OH, and NH forms.[4]

    • Integrate the area of non-overlapping proton signals corresponding to each tautomer.

    • Calculate the molar ratio of the tautomers from the integral ratios.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve compound in deuterated solvent transfer Transfer to NMR tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum h1_nmr->c13_nmr n15_nmr Acquire 15N NMR Spectrum (Optional) c13_nmr->n15_nmr assign Assign signals to each tautomer n15_nmr->assign integrate Integrate characteristic peaks assign->integrate calculate Calculate tautomer ratios integrate->calculate

Figure 2: Workflow for NMR analysis of tautomeric equilibrium.
UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, especially when the different tautomers have distinct absorption maxima. Changes in the absorption spectrum with solvent or pH can indicate a shift in the tautomeric equilibrium. A compound existing in two tautomeric forms may show two absorption maxima.[1]

Detailed Protocol for UV-Vis Analysis:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., ethanol or water).

    • Prepare a series of dilutions in different solvents or buffered solutions of varying pH to the desired concentration (typically in the micromolar range).

  • Instrumentation and Data Acquisition:

    • Use a double-beam UV-Vis spectrophotometer.

    • Record the absorption spectra over a relevant wavelength range (e.g., 200-500 nm).

    • Use the pure solvent or buffer as a blank.

  • Data Analysis:

    • Identify the absorption maxima (λmax) for each condition.

    • Shifts in λmax or changes in the relative intensities of different bands can be correlated with changes in the tautomeric equilibrium.

Computational Chemistry

Quantum chemical calculations, such as Density Functional Theory (DFT), are valuable for predicting the relative stabilities of different tautomers in the gas phase and in solution.[2][3]

General Computational Workflow:

  • Structure Generation: Build the 3D structures of all possible tautomers.

  • Geometry Optimization: Optimize the geometry of each tautomer using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G**).[3]

  • Energy Calculation: Calculate the single-point energies of the optimized structures.

  • Solvent Effects: Incorporate the effects of the solvent using a continuum model, such as the Polarizable Continuum Model (PCM).[3]

  • Stability Analysis: Compare the calculated Gibbs free energies of the tautomers to predict their relative populations.

Conclusion

The tautomerism of this compound is a multifaceted phenomenon governed by a delicate balance of structural and environmental factors. In solution, it exists as an equilibrium mixture of several tautomeric forms, primarily the amino-keto, amino-hydroxy, and imino-keto structures. The position of this equilibrium is highly dependent on the solvent's polarity and hydrogen-bonding capacity. While the amino-keto (CH) form may be favored in nonpolar media, the amino-hydroxy (OH) and other polar forms are often stabilized in polar solvents like water and DMSO. Spectroscopic techniques, particularly multi-nuclear NMR, are the cornerstone for the experimental investigation of these equilibria, providing quantitative data on tautomer populations. These experimental findings are increasingly complemented by computational studies, which offer deeper insights into the relative stabilities of the tautomers. A thorough understanding of the tautomeric behavior of this pyrazolone scaffold is indispensable for the rational design of new drug candidates and functional materials.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-amino-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-1H-pyrazol-5(4H)-one is a heterocyclic organic compound belonging to the pyrazolone family. This class of compounds has garnered significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives, including anti-inflammatory, analgesic, and antimicrobial properties. The unique structural features of the pyrazolone ring, particularly its capacity for tautomerism, play a crucial role in its chemical reactivity and biological interactions. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential involvement in key biological signaling pathways.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to understanding its behavior in both chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug development.

Tautomerism

A key feature of this compound is its existence in various tautomeric forms. Tautomers are isomers of a compound that differ only in the position of a proton and a double bond. For this compound, the principal tautomers are the -CH, -NH, and -OH forms. The stability and predominance of each tautomer can be influenced by factors such as the solvent, pH, and temperature. The equilibrium between these forms is crucial as it dictates the molecule's reactivity and its ability to interact with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃H₅N₃O--INVALID-LINK--
Molecular Weight 99.09 g/mol --INVALID-LINK--
CAS Number 6126-22-3--INVALID-LINK--
Topological Polar Surface Area (TPSA) 67.48 Ų--INVALID-LINK--
logP (calculated) -1.2215--INVALID-LINK--
Melting Point Data not available for this specific tautomer. The related tautomer, 3-amino-1H-pyrazole, has a melting point of 31-39 °C.

Note: Experimental data for some properties of the specific this compound tautomer are limited in the public domain. The provided logP is a computed value.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of pyrazolone derivatives involves the condensation of a β-ketoester with hydrazine or its derivatives. For the synthesis of this compound, ethyl cyanoacetate can be used as the starting β-ketoester equivalent.

Protocol: Synthesis from Ethyl Cyanoacetate and Hydrazine Hydrate

This protocol is adapted from general procedures for pyrazolone synthesis.

Materials:

  • Ethyl cyanoacetate

  • Hydrazine hydrate

  • Ethanol

  • Sodium ethoxide solution (prepared from sodium metal and absolute ethanol)

  • Glacial acetic acid

  • Diethyl ether

  • Distilled water

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • To the stirred sodium ethoxide solution, add ethyl cyanoacetate dropwise at room temperature.

  • Following the addition of ethyl cyanoacetate, add hydrazine hydrate dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the resulting residue in water and wash with diethyl ether to remove any unreacted starting materials.

  • Acidify the aqueous layer with glacial acetic acid to precipitate the crude product.

  • Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Synthesis_Workflow start Start reagents Ethyl Cyanoacetate + Hydrazine Hydrate + Sodium Ethoxide in Ethanol start->reagents reaction Reflux reagents->reaction workup Solvent Removal & Aqueous Workup reaction->workup precipitation Acidification with Acetic Acid workup->precipitation filtration Filtration & Washing precipitation->filtration purification Recrystallization filtration->purification product This compound purification->product

Synthesis workflow for this compound.
Characterization Methods

The synthesized this compound should be characterized to confirm its identity and purity using various spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will provide information about the number and types of protons in the molecule. The chemical shifts of the methylene protons and the amine and amide protons will be characteristic.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon, the carbon atoms of the pyrazole ring, and any other carbon atoms in the molecule.

2. Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key peaks to look for include:

  • N-H stretching vibrations of the amino and amide groups.

  • C=O stretching vibration of the carbonyl group in the pyrazolone ring.

  • C=N and C=C stretching vibrations within the pyrazole ring.

3. Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern. The molecular ion peak [M]⁺ should correspond to the calculated molecular weight of 99.09.

Biological Signaling Pathways

Derivatives of pyrazolone have been reported to modulate several key signaling pathways involved in inflammation and cellular stress responses. While specific data for this compound is limited, the general activity of the pyrazolone scaffold suggests potential interactions with the following pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Pyrazolone derivatives have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines like TNF-α and interleukins. This inhibition can occur at various points in the pathway, including the prevention of IκBα degradation and the subsequent nuclear translocation of the p65 subunit of NF-κB.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa IκBα IKK->IkBa Phosphorylation p65_p50 p65/p50 (NF-κB) IkBa->p65_p50 Inhibition p65_p50_n p65/p50 Pyrazolone Pyrazolone Derivatives Pyrazolone->IKK Inhibition DNA DNA p65_p50_n->DNA Binding & Transcription Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Stimuli->IKK

Inhibition of the NF-κB signaling pathway by pyrazolone derivatives.
TNF-α and ROS Signaling

Tumor Necrosis Factor-alpha (TNF-α) is a key pro-inflammatory cytokine that can activate the NF-κB pathway. Pyrazolone derivatives have been shown to inhibit the production of TNF-α.[1] Additionally, some pyrazolone compounds can modulate the levels of Reactive Oxygen Species (ROS).[2][3] ROS are highly reactive molecules that can cause cellular damage but also act as signaling molecules. The interplay between pyrazolones, TNF-α, and ROS is complex and can lead to either pro- or anti-inflammatory effects depending on the specific compound and cellular context.

TNF_ROS_Pathway Pyrazolone Pyrazolone Derivatives TNFa TNF-α Production Pyrazolone->TNFa Inhibition ROS ROS Generation Pyrazolone->ROS Modulation Inflammation Inflammation TNFa->Inflammation ROS->Inflammation Apoptosis Apoptosis ROS->Apoptosis

Modulation of TNF-α and ROS by pyrazolone derivatives.

Conclusion

This compound represents a core structure with significant potential for the development of novel therapeutic agents. Its physicochemical properties, particularly its tautomeric nature, are key to its chemical and biological behavior. This guide has provided an overview of its known properties, a general protocol for its synthesis, and insights into its potential interactions with critical biological signaling pathways. Further research to elucidate the specific experimental physicochemical parameters and to explore the detailed mechanisms of action of this compound and its derivatives is warranted and will be invaluable for the advancement of drug discovery and development in this area.

References

An In-depth Technical Guide to 3-amino-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-1H-pyrazol-5(4H)-one, a versatile heterocyclic compound, serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents and other specialized chemicals. Its unique structural features, including the presence of both amino and keto functionalities within a pyrazole ring system, make it a valuable intermediate for creating diverse molecular architectures. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and its significant role in medicinal chemistry, particularly in the development of kinase inhibitors.

Chemical Identity and Nomenclature

The chemical identity of this compound is defined by its CAS number and IUPAC name. It's important for researchers to be aware of the tautomeric nature of this molecule, which can lead to different but equally valid naming conventions.

CAS Number: 6126-22-3[1]

IUPAC Name: The most accepted IUPAC name is 5-amino-1,2-dihydropyrazol-3-one . However, due to keto-enol tautomerism, it is also commonly referred to as This compound . This guide will use the latter for consistency, while acknowledging the existence of its tautomers.

Tautomerism

The structure of this compound allows for the existence of several tautomeric forms. The equilibrium between these forms can be influenced by the solvent, pH, and temperature. Understanding this tautomerism is critical for predicting its reactivity and intermolecular interactions.

tautomerism cluster_0 Tautomeric Forms This compound This compound (Keto form) 3-amino-1H-pyrazol-5-ol 3-amino-1H-pyrazol-5-ol (Enol form) This compound->3-amino-1H-pyrazol-5-ol Keto-Enol Tautomerism 5-amino-1H-pyrazol-3(2H)-one 5-amino-1H-pyrazol-3(2H)-one (Alternative Keto form) This compound->5-amino-1H-pyrazol-3(2H)-one Prototropic Shift synthesis Ethyl_Cyanoacetate Ethyl Cyanoacetate Intermediate Cyanoacetohydrazide (Intermediate) Ethyl_Cyanoacetate->Intermediate + Hydrazine Hydrate - Ethanol Hydrazine_Hydrate Hydrazine Hydrate Product This compound Intermediate->Product Intramolecular Cyclization kinase_inhibition Kinase Kinase Active Site Hinge Region ATP Binding Pocket ATP ATP ATP->Kinase:hinge Binds Inhibitor Aminopyrazole-based Inhibitor This compound scaffold R-groups Inhibitor:scaffold->Kinase:hinge Competitively Binds

References

Navigating the Tautomeric Landscape of 3-amino-1H-pyrazol-5(4H)-one: A Spectroscopic and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 3-amino-1H-pyrazol-5(4H)-one. A cornerstone molecule in the synthesis of various pharmaceuticals, understanding its structural properties is paramount. This document presents a comprehensive overview of its spectral characteristics, the experimental protocols for data acquisition, and a visualization of its synthetic pathway, addressing the complexities arising from its tautomeric nature.

Spectroscopic Data Analysis

This compound is a molecule that exhibits significant tautomerism, primarily existing in equilibrium between the ketone (-one), enol (-ol), and various amino/imino forms. The predominant tautomer in solution, and thus the observed NMR spectrum, is highly dependent on the solvent used. In polar aprotic solvents like dimethyl sulfoxide-d6 (DMSO-d6), the hydroxyl-amino tautomer, 3-amino-5-hydroxypyrazole, is often a significant contributor to the equilibrium.

1H NMR Spectral Data

The proton NMR spectrum of this compound in DMSO-d6 is characterized by the presence of exchangeable protons from the amino and hydroxyl/amide groups, as well as a proton on the pyrazole ring.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.5 - 11.0Broad Singlet1HNH (pyrazole ring)
~8.5 - 9.5Broad Singlet1HOH (hydroxyl tautomer)
~5.0 - 6.0Broad Singlet2HNH2 (amino group)
~4.8Singlet1HCH (pyrazole ring C4)

Note: The chemical shifts of exchangeable protons (NH, OH, NH2) can vary significantly with concentration and temperature.

13C NMR Spectral Data

The carbon NMR spectrum provides key insights into the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom and help in confirming the tautomeric form.

Chemical Shift (δ) ppmAssignment
~160C5 (C=O or C-OH)
~155C3 (C-NH2)
~85C4

Experimental Protocols

The acquisition of high-quality NMR data is fundamental to accurate structural elucidation. The following section details a standard protocol for the NMR analysis of this compound.

Sample Preparation
  • Compound Purity: Ensure the sample of this compound is of high purity (>98%) to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d6) as the solvent. Its ability to dissolve the compound and its characteristic residual solvent peak at ~2.50 ppm for 1H NMR and ~39.52 ppm for 13C NMR make it a suitable choice.

  • Concentration: Prepare a solution with a concentration of approximately 10-20 mg of the compound in 0.5-0.7 mL of DMSO-d6.

  • Dissolution: Ensure complete dissolution of the sample. Gentle warming or vortexing can be applied if necessary.

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, for better signal dispersion and resolution.

  • 1H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: A spectral width of -2 to 12 ppm is typically sufficient.

  • 13C NMR Parameters:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

    • Number of Scans: 1024 to 4096 scans are generally required due to the low natural abundance of 13C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A spectral width of 0 to 180 ppm is appropriate.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for 1H and 1-2 Hz for 13C) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak.

Synthesis Pathway and Tautomerism Visualization

The synthesis of this compound is a fundamental reaction in heterocyclic chemistry. A common and efficient method involves the cyclization of ethyl cyanoacetate with hydrazine hydrate. This reaction provides a direct route to the pyrazolone core. The tautomeric equilibrium of the final product is a key aspect of its chemical behavior.

Synthesis_and_Tautomerism cluster_synthesis Synthesis Pathway cluster_tautomerism Tautomeric Equilibrium in Solution ethyl_cyanoacetate Ethyl Cyanoacetate intermediate Hydrazide Intermediate ethyl_cyanoacetate->intermediate + hydrazine Hydrazine Hydrate hydrazine->intermediate product This compound intermediate->product Cyclization ketone_form Keto Form (this compound) enol_form Enol Form (3-amino-5-hydroxypyrazole) ketone_form->enol_form Equilibrium

Synthesis and Tautomerism of this compound.

This guide serves as a foundational resource for professionals engaged in research and development involving this compound. The provided spectral data, detailed experimental protocols, and visual representation of its synthesis and tautomerism are intended to facilitate a deeper understanding and more effective utilization of this versatile chemical entity.

A Technical Guide to the Synthesis of 3-Amino-1H-pyrazol-5(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1H-pyrazol-5(4H)-one, a derivative of pyrazolone, represents a critical scaffold in medicinal chemistry and drug development. Pyrazolone and its derivatives are five-membered lactam rings containing two adjacent nitrogen atoms and a ketonic group.[1] These heterocyclic compounds are of immense interest due to their broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, antifungal, antitumor, and anticonvulsant properties.[1][2][3] The 3-amino substitution on the pyrazolone core is a key feature that allows for further functionalization, making these compounds versatile starting materials for the synthesis of a wide array of bioactive molecules and commercial dyes.[2] This guide provides an in-depth overview of the core synthetic strategies for this compound derivatives, detailed experimental protocols, and quantitative data to support researchers in this field.

Core Synthetic Strategies

The synthesis of the this compound core primarily relies on the cyclocondensation reaction between a hydrazine derivative and a suitable three-carbon precursor bearing a nitrile group and a carbonyl or a precursor to a carbonyl group.

Condensation of β-Ketonitriles with Hydrazines

One of the most prevalent and straightforward methods for synthesizing this compound derivatives is the condensation of a β-ketonitrile (3-oxoalkanenitrile) with hydrazine or its derivatives.[4][5] This reaction proceeds through an initial condensation to form a hydrazone, followed by an intramolecular cyclization to yield the pyrazole ring.

The general workflow for this synthesis is depicted below.

G start β-Ketonitrile + Hydrazine Derivative reaction Reaction Vessel (e.g., Ethanol, Acetic Acid) start->reaction heating Heating / Reflux reaction->heating Initiate Reaction cooling Cooling to Ambient Temperature heating->cooling workup Work-up (Solvent Extraction, Washing) cooling->workup purification Purification (Recrystallization / Chromatography) workup->purification product This compound Derivative purification->product

Caption: General experimental workflow for pyrazolone synthesis.

The reaction is typically carried out in a protic solvent like ethanol, often with an acid catalyst such as acetic acid, to facilitate the condensation.[6]

A principal synthetic scheme for this method is as follows:

G cluster_reactants Reactants cluster_product Product r1 β-Ketonitrile p1 This compound r1->p1 + R'-NHNH₂ (Hydrazine derivative) - H₂O r2 Hydrazine struct1  O // R-C-CH₂-CN struct2      O     // \n  R-C   N-R'    |   |  H₂N-C = N

Caption: Synthesis from β-Ketonitriles and Hydrazines.

Condensation of Ethyl Cyanoacetate Derivatives with Hydrazines

A closely related and widely used method involves the reaction of ethyl cyanoacetate or its derivatives with hydrazine hydrate. This approach is particularly common for producing derivatives where the 3-position is amino and the 5-position is a hydroxyl (in its keto form, oxo). For instance, reacting ethyl acetoacetate with hydrazine hydrate is a standard procedure to produce 3-methyl-1H-pyrazol-5(4H)-one.[7] While this yields a 3-methyl derivative, the analogous use of ethyl 2-cyanoacetate provides the 3-amino core.

Multicomponent reactions often utilize ethyl cyanoacetate. For example, a one-pot synthesis can be achieved by reacting ethyl cyanoacetate, hydrazine hydrate, an aldehyde, and malononitrile.[8]

G cluster_reactants Reactants cluster_product Product r1 Ethyl Cyanoacetate + Aldehyde + Malononitrile + Hydrazine p1 Pyrano[2,3-c]pyrazole Derivative r1->p1 One-Pot Reaction struct1 NC-CH₂-COOEt + R-CHO + CH₂(CN)₂ + H₂NNH₂ struct2 Complex Fused Pyrazole

Caption: Multicomponent synthesis of pyrazole derivatives.

Pinner Reaction Strategy

An alternative approach involves the Pinner reaction, which utilizes α-mono- or α,α-disubstituted ethyl cyanoacetates.[9] This strategy can lead to either 3-amino-1H-pyrazol-5(4H)-ones or substituted (1,2,4-triazol-3-yl)acetates, depending on the reaction pathway. The key intermediate is a carboxyimidate, which can undergo nucleophilic attack at the ester moiety to form the pyrazolone ring. This method offers a pathway to 4-mono- and 4,4-disubstituted 5-amino-2,4-dihydro-3H-pyrazol-3-ones, including spirocyclic derivatives.[9]

Quantitative Data Summary

The following tables summarize yields and characterization data for representative this compound derivatives synthesized via the methods described.

Table 1: Summary of Synthetic Methods and Yields

Precursor(s)Reagents/ConditionsProductYield (%)Reference
3-Oxo-3-phenylpropanenitrile, HydrazineEthanol, Acetic acid, 60°C, 24h3-Phenyl-1H-pyrazol-5-amine82%[6]
Ethyl acetoacetate, Hydrazine hydrateEthanol, 60°C3-Methyl-1H-pyrazol-5(4H)-one82%[7]
3-(4-Chlorophenyl)-3-oxopropanenitrile, Hydrazine hydrateDioxane, reflux, 4h3-Amino-5-(4-chlorophenyl)-1H-4-pyrazolecarbonitrile95%[10]
Malononitrile, Hydrazine hydrateReflux3,5-DiaminopyrazoleN/A[11]
Ethyl acetoacetate, Hydrazine hydrate, Benzaldehyde, MalononitrileTriethylamine, reflux, 6h6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrileN/A[8]

Table 2: Physical and Spectral Data for Selected Derivatives

CompoundMolecular FormulaMelting Point (°C)Key Spectral Data (IR, cm⁻¹)Reference
3-Methyl-1H-pyrazol-5(4H)-oneC₄H₆N₂O222-2252997, 1651, 1551, 1502, 1453[7]
3-Amino-5-(4-chlorophenyl)-1H-4-pyrazolecarbonitrileC₁₀H₇ClN₄218-2203348, 3302 (NH₂), 3137 (NH), 2223 (CN)[10]
3-Amino-5-(2-thienyl)-1H-4-pyrazolecarbonitrileC₈H₆N₄S238-2403325, 3298 (NH₂), 3177 (NH), 2228 (CN)[10]
5-Amino-3-(4-chlorophenyl)-1H-pyrazoleC₉H₈ClN₃174-1753434, 3362, 3315 (NH/NH₂), 1625, 1607[12]

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound derivatives.

Protocol 1: Synthesis of 3-Phenyl-1H-pyrazol-5-amine from a β-Ketonitrile[6]
  • Reaction Setup: In a suitable reaction vessel, dissolve 3-oxo-3-phenylpropanenitrile (50 mg, 0.34 mmol) in 3 mL of anhydrous ethanol.

  • Addition of Reagents: Add hydrazine (11.6 mg, 0.36 mmol) and acetic acid (0.024 mL, 0.37 mmol) to the solution.

  • Reaction: Heat the reaction mixture at 60°C for 24 hours.

  • Work-up: Cool the mixture to ambient temperature and remove the solvent under reduced pressure (in vacuo).

  • Extraction: Take up the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution. Subsequently, wash the organic layer with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent.

  • Purification: Wash the resulting solid residue with ethyl ether and dry in vacuo to yield 3-phenyl-1H-pyrazol-5-amine (45 mg, 82% yield).

Protocol 2: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one from an Ester[7]
  • Reaction Setup: Place ethyl acetoacetate (0.1 mole) in a conical flask.

  • Addition of Reagents: Add hydrazine hydrate (0.2 mole) in ethanol (20 mL) dropwise to the flask with constant stirring. The temperature will rise during the addition; maintain it at 60°C.

  • Product Formation: A crystalline solid will form during the reaction.

  • Isolation: After the reaction is complete, cool the mixture.

  • Purification: Collect the separated solid by filtration and wash with ice-cold ethanol to obtain 3-methyl-1H-pyrazol-5(4H)-one (Yield: 82%).

Protocol 3: Synthesis of 3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile[10]
  • Reaction Setup: Prepare a solution of 3-(4-chlorophenyl)-3-oxopropanenitrile (10 mmol) in dioxane (30 mL).

  • Addition of Reagents: Add hydrazine hydrate (15 mmol, 99%) to the solution.

  • Reaction: Reflux the reaction mixture for 4 hours.

  • Isolation: After cooling, the solid product that forms is collected by filtration.

  • Purification: Crystallize the crude product from dioxane to yield 3-amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile (Yield: 95%).

Conclusion

The synthesis of this compound derivatives is well-established, with several efficient and versatile methods available to chemists. The classical condensation of β-ketonitriles or related ester precursors with hydrazines remains a cornerstone of their synthesis, providing high yields and relatively simple procedures. Modern approaches, including multicomponent reactions, offer advantages in terms of efficiency and the ability to generate molecular diversity in a single step. The protocols and data presented in this guide serve as a comprehensive resource for researchers engaged in the synthesis and development of novel pyrazolone-based compounds for pharmaceutical and other applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Novel Pyrazolone Compounds

Pyrazolone and its derivatives represent a versatile and privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, have been the subject of extensive research, leading to the development of numerous therapeutic agents.[3][4] The core structure of pyrazolone is a key component in drugs like the anti-inflammatory agent phenylbutazone and the analgesic metamizole.[4] Recent advancements have focused on synthesizing novel derivatives to enhance potency, selectivity, and pharmacokinetic profiles across various therapeutic areas, including oncology, inflammation, and infectious diseases.[5][6]

This technical guide provides a comprehensive overview of the recent progress in the biological evaluation of novel pyrazolone compounds. It summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and research workflows to support ongoing drug discovery and development efforts.

Data Presentation: Biological Activities of Novel Pyrazolone Compounds

The biological activities of recently synthesized pyrazolone derivatives are summarized below. Data is organized by therapeutic application for ease of comparison.

Table 1: Anticancer Activity of Pyrazolone Derivatives
Compound Class/DerivativeCancer Cell LineAssayIC50 ValueReference
Pyrazolone Chalcone (3b)MCF-7 (Breast)Cytotoxicity3.92 ± 0.2 µM[7]
Pyrazolone Chalcone (3b)HepG-2 (Liver)Cytotoxicity5.03 ± 0.4 µM[7]
Pyrazolone Chalcone (3b)HCT-116 (Colon)Cytotoxicity6.34 ± 0.5 µM[7]
Pyrazole Carbaldehyde (43)MCF-7 (Breast)PI3 Kinase Inhibition0.25 µM[8]
Isolongifolanone Derivative (37)MCF-7 (Breast)Cytotoxicity5.21 µM[8]
Polysubstituted Pyrazole (59)HepG-2 (Liver)Cytotoxicity2 µM[8]
Pyrazole-Naphthalene (168)MCF-7 (Breast)Tubulin Polymerization2.78 ± 0.24 µM[5]
Pyrazole-Imide (161b)A-549 (Lung)Cytotoxicity3.22 µM[5]
Indole-Pyrazole (33)-CDK2 Inhibition0.074 µM[8]
Indole-Pyrazole (34)-CDK2 Inhibition0.095 µM[8]
Table 2: Anti-inflammatory Activity of Pyrazolone Derivatives
Compound Class/DerivativeTarget/AssayMeasured ActivityReference
Pyrazole Derivative (119a)COX-2 InhibitionIC50: 0.02-0.04 µM[5]
Pyrazole Derivative (119b)COX-2 InhibitionIC50: 0.02-0.04 µM[5]
3-(trifluoromethyl)-5-arylpyrazoleCOX-2 InhibitionIC50: 0.02 µM[9]
3-(trifluoromethyl)-5-arylpyrazoleCOX-1 InhibitionIC50: 4.5 µM[9]
Pyrazoline (2g)5-Lipoxygenase (5-LOX)IC50: 80 µM[3]
Pyrazole Derivative (117a)Protein Denaturation93.80% Inhibition[5]
Pyrazole DerivativeCarrageenan-induced Paw Edema65-80% Edema Reduction[9]
Pyrazolone-Pyridazine (4c, 4e)Carrageenan-induced Paw EdemaGood Activity[10]
Table 3: Antimicrobial Activity of Pyrazolone Derivatives
Compound DerivativeOrganismMIC Value (µg/mL)Reference
Pyrazole Derivative (3)Escherichia coli0.25[11]
Pyrazole Derivative (4)Streptococcus epidermidis0.25[11]
Pyrazoline Derivative (P1)Pseudomonas aeruginosa1.5[12]
Pyrazoline Derivative (P1)Escherichia coli3.121[12]
Pyrazole Derivative (2)Aspergillus niger1[11]
Pyrazoline Derivative (P6)Aspergillus niger0.83[12]
Pyrazoline Derivative (P6)Penicillium chrysogenum0.093[12]
Table 4: Enzyme Inhibitory Activity of Pyrazolone Derivatives
Compound Class/DerivativeTarget EnzymeIC50 Value (µM)Reference
Schiff Base (3g)Acetylcholinesterase (AChE)0.057[13]
Schiff Base (3e)Acetylcholinesterase (AChE)0.285[13]
Schiff Base (3h)Monoamine Oxidase B (MAO-B)0.049[13]
Schiff Base (3i)Monoamine Oxidase B (MAO-B)0.054[13]
Schiff Base (3a)Monoamine Oxidase B (MAO-B)0.114[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments commonly cited in the evaluation of pyrazolone compounds.

General Synthesis of Pyrazolone Derivatives via Chalcone Cyclization

This method is a common pathway for creating pyrazoline/pyrazolone scaffolds.[3][12]

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • Dissolve an appropriate substituted acetophenone (1 eq.) and a substituted aldehyde (1 eq.) in ethanol.

    • Add a catalytic amount of a strong base (e.g., aqueous NaOH or KOH) dropwise while stirring the mixture at room temperature.

    • Continue stirring for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

    • Filter the precipitated solid (the chalcone), wash with cold water, and recrystallize from ethanol.

  • Cyclization to Pyrazolone:

    • Reflux a mixture of the synthesized chalcone (1 eq.) and hydrazine hydrate (1.5 eq.) in a suitable solvent such as ethanol or glacial acetic acid for 6-12 hours.

    • Monitor the reaction by TLC.

    • After cooling, the reaction mixture is poured into ice-cold water.

    • The resulting solid product is filtered, washed, dried, and purified by recrystallization to yield the final pyrazolone derivative.

    • Characterize the final compound using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[13]

In Vitro Anticancer Activity: MTT Cytotoxicity Assay

This colorimetric assay is widely used to assess the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.[8]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazolone compounds (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This is a standard and highly reproducible model for evaluating acute inflammation and the efficacy of anti-inflammatory agents.[3][10]

  • Animal Acclimatization: Use adult rats or mice, acclimatized for at least one week before the experiment. Fast the animals overnight with free access to water.

  • Grouping and Administration: Divide animals into groups: a control group (vehicle), a standard group (e.g., Diclofenac or Indomethacin), and test groups receiving different doses of the pyrazolone compounds. Administer the compounds orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at time 0 (before carrageenan injection) and then at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antimicrobial Susceptibility: Broth Microdilution Method for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the pyrazolone compounds in a suitable broth medium (e.g., Mueller-Hinton Broth). The concentration range should be sufficient to determine the MIC.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at a suitable temperature for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of complex biological and experimental processes can significantly aid comprehension. The following diagrams were generated using the DOT language.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_products Prostanoid Products PL Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) AA Arachidonic Acid (AA) COX COX-1 / COX-2 AA->COX oxidation PLA2->AA hydrolysis PGG2 Prostaglandin G2 (PGG2) COX->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A2 PGH2->Thromboxane Prostacyclin Prostacyclin (PGI2) PGH2->Prostacyclin Pyrazolone Pyrazolone Compounds Pyrazolone->COX Inhibition Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation experimental_workflow synthesis Synthesis of Novel Pyrazolone Derivatives purification Purification & Characterization (NMR, IR, Mass Spec) synthesis->purification invitro In Vitro Screening (Anticancer, Antimicrobial, Enzyme Inhibition) purification->invitro invivo In Vivo Evaluation (Anti-inflammatory, Toxicity Models) invitro->invivo Promising Candidates sar Structure-Activity Relationship (SAR) Analysis invitro->sar invivo->sar lead Lead Compound Identification & Optimization sar->lead lead->synthesis Feedback Loop

References

The Versatility of 3-amino-1H-pyrazol-5(4H)-one: A Core Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-1H-pyrazol-5(4H)-one, also known as 3-amino-5-hydroxypyrazole, is a pivotal heterocyclic building block in the field of organic synthesis. Its unique molecular architecture, featuring multiple reactive sites, makes it an exceptionally versatile precursor for the synthesis of a wide array of complex molecules. This guide explores the synthesis, physicochemical properties, and reactivity of this compound, with a detailed focus on its application in the development of pharmaceuticals and dyes. The pyrazolone core is a key pharmacophore found in numerous established drugs, highlighting its significance in medicinal chemistry.[1]

The structural hallmark of this compound is its ability to exist in several tautomeric forms, which dictates its reactivity towards different reagents. This tautomerism, coupled with the nucleophilicity of the amino group and the reactivity of the active methylene group, provides synthetic chemists with a powerful tool for constructing diverse molecular scaffolds.

Physicochemical and Computational Data

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, characterization, and application in synthetic protocols.

PropertyValueReference
CAS Number 6126-22-3[2]
Molecular Formula C₃H₅N₃O[2][3]
Molecular Weight 99.09 g/mol [2][3]
Appearance Solid
Purity ≥98%[2]
Topological Polar Surface Area (TPSA) 67.48 Ų[2]
LogP -1.2215[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 3[2]
SMILES O=C1CC(N)=NN1[2]
InChI InChI=1S/C3H5N3O/c4-2-1-3(7)6-5-2/h1H,(H4,4,5,6,7)[3]

Synthesis and Tautomerism

The most common and efficient synthesis of pyrazolones involves the cyclocondensation reaction between a β-ketoester and a hydrazine derivative, a process known as the Knorr pyrazole synthesis.[4][5] Specifically, this compound can be synthesized from the reaction of ethyl cyanoacetate with hydrazine hydrate.

Figure 1: Synthetic workflow for this compound.

A critical aspect of pyrazolone chemistry is tautomerism. This compound can exist in three main tautomeric forms: the CH-form (ketone), the OH-form (enol/phenol), and the NH-form. The equilibrium between these forms is influenced by the solvent, pH, and temperature, and it significantly impacts the molecule's reactivity. While often drawn in the keto form, the enol tautomer is generally a major contributor, achieving aromaticity in the five-membered ring.[5]

Figure 2: Equilibrium between the major tautomers.

Applications as a Precursor in Organic Synthesis

The trifunctional nature of this compound makes it a cornerstone for synthesizing a variety of heterocyclic compounds.

Synthesis of Pharmaceuticals: The Case of Celecoxib

Pyrazoles are integral components of many pharmaceuticals due to their wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1] A prominent example is Celecoxib, a selective COX-2 inhibitor used to treat arthritis.[6] The synthesis of Celecoxib involves the Knorr condensation of a 1,3-dicarbonyl compound with the appropriate arylhydrazine.[6][7][8] While Celecoxib itself is not directly synthesized from this compound, the underlying Knorr pyrazole synthesis principle is the same, and substituted aminopyrazoles serve as precursors for analogous bioactive molecules.

The general synthesis involves the reaction of a substituted hydrazine with an unsymmetrical β-diketone.

Figure 3: Knorr synthesis pathway for Celecoxib.

Experimental Protocol: Synthesis of Celecoxib [6][8][9]

  • Preparation of the β-Diketone: p-methylacetophenone is reacted with ethyl trifluoroacetate in the presence of a base like sodium methoxide in toluene via a Claisen condensation to yield 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione.[6][8]

  • Cyclocondensation: The resulting β-diketone is condensed with 4-hydrazinobenzenesulfonamide hydrochloride.

  • Reaction Conditions: The reaction is typically carried out in a solvent such as water or ethanol, often with an acid catalyst like hydrochloric acid.[6][9]

  • Work-up and Purification: The reaction mixture is cooled, and the precipitated product (crude Celecoxib) is collected by filtration.

  • Recrystallization: The crude product is purified by recrystallization from a suitable solvent mixture to yield pure Celecoxib.[9]

ParameterValue/ConditionReference
Step 1 Reactants p-methylacetophenone, Ethyl trifluoroacetate, Sodium methoxide[6]
Step 1 Solvent Toluene[6]
Step 2 Reactants 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione, 4-hydrazinobenzenesulfonamide HCl[6]
Step 2 Solvent Water or Ethanol[6][9]
Catalyst Hydrochloric Acid[9]
Synthesis of Azo Dyes: The Case of Tartrazine

The amino group on the this compound scaffold is readily diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes. These dyes have applications in textiles, food coloring, and as analytical indicators. A well-known example of a pyrazolone-based azo dye is Tartrazine (FD&C Yellow No. 5).[10] Tartrazine synthesis involves the azo coupling of diazotized sulfanilic acid with a pyrazolone derivative, specifically 1-(4'-sulfophenyl)-3-carboxy-5-pyrazolone.[10][11]

A similar principle can be applied starting with this compound. The amino group can be converted to a diazonium salt, which then acts as an electrophile, reacting with electron-rich coupling components like phenols or anilines.

Figure 4: Synthesis of azo dyes from aminopyrazolone.

Experimental Protocol: Synthesis of a Pyrazole-Azo Dye [12][13]

  • Diazotization: this compound (1 equivalent) is dissolved in a dilute mineral acid (e.g., hydrochloric acid). The solution is cooled to 0-5 °C in an ice bath.

  • Addition of Nitrite: A pre-cooled aqueous solution of sodium nitrite (1 equivalent) is added dropwise to the pyrazolone solution while maintaining the temperature below 5 °C. The reaction is stirred for 15-30 minutes to ensure complete formation of the diazonium salt.

  • Preparation of Coupling Component: The coupling component (e.g., 2-naphthol, 1 equivalent) is dissolved in an alkaline solution (e.g., aqueous sodium hydroxide).

  • Azo Coupling: The cold diazonium salt solution is added slowly to the solution of the coupling component with vigorous stirring. The pH is maintained in the alkaline range.

  • Isolation: The resulting colored precipitate (the azo dye) is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

ParameterValue/ConditionReference
Reactants This compound, Sodium Nitrite, Coupling Component[12]
Diazotization Temp. 0-5 °C[13]
Coupling pH Alkaline[12]
Synthesis of Fused Heterocyclic Systems

The bifunctional nature of this compound allows it to react with various 1,3-dielectrophiles to construct fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. These scaffolds are of great interest in medicinal chemistry. The reaction typically proceeds by initial attack of the exocyclic amino group followed by intramolecular cyclization involving the ring nitrogen.

Figure 5: Pathway to fused pyrazolo[1,5-a]pyrimidines.

Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidine [14]

  • Reactant Mixture: A mixture of a 3-aminopyrazole derivative (1 equivalent) and a suitable 1,3-dicarbonyl compound or its enamine equivalent (1 equivalent) is prepared.

  • Solvent and Catalyst: The reaction is typically carried out in a high-boiling solvent like pyridine or in an alcohol with an acid or base catalyst.

  • Reaction Conditions: The mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC).

  • Isolation: The reaction mixture is cooled, and the solvent may be removed under reduced pressure. The residue is then treated with an appropriate solvent (e.g., acidified water) to precipitate the product.

  • Purification: The solid product is collected by filtration, washed, and recrystallized from a suitable solvent like dioxane or ethanol.

Conclusion

This compound stands out as a remarkably versatile and valuable precursor in organic synthesis. Its inherent reactivity, governed by its functional groups and tautomeric nature, provides access to a vast chemical space. This guide has demonstrated its central role in the construction of key molecular frameworks, from the pyrazolone core of anti-inflammatory drugs to the chromophores of widely used azo dyes and complex fused heterocyclic systems. The detailed protocols and reaction pathways provided herein serve as a practical resource for researchers aiming to leverage the synthetic potential of this powerful building block in pharmaceutical, material, and chemical sciences. The continued exploration of its reactivity promises to unlock even more innovative applications in the future.

References

Keto-Enol Tautomerism in Pyrazolone Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazolone derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and physicochemical properties. Central to their reactivity, stability, and interaction with biological targets is the phenomenon of keto-enol tautomerism. This guide provides an in-depth exploration of the tautomeric equilibrium in pyrazolone derivatives, detailing the structural aspects of the different tautomeric forms, the factors influencing their equilibrium, and the advanced analytical techniques employed for their characterization. Furthermore, this document outlines the profound implications of tautomerism on the biological activity of these compounds, with a particular focus on the antioxidant mechanism of edaravone.

Introduction to Pyrazolone Tautomerism

Pyrazolone derivatives can exist in several tautomeric forms, primarily the keto and enol forms, which are in dynamic equilibrium.[1] The position of this equilibrium is a critical determinant of the molecule's properties and biological function.[1] The principal tautomeric forms for a generic 1-substituted-3-methyl-5-pyrazolone are the CH-form (keto), the OH-form (enol), and the NH-form (a second keto form).[2] The interconversion between these forms involves the migration of a proton and a concurrent shift of double bonds.[3]

The relative stability of these tautomers is influenced by a multitude of factors, including the nature of substituents on the pyrazolone ring, the solvent, temperature, and pH.[3][4] Understanding and controlling this tautomeric equilibrium is paramount in drug design and development, as different tautomers can exhibit distinct biological activities.[4]

The Tautomeric Forms of Pyrazolone Derivatives

The three primary tautomeric forms of pyrazolone derivatives are:

  • CH-form (Keto): Characterized by a methylene group at the C4 position and a carbonyl group at the C5 position. This form is often predominant in nonpolar solvents.[5]

  • OH-form (Enol): Contains a hydroxyl group at the C5 position and a double bond between C4 and C5. This form can be stabilized by intramolecular hydrogen bonding and is often favored in certain solvents.[2]

  • NH-form (Keto): Features a carbonyl group at the C3 position and a double bond between C4 and C5. This tautomer is generally less stable than the CH and OH forms.[5]

The equilibrium between these forms is a dynamic process, and the predominant tautomer can vary significantly with the molecular environment.

Factors Influencing Keto-Enol Tautomerism

The delicate balance of the keto-enol equilibrium in pyrazolone derivatives is dictated by several interconnected factors:

  • Solvent Effects: The polarity of the solvent plays a crucial role in determining the predominant tautomeric form.[5] Polar solvents tend to stabilize the more polar tautomer, while nonpolar solvents favor the less polar form.[5] For instance, in some pyrazolone derivatives, the CH-form is favored in nonpolar solvents like chloroform, whereas the OH- and NH-forms are more prevalent in polar solvents like DMSO.[5]

  • Substituent Effects: The electronic properties of substituents on the pyrazolone ring can significantly influence the relative stability of the tautomers. Electron-withdrawing groups can stabilize the enol form through resonance.

  • Temperature: Temperature can affect the position of the equilibrium. An increase in temperature can favor the formation of the less stable tautomer.

  • pH: The pH of the medium can influence the tautomeric equilibrium, especially for compounds with ionizable groups. For instance, the pKa of edaravone is 7.0, and at physiological pH, it exists as a mixture of neutral and anionic forms, with the enol anion being a key species in its antioxidant activity.[4][6]

Quantitative Analysis of Tautomeric Equilibrium

The equilibrium between the different tautomeric forms can be quantified by the equilibrium constant (Keq). This constant provides a measure of the relative concentrations of the tautomers at equilibrium. The following tables summarize the quantitative data for the tautomeric equilibrium of selected pyrazolone derivatives in various solvents.

Table 1: Tautomeric Equilibrium of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone) in Different Solvents [5][7]

SolventTautomeric FormMolar Fraction (%)
Gas PhaseCHDominant
NH-
OH-
EthanolCHDecreases from gas phase
NHStabilized
OHStabilized
WaterCHFurther decreases
NHMore stabilized
OHMore stabilized

Table 2: Calculated Energy Differences for Edaravone Tautomers in Different Media [8]

TautomerSolventEnergy Difference (kcal/mol)
NHChloroform3.44
OHChloroform6.68
NHEthanol2.77
OHEthanol6.68
NHWater2.64
OHWater6.67

Experimental Protocols for Tautomer Characterization

The elucidation of the tautomeric forms of pyrazolone derivatives relies on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.[3] Both 1H and 13C NMR can provide distinct signals for the different tautomers, allowing for their identification and quantification.[9][10]

Protocol for 1H and 13C NMR Analysis:

  • Sample Preparation: Dissolve a known concentration of the pyrazolone derivative in the desired deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Data Acquisition: Acquire 1H and 13C NMR spectra on a high-resolution NMR spectrometer.

  • Spectral Analysis:

    • Chemical Shifts: Identify the characteristic chemical shifts for the protons and carbons of each tautomer. For example, the CH2 protons of the CH-form typically appear at a different chemical shift than the vinyl proton of the OH-form.[11]

    • Coupling Constants: Analyze the spin-spin coupling constants, which can provide further structural information to distinguish between tautomers.[12]

    • Integration: Integrate the signals corresponding to each tautomer to determine their relative concentrations and calculate the equilibrium constant (Keq).[3]

X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous determination of the tautomeric form present in the solid state.[13]

Generalized Protocol for X-ray Crystallography: [13]

  • Crystal Growth: Grow single crystals of the pyrazolone derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

  • Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.

  • Data Collection: Collect X-ray diffraction data at a low temperature (e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected diffraction data. The positions of the hydrogen atoms can often be located from the difference Fourier map, confirming the tautomeric form.

Computational Methods

Density Functional Theory (DFT) calculations are a powerful tool to complement experimental studies by predicting the relative stabilities of different tautomers in the gas phase and in solution.[7]

Protocol for DFT Calculations: [7]

  • Structure Building: Build the 3D structures of all possible tautomers of the pyrazolone derivative.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G**).

  • Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies).

  • Energy Calculation: Calculate the electronic energies of the optimized tautomers. The relative energies can be used to predict the most stable tautomer.

  • Solvent Effects: To model the effect of a solvent, use a continuum solvation model such as the Polarizable Continuum Model (PCM).

Biological Implications of Tautomerism: The Case of Edaravone

The different tautomeric forms of a pyrazolone derivative can exhibit distinct biological activities. A prominent example is the antioxidant drug edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one).[4] Its radical-scavenging activity is intimately linked to its keto-enol tautomerism.[4]

The enol form of edaravone can be deprotonated to form the enolate anion, which is a potent electron donor and plays a crucial role in scavenging reactive oxygen species (ROS).[4][6] The N-H tautomer is thought to be a better antioxidant via a single electron transfer (SET) mechanism, while the O-H tautomer is more effective through a hydrogen atom transfer (HAT) mechanism.[8][14]

The following diagram illustrates the role of edaravone's tautomers in its antioxidant activity.

edaravone_antioxidant_mechanism Keto Keto-form (CH) Enol Enol-form (OH) Keto->Enol Equilibrium Anion Enolate Anion Enol->Anion Deprotonation (pH > 7.0) ROS Reactive Oxygen Species (ROS) Edaravone_Radical Edaravone Radical Anion->Edaravone_Radical Electron Donation Neutralized Neutralized Species ROS->Neutralized Edaravone_Radical->Neutralized

Caption: Antioxidant mechanism of edaravone highlighting the role of tautomerism.

Conclusion

Keto-enol tautomerism is a fundamental aspect of pyrazolone chemistry with profound implications for their application in drug discovery and materials science. This technical guide has provided a comprehensive overview of the structural features of pyrazolone tautomers, the factors governing their equilibrium, and the analytical methods for their characterization. The case of edaravone clearly demonstrates that a thorough understanding of the tautomeric behavior of pyrazolone derivatives is crucial for elucidating their mechanism of action and for the rational design of new and more effective therapeutic agents. Further research into the specific biological roles of individual tautomers will undoubtedly pave the way for the development of next-generation pyrazolone-based drugs with enhanced efficacy and selectivity.

References

An In-depth Technical Guide to the Solubility of 3-amino-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-amino-1H-pyrazol-5(4H)-one, a heterocyclic compound of interest in pharmaceutical and chemical research. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical aspects influencing its solubility and provides a detailed experimental protocol for its determination.

Introduction to this compound and its Solubility

This compound is a pyrazolone derivative with the chemical formula C₃H₅N₃O.[1] Its structure, featuring both amine and lactam functionalities, makes it a versatile building block in organic synthesis, particularly for the development of pharmaceutical agents and dyes. The solubility of this compound is a critical physical property that influences its utility in various applications, including reaction kinetics, formulation development, and bioavailability in drug discovery.

The molecule can exist in different tautomeric forms, which can significantly influence its physical and chemical properties, including solubility.[2] The presence of hydrogen bond donors and acceptors in its structure suggests its potential for interaction with a range of solvents.[3][4]

Expected Solubility Profile

While specific quantitative data is scarce, the solubility of this compound in different solvents can be predicted based on its molecular structure and the general solubility of pyrazole derivatives.[5][6][7]

The molecule possesses both polar (amino group, carbonyl group, N-H bonds) and non-polar (pyrazole ring) regions. This amphiphilic nature suggests it will exhibit a range of solubilities in different solvents.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The ability to form hydrogen bonds with the solvent molecules is expected to facilitate solubility.[3][8] However, the overall polarity and the energetic cost of disrupting the crystal lattice will play a significant role. Solubility in water is likely to be moderate, while it is expected to be higher in alcohols like ethanol and methanol.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can act as hydrogen bond acceptors and have high dielectric constants, which should facilitate the dissolution of the polar this compound. Pyrazole derivatives are often soluble in such solvents.[5]

  • Non-polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low in non-polar solvents due to the compound's polar functional groups.

A summary of the expected qualitative solubility is presented in the table below.

Solvent CategoryExamplesExpected SolubilityRationale
Polar Protic Water, EthanolModerate to HighCapable of hydrogen bonding with both donor and acceptor sites of the solvent.
Polar Aprotic DMSO, DMF, AcetoneHighStrong dipole-dipole interactions and hydrogen bond acceptance facilitate dissolution.
Non-polar Hexane, TolueneLow"Like dissolves like" principle; unfavorable interactions between the polar solute and non-polar solvent.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following is a detailed methodology based on the widely accepted shake-flask method, followed by quantification using UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).[9][10][11][12]

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, DMF) of analytical grade

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or HPLC system

Experimental Workflow

The overall workflow for determining the solubility of this compound is depicted in the following diagram.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start weigh Weigh excess compound start->weigh add_solvent Add known volume of solvent weigh->add_solvent shake Shake at constant temperature (e.g., 24-48 hours) add_solvent->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute saturated solution filter->dilute quantify Quantify concentration (UV-Vis or HPLC) dilute->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The excess is crucial to ensure saturation.

    • Accurately add a known volume of the desired solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute the clear, saturated filtrate with the same solvent to a concentration within the linear range of the analytical method.

    • Using UV-Vis Spectroscopy:

      • Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent.

      • Prepare a series of standard solutions of known concentrations.

      • Measure the absorbance of the standard solutions and the diluted sample at the λmax.[13][14][15][16][17]

      • Construct a calibration curve by plotting absorbance versus concentration for the standards.

      • Determine the concentration of the diluted sample from the calibration curve.

    • Using HPLC:

      • Develop a suitable HPLC method (e.g., reversed-phase) to separate and quantify this compound.[18][19][20][21][22]

      • Prepare a series of standard solutions of known concentrations.

      • Inject the standard solutions and the diluted sample into the HPLC system.

      • Construct a calibration curve by plotting peak area versus concentration for the standards.

      • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Factors Influencing Solubility

The solubility of this compound is governed by a complex interplay of factors related to both the solute and the solvent.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions structure Molecular Structure (Polarity, H-bonding) solubility Solubility of This compound structure->solubility tautomerism Tautomeric Form tautomerism->solubility crystal Crystal Lattice Energy crystal->solubility polarity Polarity (Dielectric Constant) polarity->solubility h_bonding Hydrogen Bonding (Donor/Acceptor) h_bonding->solubility temp Temperature temp->solubility ph pH (for aqueous solutions) ph->solubility

Caption: Factors influencing the solubility of this compound.

Conclusion

References

An In-depth Technical Guide to the Crystal Structure of 3-amino-1H-pyrazol-5(4H)-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-amino-1H-pyrazol-5(4H)-one is a foundational heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] This technical guide provides a comprehensive overview of the structural and synthetic aspects of this pyrazolone core. While an experimental crystal structure for the parent compound, this compound, is not publicly available, this document presents detailed crystallographic data from a closely related derivative, 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one, to serve as a representative model for the core structure. Furthermore, this guide outlines key synthetic methodologies and discusses the known biological landscape of this important class of compounds.

Introduction to the this compound Scaffold

The this compound moiety is a versatile building block in the synthesis of a multitude of bioactive molecules. Its structural features, including the presence of both amino and keto functionalities, as well as the pyrazole ring, allow for diverse chemical modifications. This has led to the development of a large library of derivatives with a broad spectrum of pharmacological activities.[1] The tautomeric nature of the pyrazolone ring further contributes to its chemical reactivity and biological interactions.

Crystal Structure Analysis: A Case Study of 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one

In the absence of a determined crystal structure for the unsubstituted this compound, we present the crystallographic data for 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one as a representative example. This derivative provides valuable insights into the geometry and bonding of the pyrazolone core.

The crystal structure of 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one reveals a high degree of conjugation and electron delocalization.[4] The central pyrazolone ring is nearly planar, with the attached phenyl and chlorophenyl rings being slightly twisted with respect to it.[4] The molecules in the crystal are linked by weak C-H···O and C-H···π interactions.[4]

Crystallographic Data

The following tables summarize the key crystallographic data for 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one.[4]

Table 1: Crystal Data and Structure Refinement

ParameterValue
Empirical FormulaC₁₅H₁₁ClN₂O
Formula Weight270.71
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.2593 (4)
b (Å)12.1848 (4)
c (Å)9.5498 (3)
β (°)103.053 (1)
Volume (ų)1276.31 (7)
Z4
Temperature (K)296
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.039
wR-factor0.111

Table 2: Selected Bond Lengths

BondLength (Å)
N(1)-N(2)Comparable to reported pyrazolones
C(7)=O(1)Comparable to reported pyrazolones

Note: Specific bond lengths for N(1)-N(2) and C(7)=O(1) were stated as "comparable, within experimental errors, with related pyrazolones reported in the literature" in the source material.[4]

Experimental Protocols: Synthesis of the Pyrazolone Core

Several synthetic routes to this compound and its derivatives have been established. A common and efficient method involves the cyclization of α-cyanoacetates with hydrazine derivatives.

General Synthesis via Pinner Reaction Strategy

A versatile approach for the synthesis of 4-mono- and 4,4-disubstituted 5-amino-2,4-dihydro-3H-pyrazol-3-ones utilizes the Pinner reaction. This strategy involves the conversion of α-mono- and α,α-disubstituted ethyl cyanoacetates into their corresponding carboxyimidate salts. These intermediates are then reacted with hydrazine hydrate to yield the desired aminopyrazolones.[5]

The workflow for this synthesis is illustrated in the diagram below.

G General Synthesis of this compound Derivatives cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Ethyl Cyanoacetate Ethyl Cyanoacetate Carboxyimidate Salt Carboxyimidate Salt Ethyl Cyanoacetate->Carboxyimidate Salt Pinner Reaction Hydrazine Hydrate Hydrazine Hydrate This compound Derivative This compound Derivative Hydrazine Hydrate->this compound Derivative Carboxyimidate Salt->this compound Derivative Cyclization

References

Stability of 3-amino-1H-pyrazol-5(4H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 3-amino-1H-pyrazol-5(4H)-one (also known as 3-amino-5-hydroxypyrazole) under various stress conditions. Due to the limited availability of direct stability studies on this specific molecule, this guide draws upon established principles of pharmaceutical stability testing, data from closely related pyrazolone derivatives, and general chemical knowledge to predict its stability profile. This information is crucial for researchers in drug discovery, process chemistry, and formulation development to ensure the quality, safety, and efficacy of potential drug candidates incorporating this scaffold.

Physicochemical Properties and Tautomerism

This compound is a heterocyclic compound that can exist in several tautomeric forms. The predominant forms are the keto form (this compound) and the enol form (3-amino-1H-pyrazol-5-ol). The equilibrium between these tautomers is influenced by the solvent, pH, and temperature, which can in turn affect the compound's reactivity and stability.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃H₅N₃O[1]
Molecular Weight99.09 g/mol [1]
CAS Number6126-22-3[1]
AppearanceYellow-beige to beige-brown crystalline powder[2]
Melting Point214 °C (decomposition)[2]
Storage4°C, protect from light[1]

Susceptibility to Degradation under Stress Conditions

Based on the chemistry of the aminopyrazolone scaffold and data from related compounds, this compound is expected to be susceptible to degradation under hydrolytic, oxidative, and photolytic conditions. Thermal stress is also a likely factor in its degradation.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceutical compounds. For this compound, the pyrazolone ring could be susceptible to cleavage under both acidic and basic conditions. Studies on the related compound edaravone show significant degradation under hydrolytic conditions across a range of pH values.[3] The amino group can also influence the reactivity of the molecule in aqueous solutions.

Table 2: Predicted Hydrolytic Stability Profile

ConditionPredicted OutcomeRationale/Analogous Data
Acidic (e.g., 0.1 N HCl)Potential for degradationHydrolysis of the pyrazolone ring is possible. Edaravone shows some degradation in acidic conditions.[3][4]
Neutral (pH 7)Likely degradationEdaravone degrades almost completely within 60 minutes at neutral pH.[3]
Basic (e.g., 0.1 N NaOH)Significant degradation expectedThe anionic form of pyrazolones, more prevalent at higher pH, is more prone to oxidation and other degradation reactions.[4]
Oxidative Degradation

The presence of an amino group and the electron-rich pyrazole ring suggests a high susceptibility to oxidation. Oxidizing agents such as hydrogen peroxide can lead to the formation of various degradation products, including N-oxides and products of ring opening. Oxidative coupling reactions, leading to dimers or oligomers, are also a significant possibility for pyrazolone derivatives.[5]

Table 3: Predicted Oxidative Stability Profile

ConditionPredicted OutcomeRationale/Analogous Data
3% H₂O₂Significant degradationEdaravone shows significant degradation in the presence of hydrogen peroxide.[3] The aminopyrazole structure is prone to oxidation.
Atmospheric OxygenPotential for slow degradation, especially in solution and in the presence of light or metal ionsThe anionic form of pyrazolones can react with molecular oxygen.[4]
Photodegradation

Many heterocyclic compounds are sensitive to light. Exposure to UV or visible light can provide the energy to initiate photochemical reactions, leading to the formation of photoproducts. It is recommended to protect this compound from light during storage.[1]

Table 4: Predicted Photostability Profile

ConditionPredicted OutcomeRationale/Analogous Data
ICH Q1B light exposurePotential for degradationAromatic and heterocyclic compounds often absorb UV radiation, leading to photolytic degradation. It is a standard stress condition to be tested.[6]
Thermal Degradation

As indicated by its melting point with decomposition, this compound is susceptible to thermal degradation at elevated temperatures. Thermal stress can accelerate other degradation processes like hydrolysis and oxidation. Forced degradation studies on edaravone have identified specific thermal degradants.[2][7]

Table 5: Predicted Thermal Stability Profile

ConditionPredicted OutcomeRationale/Analogous Data
Dry Heat (e.g., 80°C)Potential for degradation and formation of dimers/oligomersThermal stress can provide the energy for various degradation reactions, including dimerization, as seen with edaravone.[2][7]
Humid Heat (e.g., 60°C/75% RH)Accelerated degradation compared to dry heatThe presence of moisture can facilitate hydrolytic degradation pathways, which are accelerated at higher temperatures.

Potential Degradation Pathways

Based on the chemical structure and data from related pyrazolones, several degradation pathways can be postulated for this compound.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation A This compound B Ring-opened products A->B Acid/Base H₂O C This compound D N-oxide derivatives C->D [O] E Oxidative dimers/trimers C->E [O] (Radical coupling) F Ring-opened oxidized products C->F [O] G This compound H Photoproducts (e.g., rearranged isomers, dimers) G->H

Figure 1: Postulated major degradation pathways for this compound.

Compatibility with Pharmaceutical Excipients

The primary amino group in this compound is a potential site for interaction with certain pharmaceutical excipients.

  • Maillard Reaction: A significant concern is the Maillard reaction with reducing sugars, such as lactose, which are common fillers in solid dosage forms. This reaction between the amino group and the reducing sugar can lead to the formation of colored degradants and a loss of potency.

  • Interactions with Reactive Excipients: Excipients with reactive functional groups (e.g., aldehydes present as impurities in polyethylene glycols) or those that create a basic microenvironment could also lead to instability.

A thorough excipient compatibility study is essential during the pre-formulation stage of any drug product development involving this molecule.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately assessing the stability of this compound. High-performance liquid chromatography (HPLC) with UV detection is a common and effective technique for this purpose.

Development of a Stability-Indicating HPLC Method

A reverse-phase HPLC method should be developed to separate the parent compound from its potential degradation products. A typical starting point would be a C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

G A Forced Degradation Samples (Acid, Base, Oxidative, Thermal, Photolytic) B HPLC Method Development (Column, Mobile Phase, Gradient Optimization) A->B C Method Validation (Specificity, Linearity, Accuracy, Precision, Robustness) B->C D Stability-Indicating Assay Method C->D

Figure 2: Workflow for the development of a stability-indicating HPLC method.

Forced Degradation Study Protocol

Forced degradation studies are necessary to generate potential degradation products and to demonstrate the specificity of the analytical method. The following is a general protocol based on ICH guidelines.

Table 6: General Protocol for Forced Degradation Studies

Stress ConditionExperimental Details
Acid Hydrolysis Dissolve the compound in 0.1 N HCl and heat at 60-80°C for a specified time (e.g., 2-8 hours). Neutralize before analysis.
Base Hydrolysis Dissolve the compound in 0.1 N NaOH and heat at 60-80°C for a specified time. Neutralize before analysis.
Oxidative Degradation Treat a solution of the compound with 3-30% H₂O₂ at room temperature for a specified time.
Thermal Degradation Expose the solid compound to dry heat (e.g., 80-105°C) for a specified duration.
Photodegradation Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). A dark control should be run in parallel.

The extent of degradation should ideally be in the range of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

Identification of Degradation Products

The structural elucidation of degradation products is critical for understanding the degradation pathways and for assessing their potential toxicity. A combination of analytical techniques is typically employed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for obtaining the molecular weights of degradation products and for fragmentation analysis, which provides clues about their structures.

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, allowing for the determination of the elemental composition of the degradants.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D techniques (COSY, HSQC, HMBC), are essential for the unambiguous structural elucidation of isolated degradation products. Isolation can be achieved using preparative HPLC.

G A Stressed Sample Mixture B LC-MS/MS Analysis A->B D Preparative HPLC A->D C Molecular Weight and Fragmentation Data B->C G Structure Elucidation C->G E Isolated Degradation Product D->E F NMR Spectroscopy (¹H, ¹³C, 2D) E->F F->G

Figure 3: Workflow for the identification and characterization of degradation products.

Conclusion and Recommendations

While direct stability data for this compound is scarce, the available information on related pyrazolone structures provides a strong basis for predicting its stability profile. It is anticipated that this compound will be sensitive to hydrolysis (particularly at neutral to basic pH), oxidation, and light. Dimerization or oligomerization via oxidative coupling is a likely degradation pathway. The primary amino group also presents a risk of interaction with certain excipients, notably reducing sugars.

For researchers and developers working with this compound, the following recommendations are crucial:

  • Conduct comprehensive forced degradation studies following ICH guidelines to establish the intrinsic stability of the molecule and identify its degradation products.

  • Develop and validate a stability-indicating analytical method early in the development process.

  • Perform thorough excipient compatibility studies , paying close attention to potential Maillard reactions and interactions with reactive impurities in excipients.

  • Implement appropriate control strategies for storage and handling , including protection from light and consideration of pH and oxygen sensitivity in solution formulations.

By proactively addressing these stability considerations, the development of safe, effective, and stable pharmaceutical products based on the this compound scaffold can be significantly de-risked.

References

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of Pyranopyrazoles using 3-Amino-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyranopyrazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and drug discovery. These fused heterocyclic systems exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and potential inhibitors of human Chk1 kinase. The one-pot synthesis of these scaffolds is of great interest as it aligns with the principles of green chemistry by offering higher atom economy, reduced reaction times, and simpler purification steps compared to traditional multi-step syntheses.

This document provides detailed protocols for the efficient one-pot, three-component synthesis of 6-amino-4-aryl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles starting from 3-amino-1H-pyrazol-5(4H)-one, various aromatic aldehydes, and malononitrile. Additionally, a protocol for the synthesis of the starting pyrazolone is included.

Synthesis of Starting Material: this compound

A common precursor for the synthesis of pyranopyrazoles is this compound, which can be synthesized from ethyl cyanoacetate and hydrazine hydrate.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl cyanoacetate (1 equivalent) in ethanol.

  • Slowly add hydrazine hydrate (1.2 equivalents) to the solution at room temperature.

  • The reaction mixture is then heated to reflux for 4-6 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford this compound as a solid.

One-Pot, Three-Component Synthesis of Pyranopyrazoles

The one-pot synthesis of pyranopyrazoles involves the condensation of this compound, an aromatic aldehyde, and malononitrile in the presence of a catalyst. A variety of catalysts can be employed, including basic catalysts like piperidine or triethylamine, as well as greener alternatives like citric acid or nano-catalysts.

General Experimental Workflow

experimental_workflow cluster_prep Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Product Isolation and Purification cluster_analysis Characterization Reactants This compound Aromatic Aldehyde Malononitrile Mixing Mix reactants and catalyst in solvent Reactants->Mixing Add Heating Heat and stir reaction mixture Mixing->Heating Proceed Cooling Cool to room temperature Heating->Cooling Monitor (TLC) Filtration Filter the solid product Cooling->Filtration Precipitation Washing Wash with cold solvent Filtration->Washing Drying Dry under vacuum Washing->Drying Analysis Spectroscopic Analysis (FT-IR, NMR, Mass Spec) Drying->Analysis Characterize

Caption: Experimental workflow for the one-pot synthesis of pyranopyrazoles.

Detailed Experimental Protocol
  • Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1 mmol), the desired aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in a suitable solvent (e.g., ethanol, water, or a mixture thereof, 10 mL).

  • Catalyst Addition: Add a catalytic amount of the chosen catalyst (e.g., piperidine [a few drops], citric acid [20 mol%], or nano-ZnO [specific loading]).

  • Reaction Progression: Stir the reaction mixture at the specified temperature (ranging from room temperature to reflux) for the required time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol or water to remove any unreacted starting materials and catalyst. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure pyranopyrazole derivative.

  • Characterization: The structure of the synthesized compounds can be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Reaction Conditions and Yields

The efficiency of the one-pot synthesis of pyranopyrazoles is influenced by the choice of catalyst, solvent, and the nature of the substituent on the aromatic aldehyde. The following table summarizes the synthesis of various 6-amino-4-aryl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles under different catalytic conditions.

EntryAromatic Aldehyde (Ar)CatalystSolventTemp. (°C)Time (min)Yield (%)
1C₆H₅PiperidineEthanolReflux120-150~85
24-Cl-C₆H₄Citric Acid (20 mol%)EtOH:H₂O (1:1)803091[1]
34-NO₂-C₆H₄Nano-ZnOWaterRT10-20~95
44-OCH₃-C₆H₄Sodium BenzoateWater25120~45[2]
53-NO₂-C₆H₄Silica grafted CuSnO₃Ethanol701093[3]
6C₆H₅Lemon Peel PowderEthanolRefluxN/AHigh
74-OH-C₆H₄TriethanolamineWaterRTN/AHigh[4]
8Indole-3-carbaldehydePiperidineEthanolReflux120-150Good[1]

Note: The table presents a compilation of data from various sources. "N/A" indicates data not available in the cited source. Yields are approximate and can vary based on specific experimental conditions.

Characterization Data for a Representative Compound

6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile [5]

  • Molecular Formula: C₁₄H₁₂N₄O

  • Molecular Weight: 252.27 g/mol

  • ¹H NMR (DMSO-d₆, 400 MHz) δ: 12.08 (s, 1H, NH), 7.33-7.29 (m, 2H, Ar-H), 7.23-7.15 (m, 3H, Ar-H), 6.85 (s, 2H, NH₂), 4.58 (s, 1H, CH), 1.77 (s, 3H, CH₃).[3]

  • ¹³C NMR (DMSO-d₆, 100 MHz) δ: 160.83, 154.73, 144.40, 135.53, 128.39, 127.42, 126.69, 120.74, 97.60, 57.15, 36.19, 9.69.[3]

  • FT-IR (KBr, cm⁻¹): 3374, 3311, 3172 (NH₂, NH), 2193 (C≡N), 1045 (C-O).[3]

Signaling Pathways and Logical Relationships

The synthesis of pyranopyrazoles via the three-component reaction follows a well-established reaction mechanism, which can be visualized as a logical relationship between the reactants and intermediates leading to the final product.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Final Product Aldehyde Ar-CHO Knoevenagel Arylidenemalononitrile (Knoevenagel Adduct) Aldehyde->Knoevenagel Malononitrile CH₂(CN)₂ Malononitrile->Knoevenagel Knoevenagel Condensation Pyrazolone This compound Michael Michael Adduct Pyrazolone->Michael Knoevenagel->Michael Michael Addition Pyranopyrazole Pyranopyrazole Derivative Michael->Pyranopyrazole Intramolecular Cyclization & Tautomerization

Caption: Reaction mechanism for the synthesis of pyranopyrazoles.

Conclusion

The one-pot, three-component synthesis of pyranopyrazoles from this compound is a highly efficient and versatile method for generating a library of these biologically important molecules. The use of green catalysts and solvents further enhances the appeal of this synthetic strategy. The detailed protocols and compiled data provided herein serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the exploration of new pyranopyrazole derivatives with potential therapeutic applications.

References

Application Notes and Protocols: Multicomponent Reactions of 3-Amino-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key multicomponent reactions (MCRs) involving the versatile building block, 3-amino-1H-pyrazol-5(4H)-one and its derivatives. These reactions offer efficient, atom-economical pathways to synthesize complex, biologically active heterocyclic compounds.

Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

Application Note:

The one-pot, four-component reaction to synthesize 1,4-dihydropyrano[2,3-c]pyrazoles is a cornerstone of combinatorial chemistry for drug discovery.[1] This reaction typically involves an aldehyde, malononitrile, a β-ketoester (such as ethyl acetoacetate), and a hydrazine hydrate, which forms the this compound scaffold in situ.[2] The resulting pyranopyrazole core is found in molecules with a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[3][4] The operational simplicity and use of readily available starting materials make this MCR a highly attractive method for generating libraries of potential therapeutic agents.[1][5]

Experimental Workflow:

G cluster_reactants Starting Materials cluster_process Reaction Sequence cluster_product Final Product Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel EthylAcetoacetate Ethyl Acetoacetate PyrazoloneFormation In Situ Pyrazolone Formation EthylAcetoacetate->PyrazoloneFormation Hydrazine Hydrazine Hydrazine->PyrazoloneFormation Michael Michael Addition PyrazoloneFormation->Michael Knoevenagel->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Product 6-Amino-4-aryl-3-methyl-1,4-dihydro- pyrano[2,3-c]pyrazole-5-carbonitrile Cyclization->Product

Caption: General workflow for the four-component synthesis of pyranopyrazoles.

Quantitative Data: Synthesis of Pyrano[2,3-c]pyrazole Derivatives

This table summarizes the reaction yields for various substituted aromatic aldehydes under catalyst-free conditions in aqueous ethanol.

EntryAr-CHO (Aldehyde)Yield (%)
1C₆H₅-CHO90%
24-CH₃-C₆H₄-CHO88%
34-OCH₃-C₆H₄-CHO92%
44-Cl-C₆H₄-CHO95%
54-NO₂-C₆H₄-CHO94%
63-NO₂-C₆H₄-CHO91%

Detailed Experimental Protocol: Synthesis of 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

This protocol is adapted from procedures described for the synthesis of pyranopyrazole derivatives.[3][6]

  • Reagent Preparation : In a 100 mL round-bottom flask, dissolve phenylhydrazine (1.08 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol) in 20 mL of ethanol.

  • Initial Condensation : Reflux the mixture for 1 hour to form 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

  • Component Addition : To the same flask, add benzaldehyde (1.06 g, 10 mmol) and malononitrile (0.66 g, 10 mmol).

  • Catalysis (Optional but common) : Add 3-4 drops of a basic catalyst such as piperidine or triethylamine to the mixture.[3]

  • Reaction : Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, the solid precipitate is collected by filtration.

  • Purification : Wash the crude product with cold ethanol and dry it under a vacuum. If necessary, recrystallize the product from ethanol to obtain pure white crystals.

Three-Component Synthesis of Pyrazolo[3,4-b]pyridines

Application Note:

Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds recognized for their significant biological activities, including antitumor and antimicrobial properties.[7] The three-component synthesis provides a direct and efficient route to these scaffolds. This reaction typically involves the condensation of a 5-aminopyrazole derivative, an aldehyde, and a compound containing an active methylene group, such as a β-ketonitrile.[8][9] The use of microwave irradiation has been shown to accelerate the reaction and improve yields significantly compared to conventional heating.[7]

Reaction Mechanism:

G cluster_reactants Starting Materials cluster_process Reaction Pathway cluster_product Final Product AP 5-Aminopyrazole Michael Michael Addition AP->Michael Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct (Arylidenemalononitrile) Aldehyde->Knoevenagel Ketonitrile β-Ketonitrile Ketonitrile->Knoevenagel Knoevenagel->Michael Cyclization Cyclization & Aromatization Michael->Cyclization Product Pyrazolo[3,4-b]pyridine Cyclization->Product

Caption: Key steps in the three-component synthesis of pyrazolo[3,4-b]pyridines.

Quantitative Data: Antitumor Activity of Pyrazolo[3,4-b]pyridine Derivatives

The following table presents the antitumor activity (IC₅₀) of synthesized compounds against a human liver cancer cell line (HepG2).[7]

Compound IDAr¹ GroupAr² GroupR GroupIC₅₀ (µg/mL)[7]
4aPyridin-3-yl4-MethoxyphenylPyridin-3-yl18.2
4bPyridin-3-yl4-MethoxyphenylPhenyl25.3
4cPyridin-3-yl4-Methoxyphenyl4-Chlorophenyl20.1
4dPyridin-3-yl4-Methoxyphenyl4-Bromophenyl22.5
4ePyridin-3-yl4-Methoxyphenyl4-Fluorophenyl15.4
4fPyridin-3-yl4-Methoxyphenyl4-Nitrophenyl30.8

Detailed Experimental Protocol: Synthesis of 4-(4-Methoxyphenyl)-1-phenyl-3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (4a)

This protocol is based on the microwave-assisted synthesis reported by Gomaa, A. M.[7]

  • Reactant Mixture : In a microwave reaction vessel, combine 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole (10 mmol), 4-anisaldehyde (10 mmol), and 3-oxo-3-(pyridin-3-yl)propanenitrile (10 mmol) in glacial acetic acid (15 mL).

  • Microwave Irradiation : Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 5-10 minutes.

  • Cooling and Precipitation : After irradiation, cool the vessel to room temperature. Pour the reaction mixture into ice-cold water.

  • Neutralization : Neutralize the solution carefully with ammonium hydroxide.

  • Isolation : Collect the resulting solid precipitate by vacuum filtration.

  • Purification : Wash the solid with water and then recrystallize it from an ethanol/DMF mixture to yield the pure product.

Hantzsch-Type Synthesis of Pyrazole-Substituted 1,4-Dihydropyridines

Application Note:

The Hantzsch reaction is a classic MCR for producing 1,4-dihydropyridines (1,4-DHPs), a class of compounds famous for their use as calcium channel blockers.[10][11] By incorporating a pyrazole moiety into the DHP scaffold, novel derivatives with potent antimicrobial and antioxidant activities can be synthesized.[12] The typical reaction involves the condensation of a pyrazole-substituted aldehyde, an active methylene compound (e.g., ethyl acetoacetate), and an ammonia source.[12][13] This approach allows for the creation of hybrid molecules that may exhibit synergistic biological effects.

Logical Relationship Diagram:

G Reactants Pyrazole-4-carbaldehyde Ethyl Acetoacetate (2 eq.) Ammonium Acetate Intermediates Knoevenagel Adduct Enamine Intermediate Reactants:f0->Intermediates:f0 + Ethyl Acetoacetate Reactants:f1->Intermediates:f1 + NH₃ Product { Pyrazole-Substituted 1,4-Dihydropyridine} Intermediates->Product Condensation & Cyclization

Caption: Relationship between reactants and product in Hantzsch DHP synthesis.

Quantitative Data: Antimicrobial Activity of Synthesized 1,4-Dihydropyridines

This table shows the zone of inhibition for selected compounds against various bacterial and fungal strains.[12]

Compound IDR GroupS. aureus (mm)E. coli (mm)A. niger (mm)
4aH151314
4c4-Cl201819
4e4-F191718
4f4-NO₂211920
Standard-242223
Standard drugs used were Ciprofloxacin for bacteria and Fluconazole for fungi.

Detailed Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-(1-phenyl-3-(4-chlorophenyl)-1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate (Analogous to 4c)

This protocol is based on the general Hantzsch synthesis of pyrazole-containing 1,4-DHPs.[12]

  • Reactant Mixture : In a 50 mL round-bottom flask, combine 1-phenyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (15 mmol).

  • Solvent : Add 20 mL of ethanol to the flask.

  • Reaction : Reflux the mixture with constant stirring for 6-8 hours. Monitor the reaction's completion by TLC.

  • Isolation : After cooling the reaction mixture to room temperature, pour it into crushed ice.

  • Filtration : Filter the solid product that precipitates out and wash it thoroughly with water.

  • Purification : Dry the crude product and recrystallize it from hot ethanol to obtain the purified 1,4-dihydropyridine derivative.

References

Application Notes and Protocols: Synthesis and Evaluation of COX-2 Inhibitors from 3-amino-1H-pyrazol-5(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of selective cyclooxygenase-2 (COX-2) inhibitors derived from 3-amino-1H-pyrazol-5(4H)-one. The protocols outlined below are intended to serve as a guide for researchers in the field of medicinal chemistry and drug discovery.

Introduction

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins, which are mediators of pain, fever, and inflammation.[1][2] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a well-established strategy to develop anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[3] The pyrazole and pyrazolone scaffolds are prominent in many commercially successful COX-2 inhibitors, such as celecoxib, making them attractive starting points for the design of novel anti-inflammatory agents.[4][5] This document details the synthesis of potent COX-2 inhibitors starting from this compound derivatives, along with protocols for their biological evaluation.

Data Presentation

The following tables summarize the in vitro inhibitory activity of representative pyrazolone-based compounds against COX-1 and COX-2 enzymes. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Table 1: In Vitro COX-1/COX-2 Inhibitory Activity of Synthesized Pyrazolone Derivatives

Compound IDR GroupCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
5f 3,4,5-trimethoxybenzylidene>1001.50>66.7
6e 4-bromobenzylidene>1002.51>39.8
6f 3,4,5-trimethoxybenzylidene>1001.15>86.9
Celecoxib (Reference Drug)5.422.162.51
Indomethacin (Reference Drug)0.123.450.03

Data is compiled from representative literature.[4][6]

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-4-(6-chloropyridazin-3-yl)-1H-pyrazol-5(4H)-one (Compound 3)

This protocol describes the synthesis of a key intermediate, 3-amino-4-(6-chloropyridazin-3-yl)-1H-pyrazol-5(4H)-one, which serves as a scaffold for further derivatization.

Materials:

  • Ethyl 2-(6-chloropyridazin-3-yl)-2-cyanoacetate (1)

  • Hydrazine hydrate

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • To a solution of ethyl 2-(6-chloropyridazin-3-yl)-2-cyanoacetate (1) (0.01 mol) in ethanol (20 mL), add hydrazine hydrate (0.02 mol).

  • Heat the reaction mixture under reflux for 24 hours.

  • After cooling, the solid product that forms is collected by filtration.

  • The crude product is dried and then crystallized from ethanol to yield pure 3-amino-4-(6-chloropyridazin-3-yl)-1H-pyrazol-5(4H)-one (3).[4]

Characterization:

  • IR (KBr, cm⁻¹): 3545–3271 (NH₂, NH), 1681 (C=O).[4]

  • ¹H NMR (DMSO-d₆, 400 MHz, δ ppm): 3.09 (s, 1H, CH), 4.01 (s, 2H, NH₂, D₂O exchangeable), 6.96 (d, 1H, J = 9.84 Hz, pyridazine-H), 7.50 (d, 1H, J = 9.84 Hz, pyridazine-H), 10.88 (s, 1H, NH, D₂O exchangeable).[4]

Protocol 2: Synthesis of N-Substituted benzylidene-4-(6-chloropyridazin-3-yl)-1H-pyrazol-5(4H)-ones (Compounds 5a-f)

This protocol details the synthesis of the final COX-2 inhibitor derivatives through the condensation of the pyrazolone intermediate with various substituted benzaldehydes.

Materials:

  • 3-Amino-4-(6-chloropyridazin-3-yl)-1H-pyrazol-5(4H)-one (3)

  • Appropriate substituted benzaldehydes (e.g., 3,4,5-trimethoxybenzaldehyde for compound 5f)

  • Ethanol

  • Pipette for adding a catalytic amount of an acid or base (optional, depending on the specific reaction)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • A mixture of compound 3 (0.001 mol) and the appropriate substituted benzaldehyde (0.001 mol) in ethanol (15 mL) is prepared.

  • The reaction mixture is heated under reflux for 12-24 hours.

  • Upon cooling, the precipitated solid is filtered, washed with cold ethanol, and dried.

  • The crude product is recrystallized from a suitable solvent (e.g., ethanol or DMF/ethanol mixture) to afford the pure final compounds (5a-f).[4]

Characterization of Representative Compound 5f:

  • Yield: 70%

  • Melting Point: >300 °C

  • IR (KBr, cm⁻¹): 3417–3267 (OH, NH), 1685 (C=O).

  • ¹H NMR (DMSO-d₆, 400 MHz, δ ppm): 3.65 (s, 3H, OCH₃), 3.78 (s, 6H, 2xOCH₃), 6.99 (s, 2H, Ar–H), 7.01 (d, 1H, J = 9.84 Hz, pyridazine-H), 7.55 (d, 1H, J = 9.84 Hz, pyridazine-H), 8.55 (s, 1H, CH=N), 11.21 (s, 1H, NH, D₂O exchangeable).

  • ¹³C NMR (DMSO-d₆, 100 MHz, δ ppm): 56.1, 60.2, 105.2, 115.8, 125.1, 128.9, 130.2, 139.8, 145.2, 150.1, 153.2, 158.9, 162.3, 165.4.

  • Mass Spectrum (m/z): 417 [M+].

Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay (ELISA-based)

This protocol describes a method to determine the in vitro inhibitory activity of the synthesized compounds against COX-1 and COX-2 using an enzyme-linked immunosorbent assay (ELISA).[7][8][9][10]

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Synthesized test compounds and reference drugs (Celecoxib, Indomethacin)

  • Prostaglandin E₂ (PGE₂) ELISA kit

  • Reaction buffer (e.g., Tris-HCl buffer)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Microplate reader

Procedure:

  • Enzyme Reaction:

    • In a microplate, incubate the COX-1 or COX-2 enzyme with the test compound (at various concentrations) or vehicle (DMSO) in the reaction buffer at 37°C for a pre-incubation period (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate at 37°C for a defined time (e.g., 10 minutes) to allow for the production of PGE₂.

    • Stop the reaction by adding a suitable stopping reagent (e.g., a solution of HCl).

  • PGE₂ Quantification (ELISA):

    • Use a commercial PGE₂ ELISA kit according to the manufacturer's instructions.

    • Briefly, transfer the supernatant from the enzyme reaction to the ELISA plate pre-coated with a capture antibody.

    • Add a PGE₂-peroxidase conjugate and incubate.

    • After washing, add a substrate solution and incubate to allow for color development.

    • Stop the color development and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable sigmoidal dose-response curve.

    • Calculate the Selectivity Index (SI) as IC50(COX-1) / IC50(COX-2).

Visualizations

Signaling Pathway of COX-2 in Inflammation

The following diagram illustrates the central role of COX-2 in the inflammatory cascade, leading to the production of prostaglandins.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) COX2 COX-2 (Inducible) Inflammatory_Stimuli->COX2 + Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (cPLA2) Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid hydrolysis COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_COX1 Prostaglandins (e.g., PGE2, TXA2) PGH2->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (e.g., PGE2, PGI2) PGH2->Prostaglandins_COX2 Physiological_Functions Physiological Functions (Gastric Protection, Platelet Aggregation) Prostaglandins_COX1->Physiological_Functions Inflammation Inflammation, Pain, Fever Prostaglandins_COX2->Inflammation Inhibitor Pyrazolone-based COX-2 Inhibitor Inhibitor->COX2 inhibition

Caption: COX-2 Signaling Pathway in Inflammation.

Experimental Workflow for Synthesis and Evaluation

This workflow diagram outlines the key steps involved in the synthesis and biological evaluation of novel COX-2 inhibitors.

Experimental_Workflow Start Start: this compound Derivatives Synthesis_Intermediate Synthesis of Key Intermediate (e.g., Compound 3) Start->Synthesis_Intermediate Synthesis_Final Synthesis of Final Compounds (Condensation with Aldehydes) Synthesis_Intermediate->Synthesis_Final Purification Purification (Crystallization, Chromatography) Synthesis_Final->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization In_Vitro_Screening In Vitro Screening: COX-1/COX-2 Inhibition Assay Characterization->In_Vitro_Screening Data_Analysis Data Analysis: IC50 & Selectivity Index Calculation In_Vitro_Screening->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification End End Lead_Identification->End

Caption: Workflow for COX-2 Inhibitor Synthesis and Evaluation.

References

Application Notes and Protocols for the Synthesis of Fused Pyrimidines from 3-Amino-1H-pyrazol-5(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of fused pyrimidine systems, specifically pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, originating from 3-amino-1H-pyrazol-5(4H)-one and its derivatives. The protocols are based on established multicomponent and cyclocondensation reactions, with a focus on methods employing microwave irradiation to enhance reaction efficiency.

Introduction

Fused pyrimidine ring systems, particularly those integrated with a pyrazole core, are of significant interest in medicinal chemistry due to their diverse biological activities. The pyrazolo[1,5-a]pyrimidine scaffold, for instance, is a key component in compounds developed as protein kinase inhibitors for cancer therapy. Similarly, pyrazolo[3,4-d]pyrimidines are recognized for their potential as antitumor, antileukemia, and antimicrobial agents. The versatility of the aminopyrazolone starting material allows for the introduction of various substituents, enabling the creation of diverse chemical libraries for drug discovery.

The synthesis of these fused heterocycles is often achieved through the cyclocondensation of aminopyrazoles with 1,3-bis-electrophilic compounds. Modern synthetic strategies frequently employ microwave-assisted, one-pot, multicomponent reactions, which offer advantages such as shorter reaction times, improved yields, and simpler product isolation procedures.[1][2][3]

Experimental Protocols

Protocol 1: Three-Component Microwave-Assisted Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones

This protocol details a one-pot synthesis of 5-substituted 3-arylaminopyrazolo[3,4-d]pyrimidin-4-ones from substituted 5-aminopyrazole-4-carboxylates, which are derivatives of the title compound. The reaction proceeds via microwave irradiation.[3]

Materials:

  • Substituted methyl 5-aminopyrazole-4-carboxylate (1 mmol)

  • Trimethyl orthoformate (0.33 mL, 3 mmol)

  • Primary amine (3 mmol)

  • Ethanol (2 mL)

  • 10 mL seamless pressure vial

  • Microwave reactor

Procedure:

  • To a 10 mL seamless pressure vial, add the substituted 5-aminopyrazole-4-carboxylate (1 mmol), trimethyl orthoformate (0.33 mL, 3 mmol), the desired primary amine (3 mmol), and ethanol (2 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 160 °C for 55 minutes. The microwave should be operated at a maximal power of 150 W with a pressure limit of 435 psi.[3]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated product is then isolated by vacuum filtration.

  • The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethyl acetate).

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various 5-substituted 3-arylaminopyrazolo[3,4-d]pyrimidin-4-ones using the protocol described above.[2]

EntryPrimary Amine3-Arylamino Substituent on PyrazoleProductYield (%)
1BenzylaminePhenylamino5-Benzyl-3-(phenylamino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one83
24-Chlorobenzylamine4-Bromophenylamino3-(4-Bromophenylamino)-5-(4-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one66
3Substituted BenzylaminesVarious ArylaminoCorresponding Pyrazolo[3,4-d]pyrimidin-4-ones60-85
4Aromatic AminesVarious ArylaminoCorresponding Pyrazolo[3,4-d]pyrimidin-4-ones21-53
Protocol 2: Synthesis of 7-Substituted Pyrazolo[1,5-a]pyrimidines via β-Enaminones

This two-step protocol involves the initial synthesis of a β-enaminone from a methyl ketone, followed by a cyclocondensation reaction with an aminopyrazole under microwave irradiation.[4]

Step 1: Synthesis of β-Enaminones

  • In a suitable reaction vessel, mix the respective methyl ketone (1.0 mmol) with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA, 1.5 mmol).

  • Irradiate the solvent-free mixture in a microwave reactor at 160 °C for 15 minutes.

  • The resulting β-enaminone is typically used in the next step without further purification. Yields for this step are generally high (83-97%).[4]

Step 2: Cyclocondensation to form Pyrazolo[1,5-a]pyrimidines

  • Combine an equimolar mixture (0.5 mmol) of the appropriate β-enaminone from Step 1 and 3-methyl-1H-pyrazol-5-amine in a microwave-safe vessel.

  • Irradiate the solvent-free reaction mixture in a microwave reactor at 180 °C. Reaction times will vary depending on the substrates.

  • For 7-aryl substituted products, high yields (88-96%) are typically achieved.[4]

  • For certain substrates, such as those containing a coumarin moiety, conventional heating in acetic acid under reflux for 3 hours may be necessary to avoid decomposition under microwave conditions.[4]

  • After cooling, the product can be purified by appropriate methods, such as recrystallization.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of fused pyrimidines.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Aminopyrazolone Derivative, Electrophile(s), and Solvent in a Pressure Vial B Microwave Irradiation (e.g., 160-180 °C) A->B Seal Vial C Cooling to Room Temperature B->C D Vacuum Filtration C->D Precipitate Formation E Recrystallization D->E F Characterization (NMR, MS, etc.) E->F

Caption: General workflow for microwave-assisted synthesis.

Signaling Pathways and Logical Relationships

The diagram below illustrates a representative reaction pathway for the formation of a pyrazolo[3,4-d]pyrimidine core from a 5-aminopyrazole derivative in a three-component reaction.

ReactionPathway A 5-Aminopyrazole Derivative Intermediate1 Intermediate Formation A->Intermediate1 B Trimethyl Orthoformate B->Intermediate1 C Primary Amine (R-NH2) C->Intermediate1 Product Pyrazolo[3,4-d]pyrimidine Intermediate1->Product Cyclization

Caption: Three-component reaction pathway.

References

Application Notes and Protocols: 3-amino-1H-pyrazol-5(4H)-one as an Intermediate for FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 3-amino-1H-pyrazol-5(4H)-one as a versatile intermediate in the synthesis of potent Fatty Acid Amide Hydrolase (FAAH) inhibitors. FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides.[1][2][3] Inhibition of FAAH elevates endocannabinoid levels, offering therapeutic potential for various conditions, including pain, anxiety, and inflammatory disorders. Pyrazole-containing compounds have emerged as a promising class of FAAH inhibitors.[4][5]

Data Presentation

The following table summarizes the inhibitory potency of representative pyrazole-based FAAH inhibitors.

Compound IDStructureTargetIC50 (nM)Notes
Compound 22 Pyrazole phenylcyclohexylcarbamate derivativehrFAAH11A potent inhibitor with significant selectivity over monoacylglycerol lipase (MAGL).[4]
Compounds 38-42 O-pyrazolylphenyl carbamates with a 3-alkyloxycarbonyl groupFAAH11-29Highly potent and selective over MAGL.
URB597 A well-known carbamoyl FAAH inhibitorFAAH4.6Serves as a reference compound in many studies.
PF-04457845 A piperidine urea inhibitorFAAH7.2Progressed to clinical trials.
JNJ-1661010 A piperazine urea inhibitorFAAH0.84Potent in vivo activity.

Experimental Protocols

Protocol 1: Synthesis of a Pyrazole Phenylcyclohexylcarbamate FAAH Inhibitor

This protocol describes a representative synthesis of a pyrazole phenylcyclohexylcarbamate derivative, a class of potent FAAH inhibitors, using a substituted 3-aminopyrazole intermediate.

Step 1: Synthesis of a Substituted 3-Aminopyrazole Intermediate

The synthesis of functionalized 3-aminopyrazoles can be achieved through various methods, often involving the condensation of a β-ketonitrile with hydrazine or its derivatives.

Step 2: Formation of the Phenylcyclohexylcarbamate

  • Materials:

    • Substituted 3-aminopyrazole

    • Phenyl isocyanate

    • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

    • Inert gas (e.g., Nitrogen, Argon)

  • Procedure:

    • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the substituted 3-aminopyrazole (1 equivalent) in the anhydrous solvent.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add phenyl isocyanate (1.1 equivalents) to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired pyrazole phenylcyclohexylcarbamate.

Protocol 2: Fluorescence-Based FAAH Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of synthesized compounds against FAAH using a fluorogenic substrate.

  • Materials:

    • Recombinant human or rat FAAH enzyme

    • Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

    • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

    • Test compounds (dissolved in DMSO)

    • 96-well black, flat-bottom microplates

    • Fluorescence microplate reader

  • Procedure:

    • Reagent Preparation:

      • Prepare the FAAH Assay Buffer.

      • Thaw the FAAH enzyme on ice and dilute it to the desired concentration in the assay buffer.

      • Prepare serial dilutions of the test compounds in the assay buffer.

    • Plate Setup:

      • 100% Initial Activity Wells (Control): Add 170 µL of Assay Buffer, 10 µL of diluted FAAH, and 10 µL of solvent (without inhibitor).

      • Background Wells: Add 180 µL of Assay Buffer and 10 µL of solvent.

      • Inhibitor Wells: Add 170 µL of Assay Buffer, 10 µL of diluted FAAH, and 10 µL of the test compound solution.

    • Pre-incubation:

      • Mix the contents of the wells and pre-incubate the plate for a defined period (e.g., 15-60 minutes) at 37°C to allow for time-dependent inhibition.

    • Reaction Initiation:

      • Initiate the enzymatic reaction by adding 10 µL of the FAAH substrate to all wells.

    • Signal Measurement:

      • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

      • Measure the fluorescence with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm. Readings can be taken kinetically over 30 minutes or as an endpoint measurement.

    • Data Analysis:

      • Subtract the average fluorescence of the background wells from all other readings.

      • Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells.

      • Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

FAAH Signaling Pathway

The following diagram illustrates the role of FAAH in the endocannabinoid signaling pathway.

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor NAPE_PLD NAPE-PLD AEA Anandamide (AEA) NAPE_PLD->AEA Synthesis AEA->CB1 Binds to & Activates FAAH FAAH AEA->FAAH Degradation ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid Inhibitor FAAH Inhibitor (e.g., Pyrazole derivative) Inhibitor->FAAH Inhibits

Caption: FAAH degrades anandamide, terminating its signaling. Inhibitors prevent this degradation.

Experimental Workflow: FAAH Inhibitor Synthesis and Screening

The diagram below outlines the general workflow for synthesizing and screening pyrazole-based FAAH inhibitors.

FAAH_Inhibitor_Workflow Start This compound (Starting Material) Synthesis Synthesis of Substituted 3-Aminopyrazole Start->Synthesis Coupling Coupling Reaction (e.g., with Isocyanate) Synthesis->Coupling Purification Purification & Characterization Coupling->Purification Screening FAAH Inhibition Assay Purification->Screening DataAnalysis Data Analysis (IC50) Screening->DataAnalysis

Caption: Workflow for synthesis and evaluation of pyrazole-based FAAH inhibitors.

References

Application Notes: Synthesis of Azo Dyes Using 3-amino-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-amino-1H-pyrazol-5(4H)-one, also known as 3-amino-5-hydroxypyrazole, is a versatile heterocyclic compound widely employed as a coupling component in the synthesis of azo dyes.[1] The pyrazolone ring system is a key structural motif that imparts unique properties to the resulting dyes, including bright colors and good fastness properties.[2][3] Azo dyes based on pyrazolone are of significant commercial importance and are used in a variety of applications, including the dyeing of textiles, plastics, and in the formulation of pigments.[2][4] The general method for the synthesis of these dyes involves the diazotization of a primary aromatic amine, followed by an azo coupling reaction with this compound.[5][6] The amino group at the 3-position of the pyrazole ring can be further modified, for example by acetylation, to fine-tune the spectral properties of the final dye.[3]

General Reaction Pathway

The synthesis of azo dyes from this compound follows a two-step mechanism. The first step is the diazotization of a primary aromatic amine (Ar-NH₂) with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl), to form a diazonium salt (Ar-N₂⁺Cl⁻).[5] The second step is the electrophilic aromatic substitution reaction where the diazonium salt acts as an electrophile and attacks the electron-rich carbon at the 4-position of the this compound ring.[7]

General reaction pathway for the synthesis of azo dyes.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of azo dyes using this compound as the coupling component. The procedure is based on established methods for the synthesis of related hetarylazopyrazolone dyes.[3]

Protocol 1: Synthesis of 4-(Arylazo)-3-amino-1H-pyrazol-5(4H)-one

This protocol outlines the general procedure for the diazotization of an aromatic amine and its subsequent coupling with this compound.

Materials:

  • Aromatic amine (e.g., aniline, substituted anilines)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Glacial acetic acid

  • Ice

  • Distilled water

Procedure:

Part A: Diazotization of Aromatic Amine

  • In a beaker, dissolve the aromatic amine (4 mmol) in glacial acetic acid (5 mL) or a mixture of concentrated HCl (5 mL) and water (5 mL).

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (4 mmol, 0.276 g) in a minimal amount of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.

  • Continue stirring the mixture in the cold for an additional 1-2 hours to ensure complete formation of the diazonium salt. A positive test on starch-iodide paper indicates the presence of excess nitrous acid and the completion of diazotization.

Part B: Azo Coupling Reaction

  • In a separate beaker, dissolve this compound (4 mmol, 0.396 g) in a cold solution of 10% aqueous sodium hydroxide (10 mL).

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared diazonium salt solution from Part A to the cold solution of this compound with vigorous stirring.

  • Maintain the temperature at 0-5 °C and continue stirring for an additional 2 hours. The colored dye product should precipitate out of the solution.

  • Isolate the solid dye product by vacuum filtration.

  • Wash the product thoroughly with cold water until the filtrate is neutral.

  • Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

  • Recrystallization can be performed from a suitable solvent such as an ethanol-water or acetic acid-water mixture to obtain a pure product.[3]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of azo dyes derived from this compound.

experimental_workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Isolation & Purification A1 Dissolve aromatic amine in acid A2 Cool to 0-5 °C A1->A2 A3 Add NaNO2 solution dropwise A2->A3 A4 Stir for 1-2 hours at 0-5 °C A3->A4 B3 Add diazonium salt solution A4->B3 Freshly prepared diazonium salt B1 Dissolve pyrazolone in base B2 Cool to 0-5 °C B1->B2 B2->B3 B4 Stir for 2 hours at 0-5 °C B3->B4 C1 Vacuum filtration B4->C1 C2 Wash with cold water C1->C2 C3 Dry the product C2->C3 C4 Recrystallize (optional) C3->C4

Workflow for the synthesis of azo dyes.

Quantitative Data Summary

The following table summarizes representative quantitative data for azo dyes synthesized from a derivative of the target compound, 1-phenyl-3-aminopyrazol-5-one. The data is adapted from studies on similar heterocyclic azo dyes and illustrates typical yields and spectral properties.[3]

Dye Structure (Aryl Group)Yield (%)Melting Point (°C)λmax (nm) in DMFλmax (nm) in Chloroform
2-Thiazolyl87218-220443444
2-(4-Methyl)thiazolyl82240-242443444
2-(4-Phenyl)thiazolyl61262-263541517

Characterization

The synthesized azo dyes can be characterized using various spectroscopic techniques to confirm their structure and purity:

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and study the color properties of the dye in different solvents.[3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as N=N stretching of the azo group, C=O of the pyrazolone ring, and N-H stretching of the amino group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure of the dye.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dye.

These application notes and protocols provide a comprehensive guide for researchers and scientists interested in the synthesis of novel azo dyes using this compound as a versatile building block.

References

Synthesis of Pyrazolo[1,5-a]pyrimidines: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazolo[1,5-a]pyrimidines are a prominent class of nitrogen-containing heterocyclic compounds that have attracted significant attention in medicinal chemistry and drug development.[1][2][3][4] Their structural similarity to purines allows them to interact with a wide range of biological targets, exhibiting diverse pharmacological activities.[3] Notably, these compounds are recognized as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2][4] The pyrazolo[1,5-a]pyrimidine scaffold is a core component of several clinically approved and investigational drugs, particularly in targeted cancer therapy.[1][2] This document provides detailed protocols for the synthesis of pyrazolo[1,5-a]pyrimidines, focusing on common and efficient methodologies suitable for laboratory and potential scale-up applications.

General Synthetic Strategies

The construction of the pyrazolo[1,5-a]pyrimidine ring system is most commonly achieved through the cyclocondensation of a 3-aminopyrazole or 5-aminopyrazole derivative with a 1,3-bielectrophilic partner.[5] Several effective synthetic methodologies have been developed, including classical condensation reactions, multi-component reactions, and microwave-assisted organic synthesis (MAOS).[2][4] MAOS has emerged as a powerful tool, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved yields, and higher product purity.[2]

Experimental Protocols

This section details two primary protocols for the synthesis of pyrazolo[1,5-a]pyrimidines: a classical condensation reaction and a more rapid microwave-assisted three-component reaction.

Protocol 1: Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds

This is a widely employed and robust method for synthesizing a variety of substituted pyrazolo[1,5-a]pyrimidines.[2] The reaction involves the nucleophilic attack of the 5-aminopyrazole on the carbonyl carbon of the β-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine ring.[2]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Aminopyrazole 5-Aminopyrazole reagents + Aminopyrazole->reagents Dicarbonyl 1,3-Dicarbonyl Compound Product Pyrazolo[1,5-a]pyrimidine Dicarbonyl->Product Acid or Base Catalyst, Heat reagents->Dicarbonyl

Caption: General reaction scheme for the synthesis of pyrazolo[1,5-a]pyrimidines.

Materials:

  • 5-Amino-3-(aryl/alkyl)-1H-pyrazole derivative

  • 1,3-Dicarbonyl compound (e.g., pentane-2,4-dione, ethyl acetoacetate)

  • Solvent (e.g., ethanol, acetic acid)

  • Catalyst (optional, e.g., catalytic amount of acid or base)

Procedure (Conventional Heating):

  • In a round-bottom flask, dissolve the 5-aminopyrazole derivative (1.0 mmol) in the chosen solvent (10-20 mL).

  • Add the 1,3-dicarbonyl compound (1.1 mmol, 1.1 equivalents).

  • If required, add a catalytic amount of acid (e.g., a few drops of glacial acetic acid) or base.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure pyrazolo[1,5-a]pyrimidine.

Procedure (Microwave-Assisted):

  • In a microwave-safe reaction vessel, combine the 5-aminopyrazole derivative (1.0 mmol) and the 1,3-dicarbonyl compound (1.1 mmol).

  • Add a suitable solvent (2-5 mL) for microwave synthesis (e.g., ethanol, DMF).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).[2]

  • After irradiation, cool the vessel to room temperature.

  • Work-up and purify the product as described in the conventional heating procedure.

Protocol 2: Three-Component Reaction for Pyrazolo[1,5-a]pyrimidine Synthesis

This one-pot reaction involves the combination of a 3-amino-1H-pyrazole, an aldehyde, and an active methylene compound, offering a rapid and efficient route to highly functionalized pyrazolo[1,5-a]pyrimidines, especially under microwave irradiation.[1][2]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Aminopyrazole 3-Amino-1H-pyrazole plus1 + Aminopyrazole->plus1 Aldehyde Aldehyde plus2 + Aldehyde->plus2 ActiveMethylene Active Methylene Compound Product Pyrazolo[1,5-a]pyrimidine ActiveMethylene->Product Microwave, Catalyst plus1->Aldehyde plus2->ActiveMethylene

Caption: Three-component synthesis of pyrazolo[1,5-a]pyrimidines.

Materials:

  • 3-Amino-1H-pyrazole derivative

  • Aldehyde (aromatic or aliphatic)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Solvent (e.g., ethanol)

  • Catalyst (e.g., piperidine)

Procedure (Microwave-Assisted):

  • In a microwave-safe reaction vessel, mix the 3-amino-1H-pyrazole (1.0 mmol), the aldehyde (1.0 mmol), and the active methylene compound (1.0 mmol).

  • Add the solvent (2-5 mL) and a catalytic amount of piperidine (2-3 drops).

  • Seal the vessel and subject it to microwave irradiation at a specified temperature (e.g., 100-140 °C) for a short period (e.g., 5-15 minutes).[2]

  • After cooling, a solid product usually precipitates.

  • Collect the precipitate by filtration and wash it with cold ethanol.

  • If necessary, further purify the product by recrystallization.

Data Summary

The following table summarizes representative yields for the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives using the described protocols. Microwave-assisted methods generally show significantly higher yields in shorter reaction times.

EntryAminopyrazole Derivative1,3-Dicarbonyl/AldehydeMethodReaction TimeYield (%)Reference
15-Amino-3-(phenyl)-1H-pyrazolePentane-2,4-dioneConventional6 h85[2]
25-Amino-3-(p-tolyl)-1H-pyrazoleEthyl acetoacetateConventional8 h88[2]
35-Amino-3-methyl-1H-pyrazole2-ArylmalondialdehydesMicrowave10 min>80[6]
43-Amino-1H-pyrazoleBenzaldehyde, MalononitrileMicrowave20 minHigh[2]
55-Amino-3-arylamino-1H-pyrazole-4-carbonitrilesPentane-2,4-dioneNot specifiedNot specified87-95[2][7]
65-Amino-3-methylpyrazoleDiethyl malonateConventionalNot specified89[8]

Reaction Mechanism

The formation of the pyrazolo[1,5-a]pyrimidine ring from a 5-aminopyrazole and a 1,3-dicarbonyl compound proceeds through a well-established mechanism.

reaction_mechanism Reactants 5-Aminopyrazole + 1,3-Dicarbonyl Compound Intermediate1 Nucleophilic Attack: Formation of Hemiaminal Reactants->Intermediate1 Step 1 Intermediate2 Dehydration: Formation of Enamine Intermediate1->Intermediate2 Step 2 Intermediate3 Intramolecular Cyclization: Ring Closure Intermediate2->Intermediate3 Step 3 Product Final Product: Pyrazolo[1,5-a]pyrimidine Intermediate3->Product Step 4: Dehydration

Caption: Proposed mechanism for pyrazolo[1,5-a]pyrimidine formation.

The reaction is initiated by the nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by a dehydration step to form a vinylogous amide intermediate. Subsequent intramolecular cyclization via attack of the pyrazole ring nitrogen onto the second carbonyl group, followed by another dehydration step, yields the final aromatic pyrazolo[1,5-a]pyrimidine core.[2]

Conclusion

The synthesis of pyrazolo[1,5-a]pyrimidines can be readily achieved through well-established protocols. The classical condensation of aminopyrazoles with 1,3-dicarbonyl compounds remains a reliable method, while modern techniques such as microwave-assisted multi-component reactions offer significant advantages in terms of reaction time, yield, and efficiency. The choice of synthetic route will depend on the desired substitution pattern, available starting materials, and laboratory equipment. The protocols provided herein serve as a comprehensive guide for researchers and professionals in the field of medicinal chemistry and drug discovery.

References

Application Notes & Protocols: Leveraging 3-Amino-1H-pyrazol-5(4H)-one for the Development of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction

The pyrazolone structural motif is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities.[1][2] 3-Amino-1H-pyrazol-5(4H)-one, in particular, serves as a highly versatile and valuable starting material for the synthesis of a diverse array of heterocyclic compounds. Its unique chemical structure, featuring multiple reactive sites, allows for extensive chemical modifications, leading to the development of potent antimicrobial agents. The rise of drug-resistant pathogens necessitates the discovery of new chemical entities, and pyrazolone derivatives represent a promising avenue for addressing this critical challenge.[3]

Synthetic Versatility and Key Derivatives

The this compound scaffold can be readily functionalized through various organic reactions to generate novel molecular architectures with enhanced biological activity.

  • Knoevenagel Condensation: The active methylene group at the C4 position readily undergoes Knoevenagel condensation with various aromatic aldehydes. This reaction is a key step in synthesizing 1,4-disubstituted 3-methylpyrazol-5(4H)-one derivatives, which can be further modified, for instance, by reduction to the corresponding 1H-pyrazol-5-ol compounds.[4]

  • Formation of Fused Heterocycles: The pyrazolone ring can be used as a building block to construct more complex, fused heterocyclic systems. For example, after conversion to a pyrazole-1-carbothiohydrazide intermediate, it can react with hydrazonoyl chlorides or other bifunctional reagents to yield pyrazolyl-1,3,4-thiadiazine derivatives.[3]

  • Mannich Reactions: Mannich reactions are effectively used to synthesize various biologically active derivatives of pyrazolones, which have demonstrated a wide range of pharmaceutical applications, including antibacterial and antifungal properties.[5]

  • Azo Coupling: The pyrazole nucleus can be coupled with diazonium salts to form azopyrazole derivatives, which have been explored for their potential as antibacterial agents.[6]

These synthetic strategies have led to the creation of several classes of pyrazolone-based compounds with significant antimicrobial potential.

Spectrum of Antimicrobial Activity

Derivatives synthesized from pyrazolone precursors have demonstrated broad-spectrum activity against a variety of pathogenic microorganisms.

  • Gram-Positive Bacteria: Many pyrazolone derivatives show potent activity against Gram-positive bacteria, including notorious resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[4] Certain trifluoromethyl-substituted pyrazole derivatives have been identified as highly potent growth inhibitors of Gram-positive bacteria.[7]

  • Gram-Negative Bacteria: While often more challenging to target, some pyrazole-based compounds have exhibited moderate to good activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae.[3]

  • Fungal Pathogens: Antifungal activity is another key feature of this compound class. Derivatives have shown efficacy against fungi like Aspergillus niger and Candida albicans, with some compounds exhibiting minimum inhibitory concentrations (MICs) significantly lower than standard antifungal drugs like fluconazole.[3][4]

Structure-Activity Relationship (SAR) Insights

Preliminary SAR studies reveal that the antimicrobial efficacy of pyrazolone derivatives is highly dependent on the nature and position of substituents.

  • The presence of a free carbothiohydrazide moiety appears to enhance antimicrobial activity compared to cyclized pyrazolyl thiadiazine structures.[3]

  • In 1,4-disubstituted derivatives, the introduction of specific aromatic groups, such as those with halogen or nitro substituents, at the 1 and 4 positions can significantly modulate antibacterial and antifungal potency.[4]

  • For aniline derivatives of pyrazoles, polar hydrogen-bond-donating groups in the aniline moiety can eliminate antimicrobial properties, whereas other substitutions can lead to highly potent molecules.[7]

These insights are crucial for guiding the rational design of next-generation antimicrobial agents based on the pyrazolone scaffold.

Visualized Workflows and Pathways

synthesis_workflow General Synthetic Workflow for Pyrazolone-Based Antimicrobials start This compound inter1 Knoevenagel Condensation (with Aldehydes) start->inter1 inter2 Conversion to Carbothiohydrazide start->inter2 inter3 Azo Coupling (with Diazonium Salts) start->inter3 prod1 1,4-Disubstituted Pyrazol-5(4H)-ones inter1->prod1 prod2 Pyrazolyl-Thiadiazines & Hydrazones inter2->prod2 prod3 Azopyrazole Derivatives inter3->prod3 reduction Reduction (NaBH4) prod1->reduction testing Antimicrobial Susceptibility Testing (MIC/Zone) prod1->testing prod2->testing prod3->testing prod1a 1H-Pyrazol-5-ols reduction->prod1a prod1a->testing

Caption: General workflow for synthesizing antimicrobial agents from this compound.

specific_pathway Synthesis of Pyrazolyl Hydrazones (Example Pathway) start 3-Methyl-5-pyrazolone- 1-carbothiohydrazide plus + start->plus reagent1 4-Substituted Benzene Diazonium Chloride reagent1->plus product 4-(2-(Aryl)hydrazineylidene)- 3-methyl-5-oxo-pyrazole- 1-carbothiohydrazide plus->product EtOH, AcONa Room Temp.

Caption: Specific reaction pathway for the synthesis of bioactive pyrazolyl hydrazones.[3]

Experimental Protocols

Protocol 1: Synthesis of 4-((4-chlorobenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one)

This protocol is a representative example of a Knoevenagel condensation to produce a 1,4-disubstituted pyrazolone derivative.[4]

Materials:

  • 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • 4-chlorobenzaldehyde

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (10 mmol) and 4-chlorobenzaldehyde (10 mmol) in 30 mL of glacial acetic acid.

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., ethyl acetate:hexane, 3:7).

  • After completion, cool the reaction mixture to room temperature and then pour it into 100 mL of ice-cold water with stirring.

  • A solid precipitate will form. Collect the crude product by vacuum filtration.

  • Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure compound.

  • Dry the final product in a vacuum oven at 50-60°C.

Protocol 2: Synthesis of 4-(2-(4-Chlorophenyl)hydrazineylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide

This protocol describes the synthesis of a highly active pyrazolyl hydrazone derivative.[3]

Materials:

  • 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide (1a)

  • 4-chloroaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium acetate

  • Ethanol

  • Ice bath

Procedure:

  • Preparation of Diazonium Salt: In a beaker, dissolve 4-chloroaniline (10 mmol) in a mixture of concentrated HCl (3 mL) and water (10 mL). Cool the solution to 0-5°C in an ice bath.

  • Add a pre-cooled aqueous solution of sodium nitrite (10 mmol in 5 mL water) dropwise to the aniline solution while maintaining the temperature below 5°C. Stir for 15 minutes to form the 4-chlorobenzene diazonium chloride solution.

  • Coupling Reaction: In a separate 250 mL beaker, dissolve 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide (10 mmol) and sodium acetate (2.5 g) in 50 mL of ethanol. Cool this solution to 0-5°C in an ice bath.

  • Add the freshly prepared cold diazonium salt solution dropwise to the pyrazole solution with vigorous stirring.

  • Continue stirring the reaction mixture in the ice bath for 2-3 hours.

  • A colored precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the product thoroughly with water and then recrystallize from ethanol to yield red crystals of the final compound.[3]

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is a standard method to quantify the antimicrobial activity of synthesized compounds.

Materials:

  • Synthesized compounds

  • Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Resazurin or other viability indicator

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the synthesized compounds and standard drugs in DMSO (e.g., at 10 mg/mL).

  • Serial Dilutions: In a sterile 96-well plate, perform a two-fold serial dilution of each compound using the appropriate broth to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, then dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to all wells containing the test compounds. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. The result can be confirmed by adding a viability indicator like resazurin (a color change from blue to pink indicates growth).

Quantitative Antimicrobial Data

Table 1: Antibacterial Activity of Pyrazolone Derivatives (MIC in µg/mL) [4]

Compound IDR¹ GroupR² GroupS. aureus (MSSA)S. aureus (MRSA)Ciprofloxacin
3d Phenyl4-NO₂8168
3m 4-Cl-Phenyl4-NO₂488
4a PhenylH448
4b Phenyl4-Cl8168
4d Phenyl4-NO₂888
4g 4-Cl-Phenyl4-Cl8168

Compounds 3d, 3m are pyrazol-5(4H)-one derivatives. Compounds 4a, 4b, 4d, 4g are the corresponding reduced 1H-pyrazol-5-ol derivatives.

Table 2: Antifungal Activity of Pyrazolone Derivatives (MIC in µg/mL) [4]

Compound IDR¹ GroupR² GroupA. nigerFluconazole
4a PhenylH16128
4h 4-Cl-Phenyl4-NO₂32128
4i 4-NO₂-PhenylH32128
4l 4-NO₂-Phenyl4-NO₂16128

Table 3: Antimicrobial Activity of Pyrazolyl Hydrazone Derivatives (MIC in µg/mL) [3]

Compound IDTarget MicroorganismMIC (µg/mL)Standard DrugMIC (µg/mL)
21a (R=CH₃)S. aureus62.5Chloramphenicol125
B. subtilis62.5Chloramphenicol125
K. pneumoniae125Chloramphenicol250
A. niger7.8Clotrimazole15.6
21b (R=Cl)B. subtilis125Chloramphenicol125
K. pneumoniae250Chloramphenicol250
A. niger15.6Clotrimazole15.6
21c (R=SO₂NH₂)S. aureus125Chloramphenicol125
E. coli250Chloramphenicol250
A. niger15.6Clotrimazole15.6

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient synthesis of pyrazolo[1,5-a]pyrimidines utilizing microwave-assisted organic synthesis (MAOS). This technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often, cleaner reaction profiles.[1][2][3] Pyrazolo[1,5-a]pyrimidines are a significant class of heterocyclic compounds, recognized for their diverse biological activities and as core scaffolds in many pharmaceutically relevant molecules.[4][5] Their structural similarity to purines has made them attractive targets in drug discovery, with applications in oncology, virology, and treatments for various other diseases.[4][5]

Advantages of Microwave-Assisted Synthesis

Microwave irradiation provides rapid and uniform heating of the reaction mixture, which accelerates reaction rates and often leads to higher product yields in shorter times compared to conventional heating methods.[1][6] This technology is particularly beneficial for multi-component reactions and cyclization strategies commonly employed for the synthesis of pyrazolo[1,5-a]pyrimidines.[1] The use of microwave-assisted synthesis can also minimize the need for chromatographic purification, contributing to more sustainable and efficient chemical processes.[1]

Synthetic Strategies

Several synthetic strategies for pyrazolo[1,5-a]pyrimidines can be effectively enhanced by microwave irradiation. The most common approaches include:

  • Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds: This is a widely used and versatile method for constructing the pyrazolo[1,5-a]pyrimidine core.[4][7]

  • Three-Component Reactions: The reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds in a single step is a highly efficient method for generating molecular diversity.[1]

  • Cyclization Reactions: Microwave assistance can significantly promote the cyclization of appropriately substituted precursors to form the desired bicyclic system.[1]

Below are detailed protocols and data for representative microwave-assisted syntheses of pyrazolo[1,5-a]pyrimidines.

Experimental Protocols and Data

Protocol 1: One-Pot Microwave-Assisted Synthesis of Substituted Pyrazolo[1,5-a]pyrimidinones

This protocol describes a one-pot, two-step synthesis of pyrazolo[1,5-a]pyrimidinones from a β-ketonitrile and a β-ketoester, where the intermediate 5-aminopyrazole is not isolated.[4]

Reaction Scheme:

Experimental Procedure: [4]

  • To a microwave vial, add the β-ketonitrile (1.0 equiv.), hydrazine hydrate (1.3 equiv.), and methanol (1 mL).

  • Seal the vial and irradiate in a microwave reactor at 150 °C for 5 minutes.

  • Allow the vial to cool to room temperature.

  • Add the β-ketoester (1.0 equiv.) and acetic acid (0.6 equiv.) to the reaction mixture.

  • Reseal the vial and irradiate in the microwave reactor at 150 °C for an additional 2 hours.

  • After cooling, the reaction mixture is concentrated, and the product is purified by an appropriate method (e.g., crystallization or column chromatography).

Quantitative Data Summary:

EntryR1R2R3Yield (%)[4]
1PhenylMethylEthyl52
24-ChlorophenylMethylEthyl48
34-MethoxyphenylMethylEthyl55
4Thiophen-2-ylMethylEthyl45
Protocol 2: Microwave-Assisted Synthesis of 5,7-Disubstituted Pyrazolo[1,5-a]pyrimidines

This protocol details the reaction of 3-amino-1H-pyrazoles with β-enaminones under solvent-free microwave irradiation.[8]

Experimental Procedure: [8]

  • In a microwave vial, thoroughly mix the 5-aminopyrazole (1.0 equiv.) and the β-enaminone (1.0 equiv.).

  • Place the open vial in a microwave reactor.

  • Irradiate the mixture at 180 °C for 2 minutes.

  • After cooling, collect the solid product by adding a mixture of ethanol and water.

  • Filter the solid, wash with ethanol, and dry to obtain the pure product.

Quantitative Data Summary:

Entry5-Aminopyrazole Substituentβ-Enaminone SubstituentsYield (%)[8]
1PhenylAryl88-97
2UnsubstitutedAryl90-95
3MethylAryl89-96

Visualizing the Workflow

The following diagrams illustrate the general workflows for the described synthetic protocols.

G cluster_0 Protocol 1: One-Pot Synthesis A β-Ketonitrile + Hydrazine Hydrate in Methanol B Microwave Irradiation (150°C, 5 min) A->B C Intermediate 5-Aminopyrazole (in situ) B->C D Add β-Ketoester + Acetic Acid C->D E Microwave Irradiation (150°C, 2 h) D->E F Work-up and Purification E->F G Pyrazolo[1,5-a]pyrimidinone F->G

Caption: Workflow for the one-pot microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidinones.

G cluster_1 Protocol 2: Solvent-Free Synthesis A 5-Aminopyrazole + β-Enaminone B Microwave Irradiation (180°C, 2 min) A->B C Product Precipitation (Ethanol/Water) B->C D Filtration and Drying C->D E Pyrazolo[1,5-a]pyrimidine D->E

Caption: Workflow for the solvent-free microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines.

Conclusion

Microwave-assisted synthesis is a powerful and efficient tool for the rapid generation of pyrazolo[1,5-a]pyrimidine libraries. The protocols outlined in these application notes demonstrate the significant advantages of this technology, offering high yields and short reaction times. These methods are highly adaptable and can be applied to a wide range of substrates, making them invaluable for researchers in medicinal chemistry and drug development. The provided data and workflows serve as a practical guide for the implementation of microwave technology in the synthesis of this important class of heterocyclic compounds.

References

Application Notes: 3-amino-1H-pyrazol-5(4H)-one in the Synthesis of Anti-inflammatory Agents

References

Application Notes and Protocols: Development of Antifungal Agents from Pyrazolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of antifungal agents derived from pyrazolone scaffolds. This document covers the synthesis, in vitro and in vivo evaluation, and mechanism of action studies of these promising compounds.

Introduction to Pyrazolone Derivatives as Antifungal Agents

Pyrazolone derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial properties.[1][2] The structural versatility of the pyrazolone ring allows for the introduction of various substituents, enabling the modulation of their antifungal potency and spectrum.[2] Many pyrazolone-based compounds have demonstrated significant efficacy against a range of fungal pathogens, including clinically relevant species like Candida albicans, Cryptococcus neoformans, and various phytopathogenic fungi.[3][4] Their mechanism of action often involves the inhibition of crucial fungal enzymes, such as lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[5][6] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to impaired membrane integrity and fungal cell death.[5] This document outlines the key experimental procedures for researchers engaged in the discovery and development of novel pyrazolone-based antifungal drugs.

Synthesis of Antifungal Pyrazolone Derivatives

The synthesis of antifungal pyrazolone derivatives often involves multi-step reactions, including condensation and cyclization reactions. A common synthetic route is the Knoevenagel condensation of pyrazolones with various substituted carbaldehydes.[7] Microwave-assisted synthesis has also been employed to accelerate reaction times and improve yields.[8]

Experimental Protocol: General Synthesis of 4-Arylidenepyrazolone Derivatives

This protocol describes a general, two-step synthesis of 4-arylidenepyrazolone derivatives, which can be adapted for various substituted starting materials.

Step 1: Synthesis of 3-methyl-1-phenyl-2-pyrazolin-5-one

  • Dissolve ethyl acetoacetate (1 equivalent) in glacial acetic acid in a round-bottom flask.

  • Add phenylhydrazine (1 equivalent) dropwise to the solution while stirring at room temperature.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 3-methyl-1-phenyl-2-pyrazolin-5-one.

Step 2: Knoevenagel Condensation to form 4-Arylidenepyrazolone Derivatives

  • In a round-bottom flask, dissolve the synthesized pyrazolone from Step 1 (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in glacial acetic acid.

  • Add a catalytic amount of piperidine.

  • Reflux the mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and pour it into crushed ice.

  • Filter the solid product, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol or acetic acid.

DOT Script for Synthesis Workflow

G cluster_0 Step 1: Pyrazolone Synthesis cluster_1 Step 2: Knoevenagel Condensation ethyl_acetoacetate Ethyl Acetoacetate reaction1 Condensation (Acetic Acid, Reflux) ethyl_acetoacetate->reaction1 phenylhydrazine Phenylhydrazine phenylhydrazine->reaction1 pyrazolone 3-methyl-1-phenyl-2-pyrazolin-5-one reaction1->pyrazolone reaction2 Condensation (Acetic Acid, Piperidine, Reflux) pyrazolone->reaction2 aldehyde Substituted Aldehyde aldehyde->reaction2 final_product 4-Arylidenepyrazolone Derivative reaction2->final_product purification Purification (Recrystallization) final_product->purification

Caption: General workflow for the synthesis of 4-arylidenepyrazolone derivatives.

In Vitro Evaluation of Antifungal Activity

The initial screening of newly synthesized compounds involves determining their in vitro antifungal activity against a panel of pathogenic fungi. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A)

This protocol is for testing the susceptibility of yeast species like Candida albicans.

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium buffered with MOPS

  • Test compounds dissolved in DMSO

  • Fungal inoculum

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on Sabouraud Dextrose Agar (SDA) at 35°C.

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the suspension turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of the pyrazolone derivative in DMSO.

    • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the 96-well plate to achieve the desired final concentration range.

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well containing 100 µL of the drug dilution.

    • Include a drug-free well as a growth control and an uninoculated well as a sterility control.

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80%) compared to the growth control.[9]

    • Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Data Presentation: Antifungal Activity of Pyrazolone Derivatives

The following table summarizes the in vitro antifungal activity of representative pyrazolone derivatives against various fungal strains.

Compound IDFungal StrainMIC (µg/mL)Reference
5k Candida albicans0.125[4]
Cryptococcus neoformans0.125[4]
Aspergillus fumigatus8.0[4]
6c Candida albicans0.0625[4]
Cryptococcus neoformans0.0625[4]
Aspergillus fumigatus4.0[4]
7ai Rhizoctonia solani0.37 (EC50)[10]

Mechanism of Action Studies

Understanding the mechanism of action is crucial for drug development. For many antifungal pyrazolone derivatives, the primary target is the ergosterol biosynthesis pathway.

Experimental Protocol: Quantification of Ergosterol Content

This protocol allows for the quantification of total cellular ergosterol to assess the impact of the test compound on its synthesis.[9]

Procedure:

  • Fungal Culture and Treatment:

    • Grow the fungal cells in a suitable broth medium to mid-log phase.

    • Expose the fungal culture to the test compound at its MIC or sub-MIC concentration for a defined period (e.g., 16 hours).

    • Include a no-drug control.

  • Ergosterol Extraction:

    • Harvest the fungal cells by centrifugation and wash with sterile water.

    • Determine the wet weight of the cell pellet.

    • Add 3 mL of 25% alcoholic potassium hydroxide solution to the cell pellet and vortex for 1 minute.

    • Incubate the cell suspension at 85°C for 1 hour to saponify the cellular lipids.

    • After cooling, add 1 mL of sterile water and 3 mL of n-heptane to extract the sterols. Vortex vigorously for 3 minutes.

  • Spectrophotometric Quantification:

    • Transfer the n-heptane layer to a quartz cuvette.

    • Scan the absorbance from 240 to 300 nm using a spectrophotometer.

    • Calculate the ergosterol content based on the absorbance values at 281.5 nm and 230 nm, which correspond to ergosterol and 24(28)-dehydroergosterol, respectively.[9]

DOT Script for Ergosterol Biosynthesis Pathway and Inhibition

G acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol membrane Fungal Cell Membrane ergosterol->membrane Incorporation cyp51->ergosterol Demethylation pyrazolone Pyrazolone Derivative pyrazolone->cyp51 Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by pyrazolone derivatives.

In Vivo Efficacy Evaluation

Promising compounds from in vitro studies should be evaluated for their efficacy in vivo using animal models of fungal infection.

Experimental Protocol: Murine Model of Disseminated Candidiasis

This protocol provides a general framework for assessing the in vivo efficacy of an antifungal compound against Candida albicans in a mouse model.[4]

Procedure:

  • Animal Model:

    • Use immunocompetent or immunocompromised mice (e.g., BALB/c).

    • Acclimatize the animals for at least one week before the experiment.

  • Infection:

    • Prepare an inoculum of C. albicans from an overnight culture.

    • Infect the mice via intravenous injection (e.g., through the tail vein) with a lethal or sublethal dose of the fungal suspension.

  • Treatment:

    • Administer the pyrazolone derivative at various doses (e.g., 0.5, 1.0, and 2.0 mg/kg) via a suitable route (e.g., intraperitoneal or oral) starting at a defined time post-infection (e.g., 2 hours).

    • Include a vehicle control group and a positive control group (e.g., treated with fluconazole).

  • Efficacy Assessment:

    • Survival Study: Monitor the survival of the mice daily for a specified period (e.g., 21 days) and plot Kaplan-Meier survival curves.

    • Fungal Burden: At specific time points, euthanize a subset of mice from each group and harvest organs (e.g., kidneys, brain). Homogenize the organs and plate serial dilutions on SDA to determine the fungal burden (CFU/gram of tissue).[4]

Data Presentation: In Vivo Efficacy
CompoundDose (mg/kg)OutcomeReference
6c 0.5, 1.0, 2.0Effectively protected mice from C. albicans infection.[4]
1.0Reduced fungal burdens in mice kidneys.[4]

Conclusion

Pyrazolone derivatives represent a versatile and promising scaffold for the development of novel antifungal agents. The protocols outlined in these application notes provide a systematic approach for the synthesis, in vitro screening, mechanism of action studies, and in vivo evaluation of these compounds. By following these methodologies, researchers can effectively identify and characterize new pyrazolone-based drug candidates with potent antifungal activity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-amino-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues during the synthesis of 3-amino-1H-pyrazol-5(4H)-one.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield of this compound is significantly lower than expected. What are the common causes?

Low yields can stem from several factors throughout the synthesis process. The most common issues include:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal pH.

  • Side Reactions: Competing side reactions can consume starting materials and generate impurities, reducing the yield of the desired product.

  • Suboptimal Reagent Quality: The purity of starting materials, particularly hydrazine hydrate and ethyl cyanoacetate (or equivalent), is crucial. Old or improperly stored reagents can lead to poor results.

  • Inefficient Cyclization: The final cyclization step to form the pyrazolone ring is sensitive to reaction conditions. Improper control can lead to the formation of open-chain intermediates or alternative heterocyclic systems.

  • Product Degradation: The desired product, this compound, can be unstable under certain conditions, such as prolonged heating or exposure to strong acids or bases, leading to degradation.[1]

  • Purification Losses: Significant amounts of the product can be lost during workup and purification steps, especially if the product is highly soluble in the washing solvents or if multiple recrystallization steps are required.

Q2: I am observing the formation of an unexpected byproduct. What could it be?

Depending on the synthetic route, several byproducts are possible. When using ethyl cyanoacetate and hydrazine, a potential complication is the formation of 2-(1H-1,2,4-triazol-3-yl)acetates as an alternative reaction pathway.[2] The chemoselectivity of this transformation can be influenced by the structure of the starting materials and the nature of the nucleophile.[2]

Q3: How can I optimize the reaction conditions to improve the yield?

To improve your yield, consider systematically optimizing the following parameters:

  • Reaction Temperature: The optimal temperature can vary depending on the specific protocol. For the reaction of hydrazine with ethyl acetoacetate derivatives, temperatures can range from 0°C to reflux.[3] It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and time.

  • Solvent: Ethanol is a commonly used solvent for this reaction.[4] However, other solvents like methanol or dioxane can also be employed.[4] Solvent choice can influence reaction rates and solubility of intermediates.

  • Catalyst: Some procedures may benefit from the addition of a catalyst. For instance, piperidine is often used as a basic catalyst in condensations involving pyrazolones.[4] In other cases, acidic conditions are employed.

  • pH Control: Maintaining the appropriate pH is critical, especially during the cyclization step. For syntheses starting from cyanoacetone salts, the pH is often adjusted to be acidic (pH 1-3).[5]

Q4: What are the best practices for purifying this compound?

Purification can be challenging due to the product's properties. Here are some recommendations:

  • Crystallization: Recrystallization is a common method for purification. Methanol is a suitable solvent for recrystallization, but prolonged heating should be avoided as the product may be unstable.[1]

  • Washing: After filtration, the crystals should be washed with a suitable solvent to remove impurities. Absolute ethanol followed by ether is a common washing sequence.[1]

  • Drying: The purified product should be dried thoroughly, for example, at 80°C, to remove any residual solvent.[1]

  • Distillation: In some cases, the product can be purified by vacuum distillation.[1]

Experimental Protocols

Protocol 1: Synthesis from Ethyl Cyanoacetate and Hydrazine Hydrate

This protocol is adapted from procedures that form the pyrazolone ring from a β-keto nitrile equivalent.

Materials:

  • Ethyl cyanoacetate

  • Hydrazine hydrate (80-100%)

  • Ethanol

  • Hydrochloric acid (optional, for pH adjustment)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl cyanoacetate (1 equivalent) in ethanol.

  • Slowly add hydrazine hydrate (1 equivalent) to the solution while stirring. The addition may be exothermic, so cooling might be necessary to maintain a controlled temperature.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the solid product by filtration.

  • Wash the crystals with cold ethanol and then with diethyl ether.

  • Dry the product under vacuum to obtain this compound.

Protocol 2: Synthesis from β-Cyanoethylhydrazine

This procedure involves the cyclization of a pre-formed hydrazine derivative.[1]

Materials:

  • β-Cyanoethylhydrazine

  • Sulfuric acid (95%)

  • Absolute ethanol

  • Ether

Procedure:

  • In a four-necked flask equipped with a reflux condenser, dropping funnel, thermometer, and mechanical stirrer, place 95% sulfuric acid (3.0 moles).

  • Add absolute ethanol (450 ml) dropwise over 20-30 minutes, maintaining the internal temperature at 35°C by cooling.

  • Prepare a solution of β-cyanoethylhydrazine (1.00 mole) in absolute ethanol (50 ml).

  • Add the β-cyanoethylhydrazine solution to the sulfuric acid/ethanol mixture with vigorous stirring over 1-2 minutes. The temperature will spontaneously rise to 88-90°C.

  • Maintain this temperature for 3 minutes until the product begins to crystallize.

  • Gradually lower the temperature of the stirred mixture to 25°C over the next hour using a water bath.

  • Allow the mixture to stand at room temperature for 15-20 hours.

  • Collect the crystals by filtration and wash them three times with 80 ml of absolute ethanol and finally with 80 ml of ether.

  • Dry the product at 80°C to yield 3-amino-3-pyrazoline sulfate. The free base can be obtained by subsequent neutralization.

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of aminopyrazolone derivatives under different conditions. Note that direct yield comparisons can be challenging due to variations in substrates and reaction scales.

Starting MaterialsReagents/ConditionsProductYield (%)Reference
α-Mono- and α,α-disubstituted ethyl cyanoacetatesHydrazine hydrate4-mono- and 4,4-disubstituted 5-amino-2,4-dihydro-3H-pyrazol-3-onesGood to excellent[2]
β-CyanoethylhydrazineH₂SO₄, Ethanol3-Amino-3-pyrazoline sulfate97-100[1]
3-Oxo-3-phenylpropanenitrileHydrazine3-Amino-5-phenyl-1H-pyrazoleNot specified[6]
Sodium cyanoacetoneHydrazinium monohydrochloride3-Amino-5-methylpyrazole71-74[5]
Ethyl acetoacetateHydrazine hydrate3-Methyl-1H-pyrazol-5(4H)-one89[4]
Phenyl hydrazineEthyl acetoacetate1-Phenyl-3-methyl-5-pyrazolone (Edaravone)93-100[3]

Visualizations

Synthesis Pathway from Ethyl Cyanoacetate

Synthesis_Pathway Ethyl Cyanoacetate Ethyl Cyanoacetate Intermediate Hydrazide Intermediate Ethyl Cyanoacetate->Intermediate + Hydrazine Hydrate (Ethanol, Reflux) Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization (-EtOH)

Caption: General synthesis pathway of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, pH) start->check_conditions analyze_byproducts Analyze Byproducts (TLC, NMR, MS) start->analyze_byproducts optimize_purification Optimize Purification (Solvent, Temp) start->optimize_purification reagent_issue Impure Reagents or Incorrect Stoichiometry check_reagents->reagent_issue condition_issue Suboptimal Reaction Conditions check_conditions->condition_issue side_reaction_issue Side Reaction is Major Pathway analyze_byproducts->side_reaction_issue purification_loss High Loss During Workup/Purification optimize_purification->purification_loss solution_reagents Use Fresh, Pure Reagents and Re-weigh reagent_issue->solution_reagents solution_conditions Systematically Vary Temp, Time, and pH condition_issue->solution_conditions solution_side_reactions Modify Conditions to Favor Desired Pathway side_reaction_issue->solution_side_reactions solution_purification Adjust Solvents and Minimize Purification Steps purification_loss->solution_purification

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Purification of 3-amino-1H-pyrazol-5(4H)-one by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of 3-amino-1H-pyrazol-5(4H)-one by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. For this compound, polar protic solvents are generally a good starting point. Water, ethanol, methanol, or a mixture of these solvents, such as ethanol/water, are commonly effective for polar pyrazole derivatives. The choice of solvent may need to be optimized based on the impurity profile of your crude material.

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solid precipitates from the solution at a temperature above its melting point. This can be addressed by:

  • Adding more solvent: This will decrease the saturation of the solution, potentially lowering the temperature at which the compound comes out of solution to below its melting point.

  • Slowing down the cooling process: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.

  • Changing the solvent system: If a single solvent is problematic, a mixed solvent system might be more effective.

Q3: The yield of my recrystallized product is very low. How can I improve it?

Low yield can be a result of several factors:

  • Using too much solvent: Ensure you are using the minimum amount of hot solvent required to dissolve your crude product.

  • Incomplete precipitation: Make sure the solution is thoroughly cooled in an ice bath to maximize crystal formation.

  • Premature crystallization: If crystals form too quickly in the hot solution during filtration, this can lead to loss of product. Ensure your filtration apparatus is pre-heated.

  • Washing with a warm solvent: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent.

Q4: How can I remove colored impurities during recrystallization?

Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the impurities. However, be aware that activated charcoal can also adsorb some of your desired product, which may slightly reduce the overall yield.

Q5: What are the likely impurities in my crude this compound?

Common impurities can include unreacted starting materials such as ethyl cyanoacetate or hydrazine hydrate, as well as side-products from the cyclization reaction. The recrystallization process is designed to remove these more soluble or less soluble impurities.

Data Presentation: Solvent Selection Guide

SolventPolarityBoiling Point (°C)Solubility at Room Temp.Solubility at Boiling PointComments
WaterHigh100Sparingly SolubleSolubleA good choice for a single-solvent recrystallization.
EthanolHigh78Sparingly SolubleVery SolubleOften used in a mixed-solvent system with water.
MethanolHigh65SolubleVery SolubleMay be too good a solvent, leading to lower yields.
IsopropanolMedium82Sparingly SolubleSolubleA potential alternative to ethanol.
AcetoneMedium56Slightly SolubleSolubleIts low boiling point can be advantageous.
Ethyl AcetateMedium77InsolubleSparingly SolubleMay be useful as an anti-solvent in a mixed-solvent system.
HexaneLow69InsolubleInsolubleCan be used as an anti-solvent with a more polar solvent.

Experimental Protocols

Detailed Methodology for Recrystallization of this compound

This protocol outlines a general procedure that can be adapted based on the chosen solvent system.

  • Solvent Selection: Based on small-scale trials or the data table above, select a suitable solvent or solvent pair. For this example, an ethanol/water mixed solvent system will be described.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask of appropriate size.

    • Add a minimal amount of the "good" solvent (ethanol) to the flask.

    • Heat the mixture gently on a hot plate with stirring. Add more of the hot "good" solvent in small portions until the solid completely dissolves.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization:

    • If using a mixed solvent system, add the hot "anti-solvent" (water) dropwise to the boiling solution until a slight turbidity persists.

    • Add a few more drops of the hot "good" solvent (ethanol) until the solution becomes clear again.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature on a heat-resistant surface.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent (or the "anti-solvent" if using a mixed system).

    • Allow the crystals to air-dry on the filter paper, and then transfer them to a watch glass or drying dish to dry completely. A vacuum oven at a low temperature can also be used.

  • Analysis:

    • Determine the melting point of the purified crystals and compare it to the literature value. A sharp melting point close to the literature value is an indication of purity.

    • Obtain spectroscopic data (e.g., NMR, IR) to confirm the identity and purity of the compound.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the recrystallization of this compound.

TroubleshootingWorkflow start Start Recrystallization issue Problem Encountered? start->issue no_crystals No Crystals Form issue->no_crystals Yes oiling_out Compound Oils Out issue->oiling_out Yes low_yield Low Yield issue->low_yield Yes colored_crystals Crystals are Colored issue->colored_crystals Yes end Pure Crystals Obtained issue->end No solution_no_crystals Too much solvent? Not cool enough? Supersaturated? no_crystals->solution_no_crystals solution_oiling_out Solution too concentrated? Cooling too fast? oiling_out->solution_oiling_out solution_low_yield Too much solvent used? Incomplete cooling? Product lost during transfer? low_yield->solution_low_yield solution_colored_crystals Colored impurities present? colored_crystals->solution_colored_crystals action_no_crystals Boil off some solvent. Cool in ice bath. Scratch flask / Add seed crystal. solution_no_crystals->action_no_crystals action_no_crystals->end action_oiling_out Add more 'good' solvent. Cool solution slowly. Change solvent system. solution_oiling_out->action_oiling_out action_oiling_out->end action_low_yield Use minimum hot solvent. Ensure thorough cooling. Pre-heat filtration apparatus. solution_low_yield->action_low_yield action_low_yield->end action_colored_crystals Add activated charcoal to hot solution. Perform a second recrystallization. solution_colored_crystals->action_colored_crystals action_colored_crystals->end

Caption: Troubleshooting workflow for the recrystallization of this compound.

Technical Support Center: Synthesis of 3-amino-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-amino-1H-pyrazol-5(4H)-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of side products.

Issue Potential Cause(s) Recommended Action(s)
Low Yield of Desired Product - Incomplete reaction of starting materials (ethyl cyanoacetate and hydrazine hydrate).- Formation of cyanoacetic acid as a hydrolysis byproduct.- Suboptimal reaction temperature or time.- Ensure a slight excess of hydrazine hydrate is used.- Use anhydrous solvents to minimize hydrolysis.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Optimize reaction temperature; initial reaction is often performed at 0°C and then allowed to proceed at room temperature or with gentle heating.[1]
Presence of an Unexpected Peak in 1H NMR Spectrum - Unreacted cyanoacetylhydrazine intermediate.- Formation of a dimeric impurity.- Presence of 3,6-dicyanomethyl-1,4-dihydro-1,2,4,5-tetrazine-1,4-dicarboxamide.- Check for characteristic signals of cyanoacetylhydrazine.- Recrystallize the product from a suitable solvent like ethanol or water.- Utilize HPLC or LC-MS to identify the molecular weight of the impurity.
Product Contamination with a Non-polar Impurity - Residual unreacted ethyl cyanoacetate.- Wash the crude product with a non-polar solvent like diethyl ether or hexane.
Formation of a Water-Soluble Side Product - Hydrolysis of the nitrile group in cyanoacetylhydrazine to form a carboxylic acid.- Maintain anhydrous conditions during the initial formation of cyanoacetylhydrazine.- Purify the final product by recrystallization.
Discolored Product (Yellow or Brown) - Air oxidation of the aminopyrazolone product.- Formation of colored byproducts from side reactions of hydrazine.- Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).- Use purified reagents.- Recrystallize the product, potentially with the use of activated charcoal.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key starting materials?

The most common and practical synthesis involves a two-step, one-pot reaction. The first step is the formation of cyanoacetylhydrazine from the reaction of ethyl cyanoacetate with hydrazine hydrate. The second step is the base- or acid-catalyzed intramolecular cyclization of cyanoacetylhydrazine to form the desired this compound.[1]

Q2: What are the potential side products in this synthesis?

Several side products can form depending on the reaction conditions:

  • Unreacted Cyanoacetylhydrazine: Incomplete cyclization can leave the intermediate in the final product.

  • 3,6-dicyanomethyl-1,4-dihydro-1,2,4,5-tetrazine-1,4-dicarboxamide: This dimeric impurity can form from the self-condensation of cyanoacetylhydrazine.

  • Cyanoacetic Acid: Hydrolysis of ethyl cyanoacetate or cyanoacetylhydrazine can lead to the formation of cyanoacetic acid.

  • 1,3,4-Oxadiazine derivatives: Under certain conditions, cyanoacetylhydrazine can undergo alternative cyclization to form oxadiazine structures.[2][3]

Q3: How can I minimize the formation of side products?

To minimize side product formation, consider the following:

  • Control of Stoichiometry: Use a slight excess of hydrazine hydrate to ensure complete conversion of ethyl cyanoacetate.

  • Temperature Control: The initial reaction of ethyl cyanoacetate and hydrazine is exothermic and should be controlled at a low temperature (e.g., 0°C) to prevent side reactions.[1]

  • Anhydrous Conditions: Using anhydrous solvents for the formation of cyanoacetylhydrazine can reduce hydrolysis.

  • pH Control: The pH of the cyclization step can influence the product distribution. Basic conditions, often using a base like sodium ethoxide, are commonly employed for the cyclization to the pyrazolone.

Q4: What analytical techniques are recommended for identifying the main product and its impurities?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): NMR is crucial for structural elucidation of the desired product and potential side products. The 1H NMR spectrum of 3-aminopyrazole shows characteristic signals for the pyrazole ring protons.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing the purity of the product and quantifying impurities. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is often effective.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the molecular weights of impurities, which aids in their structural determination.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups such as N-H, C=O, and C≡N in the product and intermediates.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of aminopyrazoles.[1]

Materials:

  • Ethyl cyanoacetate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Sodium ethoxide solution (21% in ethanol)

  • Diethyl ether

  • Acetic acid

Procedure:

  • Formation of Cyanoacetylhydrazine: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl cyanoacetate (1.0 mol) in ethanol (200 mL). Cool the solution to 0°C in an ice bath.

  • Slowly add hydrazine hydrate (1.05 mol) dropwise to the cooled solution while maintaining the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours. The formation of a white precipitate (cyanoacetylhydrazine) should be observed.

  • Cyclization to this compound: To the suspension of cyanoacetylhydrazine, slowly add sodium ethoxide solution (1.1 mol) at room temperature.

  • Heat the reaction mixture to reflux for 3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with acetic acid until the pH is approximately 7.

  • Filter the resulting precipitate and wash it with cold ethanol, followed by diethyl ether.

  • Dry the solid under vacuum to obtain this compound. The product can be further purified by recrystallization from ethanol or water.

Visualizations

Synthesis_Pathway EtOAC Ethyl Cyanoacetate React Reaction EtOAC->React Hydrazine Hydrazine Hydrate Hydrazine->React CAH Cyanoacetylhydrazine Cyclize Cyclization (Base/Acid) CAH->Cyclize Side_Rxn Side Reactions CAH->Side_Rxn Product This compound SP1 Unreacted Cyanoacetylhydrazine SP2 Dimeric Impurity (Tetrazine derivative) SP3 Cyanoacetic Acid (Hydrolysis) SP4 1,3,4-Oxadiazine Derivative React->CAH Cyclize->Product Side_Rxn->SP1 Side_Rxn->SP2 Side_Rxn->SP3 Side_Rxn->SP4

Caption: Synthesis pathway of this compound and potential side products.

References

optimizing reaction conditions for the synthesis of 3-amino-1H-pyrazol-5(4H)-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-amino-1H-pyrazol-5(4H)-one derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and characterization of this compound derivatives.

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of this compound derivatives, often prepared via Knorr pyrazole synthesis or similar cyclization reactions, can be attributed to several factors.[1] A systematic approach to troubleshooting is recommended.

Troubleshooting Steps for Low Yield:

  • Assess Starting Material Quality:

    • Hydrazine Derivatives: Hydrazine and its derivatives can degrade over time. It is advisable to use a freshly opened bottle or purify the reagent before use.[1] Impurities in the hydrazine source can lead to the formation of colored byproducts and reduce the overall yield.[1]

    • β-Ketoesters/Nitriles: Ensure the purity of the dicarbonyl compound (e.g., ethyl acetoacetate, ethyl cyanoacetate) as impurities can participate in side reactions.[1]

  • Optimize Reaction Conditions:

    • Stoichiometry: A slight excess (1.0-1.2 equivalents) of the hydrazine derivative can help drive the reaction to completion.[1]

    • Temperature and Reaction Time: These parameters are critical and often need to be optimized for specific substrates.[1][2] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.[1]

    • Solvent: The choice of solvent can influence reaction rates and yields. While ethanol and acetic acid are commonly used, exploring other solvents may be beneficial for specific derivatives.[3]

    • pH Control: The pH of the reaction mixture can significantly impact the reaction. For reactions involving hydrazine salts, the addition of a mild base like sodium acetate can be beneficial.[1] In some cases, adjusting the pH to a weakly acidic environment (pH 5.0-6.5) can facilitate the reaction.

  • Minimize Side Reactions:

    • Regioisomer Formation: When using unsymmetrical dicarbonyl compounds or substituted hydrazines, the formation of regioisomers is a common challenge.[1] The regioselectivity can be influenced by the reaction conditions. For instance, in the reaction of 3-methoxyacrylonitrile and phenylhydrazine, the use of acetic acid in toluene under microwave irradiation favors the formation of the 5-aminopyrazole, while sodium ethoxide in ethanol leads to the 3-aminopyrazole.[3]

    • Byproduct Formation: Discoloration of the reaction mixture can indicate the formation of impurities from the hydrazine starting material, especially when using hydrazine salts.[1] Working under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions.[1]

  • Improve Work-up and Purification:

    • Product Loss During Extraction: Optimize the solvents used for extraction to ensure efficient separation of the product from the aqueous layer.

    • Recrystallization: This is a highly effective method for purifying pyrazolone derivatives.[1] Careful selection of the recrystallization solvent is key to maximizing recovery. Ethanol is a commonly used solvent for this purpose.[4]

Q2: I am observing multiple spots on my TLC, suggesting the presence of impurities. What are the likely side products and how can I purify my compound?

A2: The formation of impurities is a common issue. Understanding the potential side reactions can aid in their identification and removal.

Common Impurities and Purification Strategies:

  • Regioisomers: As mentioned previously, the reaction of unsymmetrical starting materials can lead to a mixture of regioisomers.[1][3] Careful optimization of reaction conditions is the primary strategy to control regioselectivity.[3] If a mixture is formed, separation can be attempted by column chromatography or fractional crystallization.

  • Hydrazine-Related Impurities: The use of hydrazine salts can lead to colored impurities.[1] Washing the crude product with a suitable solvent can help remove some of these.[1]

  • Unreacted Starting Materials: If the reaction has not gone to completion, unreacted starting materials will be present. Monitoring the reaction by TLC can help ensure complete consumption of the limiting reagent.[1]

  • Hydrolysis Products: In the presence of water and acid or base, the nitrile or ester functionalities of the starting materials or intermediates can undergo hydrolysis.

Purification Techniques:

  • Recrystallization: This is the most common and effective method for purifying solid this compound derivatives.[1] Ethanol is a frequently used solvent for recrystallization.[4]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, such as regioisomers, column chromatography on silica gel can be employed.[1]

  • Acid-Base Extraction: The acidic nature of the pyrazolone ring can be exploited for purification. The crude product can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by the addition of acid.

Q3: My reaction is not proceeding as expected, or it has failed completely. What should I check?

A3: A reaction failure can be due to a number of factors, from reagent quality to incorrect reaction setup.

Troubleshooting a Failed Reaction:

  • Verify Reagent Quality: As with low yield issues, the quality of the hydrazine derivative is a primary suspect.[1] Consider using a fresh or purified batch. Also, verify the purity of your dicarbonyl compound and solvent.

  • Check Reaction Setup: Ensure that the reaction is being stirred efficiently, especially in heterogeneous mixtures.[5] Verify the accuracy of the temperature control.

  • Re-evaluate Reaction Conditions: The chosen conditions may not be suitable for your specific substrates. Consult the literature for precedents with similar compounds. Key parameters to reconsider are temperature, solvent, and the use of a catalyst (e.g., acetic acid).[1][3]

  • Monitor the Reaction from the Start: Use TLC to monitor the reaction from the initial stages. This will help you determine if the reaction is starting at all, or if it is stalling at an intermediate step.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of various this compound derivatives.

DerivativeStarting Material 1Starting Material 2SolventCatalyst/AdditiveTemp. (°C)Time (h)Yield (%)Reference
3-Amino-5-phenyl-1H-pyrazole-4-carbonitrilePhenylhydrazine3-Oxo-3-phenylpropanenitrileDioxane-Reflux-93[6]
3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrileHydrazine hydrate3-(4-Chlorophenyl)-3-oxopropanenitrileDioxane-Reflux-95[6]
3-Amino-5-(2-thienyl)-1H-pyrazole-4-carbonitrileHydrazine hydrate3-Oxo-3-(2-thienyl)propanenitrilen-Propanol-Reflux-93[6]
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-onePhenylhydrazineEthyl acetoacetateEthanol-Reflux--[4]
3-Methyl-1H-pyrazol-5(4H)-oneHydrazine hydrateEthyl acetoacetateEthanol--4-689[7]

Key Experimental Protocols

Below are detailed methodologies for the synthesis of representative this compound derivatives.

Protocol 1: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile[6]

Materials:

  • Hydrazine hydrate

  • 3-Oxo-3-phenylpropanenitrile

  • Dioxane

Procedure:

  • A mixture of 3-oxo-3-phenylpropanenitrile and hydrazine hydrate in dioxane is heated under reflux.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is allowed to cool to room temperature.

  • The precipitated solid is collected by filtration and recrystallized from an appropriate solvent to afford 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile.

Safety Precautions:

  • Hydrazine hydrate is highly toxic and corrosive. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Protocol 2: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one[7]

Materials:

  • Ethyl acetoacetate

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • To a mixture of ethyl acetoacetate in ethanol, add a few drops of piperidine.

  • Add hydrazine hydrate to the reaction mixture.

  • The reaction mixture is refluxed for 4-6 hours.

  • After cooling to room temperature, the precipitate is filtered, dried, and washed with methanol.

  • The product is recrystallized from a mixture of methanol and water.

Safety Precautions:

  • Handle hydrazine hydrate with extreme caution in a fume hood.

  • Ethanol is flammable; avoid open flames.

Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_materials Assess Starting Material Purity start->check_materials optimize_conditions Optimize Reaction Conditions start->optimize_conditions check_side_reactions Investigate Side Reactions start->check_side_reactions improve_workup Improve Work-up & Purification start->improve_workup hydrazine_purity Hydrazine Quality (degradation?) check_materials->hydrazine_purity dicarbonyl_purity Dicarbonyl Purity (impurities?) check_materials->dicarbonyl_purity stoichiometry Adjust Stoichiometry (excess hydrazine?) optimize_conditions->stoichiometry temp_time Vary Temperature & Reaction Time optimize_conditions->temp_time solvent_ph Screen Solvents & Adjust pH optimize_conditions->solvent_ph regioisomers Check for Regioisomers (unsymmetrical reactants?) check_side_reactions->regioisomers byproducts Identify Byproducts (TLC-MS, NMR) check_side_reactions->byproducts extraction Optimize Extraction Procedure improve_workup->extraction recrystallization Refine Recrystallization Solvent & Technique improve_workup->recrystallization end Improved Yield hydrazine_purity->end dicarbonyl_purity->end stoichiometry->end temp_time->end solvent_ph->end regioisomers->end byproducts->end extraction->end recrystallization->end experimental_workflow start Start reagents Combine Starting Materials (Hydrazine & Dicarbonyl) start->reagents reaction Cyclization Reaction (Heating, Stirring) reagents->reaction monitoring Monitor Reaction (TLC) reaction->monitoring workup Reaction Work-up (Cooling, Filtration) monitoring->workup Reaction Complete purification Purification (Recrystallization) workup->purification characterization Characterization (NMR, IR, MS, MP) purification->characterization end Final Product characterization->end

References

Technical Support Center: Enhancing Pyrazolone Compound Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the solubility of pyrazolone compounds in biological assays. Poor solubility can lead to inaccurate and irreproducible results, hindering drug discovery and development efforts. This guide provides troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these challenges.

Troubleshooting Guide

Compound precipitation is a critical issue that can significantly impact experimental outcomes by reducing the effective concentration of the test compound and introducing artifacts. The following guide addresses common precipitation issues encountered when working with pyrazolone derivatives.

Observation Potential Cause Recommended Solution
Immediate precipitation upon adding DMSO stock to aqueous buffer/media "Solvent Shock": The rapid change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous solution causes the compound to crash out.[1]- Serial Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock in the assay buffer. - Slow Addition: Add the compound stock dropwise to the assay buffer while gently vortexing or swirling. - Pre-warming: Warm the aqueous buffer to the experimental temperature (e.g., 37°C for cell-based assays) before adding the compound.[1]
Precipitate forms after a period of incubation Low Thermodynamic Solubility: The compound concentration exceeds its equilibrium solubility in the assay buffer over time.- Lower Final Concentration: Reduce the final concentration of the pyrazolone compound in the assay. - Incorporate Co-solvents: Add a small percentage of a water-miscible organic solvent (e.g., ethanol, PEG 400) to the final assay buffer.[2] - Use Solubility Enhancers: Consider techniques like cyclodextrin complexation to improve solubility.[2]
Precipitate observed in DMSO stock solution, especially after freeze-thaw cycles Poor DMSO Solubility/Water Absorption: Some compounds have limited solubility even in DMSO, which can be exacerbated by water absorption into the DMSO stock.- Use Anhydrous DMSO: Prepare stock solutions using high-purity, anhydrous DMSO. - Aliquot Stocks: Store stock solutions in single-use aliquots to minimize freeze-thaw cycles and exposure to atmospheric moisture. - Gentle Warming & Vortexing: Before use, gently warm the stock solution to room temperature and vortex to ensure any precipitate is redissolved.[1]
Inconsistent results or lower than expected potency Undetected Microprecipitation: Fine, invisible precipitate is present, lowering the actual concentration of the dissolved compound.- Microscopic Examination: Visually inspect the solution under a microscope to check for particulates. - Perform a Solubility Assessment: Determine the kinetic solubility of your compound in the specific assay buffer to ensure you are working below the solubility limit.
pH-Dependent Precipitation Ionizable Nature of the Pyrazolone Compound: The solubility of pyrazolone derivatives can be influenced by the pH of the buffer, as they may contain ionizable groups.- Determine pKa: If possible, determine the pKa of your compound. - Adjust Buffer pH: Modify the pH of the assay buffer to a range where the compound is more soluble. Generally, for acidic compounds, a higher pH increases solubility, while for basic compounds, a lower pH is favorable.[2]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when I observe precipitation?

A1: The first step is to visually confirm the presence of a precipitate, either by eye or under a microscope. Then, review your compound concentration and dilution procedure. Often, simply lowering the final concentration or modifying the dilution method can resolve the issue.

Q2: What is an acceptable final DMSO concentration in a biological assay?

A2: It is recommended to keep the final DMSO concentration in your assay as low as possible, ideally at 0.5% or lower. High concentrations of DMSO can be toxic to cells and may also affect the activity of certain enzymes.

Q3: How can I determine the solubility of my pyrazolone compound in my specific assay buffer?

A3: You can perform a kinetic solubility assay. This involves preparing a series of dilutions of your compound in the assay buffer and monitoring for the formation of a precipitate over time, often using nephelometry or visual inspection. A detailed protocol is provided below.

Q4: Are there any general solubility characteristics of pyrazolone compounds?

A4: The solubility of pyrazolone derivatives can vary widely depending on their specific chemical structure. The parent pyrazole ring has limited water solubility but is more soluble in organic solvents.[3] Substitutions on the pyrazolone core can significantly alter physicochemical properties like lipophilicity and hydrogen bonding potential, which in turn affects solubility.[4]

Q5: When should I consider more advanced solubility enhancement techniques?

A5: If simple methods like adjusting concentration, pH, or using co-solvents are insufficient, you should consider more advanced techniques. These are particularly relevant when moving from initial screening to lead optimization and in vivo studies. Techniques like creating solid dispersions or using cyclodextrin inclusion complexes can significantly improve aqueous solubility.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

Objective: To determine the maximum concentration at which a pyrazolone compound remains soluble in a specific aqueous buffer over a defined period.

Materials:

  • Pyrazolone compound

  • DMSO (anhydrous)

  • Assay buffer of interest

  • 96-well microplate (clear bottom)

  • Plate reader with turbidity or nephelometry measurement capabilities (or a light microscope)

  • Multichannel pipette

Methodology:

  • Prepare a high-concentration stock solution: Dissolve the pyrazolone compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Prepare serial dilutions: In the 96-well plate, perform serial dilutions of the DMSO stock solution into the assay buffer. Aim for a final DMSO concentration that matches your planned experimental conditions (e.g., 0.5%).

  • Incubate: Incubate the plate at the desired experimental temperature (e.g., 25°C or 37°C) for a set period (e.g., 2, 4, or 24 hours).

  • Measure Turbidity: At each time point, measure the turbidity of each well using a plate reader. Alternatively, visually inspect each well for precipitation under a light microscope.

  • Determine Kinetic Solubility: The highest concentration that does not show a significant increase in turbidity or visible precipitate is considered the kinetic solubility under those conditions.

Protocol 2: Preparation of a Co-solvent Formulation

Objective: To improve the solubility of a pyrazolone compound in an aqueous buffer using a co-solvent.

Materials:

  • Pyrazolone compound

  • DMSO (anhydrous)

  • Co-solvent (e.g., Polyethylene Glycol 400 (PEG 400), Propylene Glycol, or Ethanol)

  • Aqueous assay buffer

Methodology:

  • Prepare a concentrated stock in co-solvent: Dissolve the pyrazolone compound in the chosen co-solvent to create a high-concentration stock (e.g., 20 mM). Ensure it is fully dissolved.

  • Prepare intermediate dilution in co-solvent/DMSO mixture (optional): If necessary, create an intermediate dilution using a mixture of the co-solvent and DMSO.

  • Final Dilution in Assay Buffer: Slowly add the co-solvent stock solution to the pre-warmed aqueous assay buffer while vortexing to reach the desired final concentration. Ensure the final co-solvent concentration is compatible with your assay (typically 1-5%).

Protocol 3: Solid Dispersion Preparation (Solvent Evaporation Method)

Objective: To enhance the dissolution rate and solubility of a pyrazolone compound by dispersing it in a hydrophilic polymer matrix.

Materials:

  • Pyrazolone compound

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl Methylcellulose (HPMC))

  • Volatile organic solvent that dissolves both the compound and the polymer (e.g., methanol, ethanol, or a mixture)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Dissolution: Dissolve both the pyrazolone compound and the polymer in a minimal amount of the organic solvent in the round-bottom flask. A common drug-to-polymer ratio to start with is 1:4 (w/w).

  • Solvent Evaporation: Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: A thin film of the solid dispersion will form on the flask wall. Further dry this film in a vacuum oven overnight to remove any residual solvent.

  • Collection and Use: Scrape the solid dispersion from the flask. This solid can then be dissolved in the aqueous assay buffer for your experiments. The amorphous dispersion should exhibit enhanced solubility compared to the crystalline compound.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_troubleshooting Troubleshooting Solubility cluster_solutions Solutions cluster_assay Biological Assay start Start with Pyrazolone Compound stock Prepare 10 mM Stock in DMSO start->stock check_solubility Precipitation Observed? stock->check_solubility lower_conc Lower Final Concentration check_solubility->lower_conc Yes assay Perform Biological Assay check_solubility->assay No lower_conc->check_solubility use_cosolvent Use Co-solvent (e.g., PEG 400) lower_conc->use_cosolvent use_cosolvent->check_solubility adjust_ph Adjust Buffer pH use_cosolvent->adjust_ph adjust_ph->check_solubility adv_methods Advanced Methods (Solid Dispersion, etc.) adjust_ph->adv_methods adv_methods->assay end Reliable Results assay->end

Caption: Troubleshooting workflow for addressing pyrazolone solubility issues.

signaling_pathway_example cluster_solubilization Solubilization Strategies cluster_assay_prep Assay Preparation cluster_outcome Experimental Outcome Pyrazolone Poorly Soluble Pyrazolone Cmpd DMSO_Stock DMSO Stock Solution Pyrazolone->DMSO_Stock Dissolution Dilution Dilution Step DMSO_Stock->Dilution Aqueous_Buffer Aqueous Assay Buffer Aqueous_Buffer->Dilution Soluble Soluble Assay Solution Dilution->Soluble Successful Precipitate Precipitation Dilution->Precipitate Unsuccessful (Solvent Shock) Precipitate->Soluble Apply Troubleshooting (e.g., Serial Dilution)

Caption: Decision pathway for preparing pyrazolone solutions for assays.

References

Technical Support Center: Scale-Up Synthesis of 3-Amino-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-amino-1H-pyrazol-5(4H)-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up of the synthesis of this compound.

Issue 1: Low Yield Upon Scale-Up

  • Question: We are experiencing a significant drop in yield when scaling up the synthesis from lab-scale (grams) to pilot-scale (kilograms). What are the potential causes and solutions?

  • Answer: A decrease in yield during scale-up is a common challenge. Several factors could be contributing to this issue:

    • Inefficient Heat Transfer: Larger reaction vessels have a lower surface-area-to-volume ratio, which can lead to inefficient heating or cooling. This can result in localized temperature gradients, promoting side reactions.

      • Solution: Employ jacketed reactors with efficient stirring to ensure uniform temperature distribution. Consider using a temperature probe that reaches the center of the reactor.

    • Poor Mixing: Inadequate mixing can lead to localized high concentrations of reagents, which can favor the formation of byproducts.

      • Solution: Use appropriate agitation systems (e.g., anchor or turbine stirrers) and ensure the stirring speed is optimized for the vessel size and reaction mass viscosity.

    • Changes in Reagent Addition Rate: The rate of addition of critical reagents, such as hydrazine, can significantly impact the reaction outcome.

      • Solution: Maintain the same relative rate of addition as in the lab-scale experiment. Use a calibrated pump for precise control over addition rates.

    • Solubility and Precipitation Issues: The solubility of intermediates and the final product can change with scale, affecting reaction kinetics and isolation efficiency.[1]

      • Solution: Conduct solvent screening studies to identify a solvent system that provides optimal solubility for the reactants and promotes efficient crystallization of the product.[1]

Issue 2: Impurity Profile Changes at Larger Scale

  • Question: We are observing new or increased levels of impurities in our pilot-scale batches compared to our lab-scale synthesis. How can we identify and control these impurities?

  • Answer: Changes in the impurity profile are often linked to the challenges mentioned above (heat transfer, mixing). Here's a systematic approach to address this:

    • Impurity Identification: Isolate the major impurities using preparative chromatography and characterize them using techniques like NMR, MS, and IR spectroscopy.

    • Common Side Reactions:

      • Dimerization/Polymerization: The extended reaction times or higher temperatures in large-scale batches can promote the self-condensation of the product or intermediates.

      • Incomplete Cyclization: If the ring-closure step is not driven to completion, you may observe the presence of the acyclic precursor.

      • Side reactions involving hydrazine: Excess hydrazine can potentially react with other functional groups or impurities.

    • Control Strategies:

      • Temperature Control: Strict temperature control is crucial. Even a few degrees deviation can significantly alter the impurity profile.

      • Stoichiometry: Carefully control the stoichiometry of the reactants. In some cases, a slight excess of one reactant might be beneficial on a small scale but detrimental on a larger scale.

      • Purification: Re-evaluate the purification method. A simple filtration and washing that was effective on a small scale may not be sufficient for larger quantities. Recrystallization from a suitable solvent system is often necessary.

Issue 3: Difficulty in Product Isolation and Filtration

  • Question: The product from our large-scale synthesis is difficult to filter and handle. It forms a fine powder that clogs the filter or a gelatinous precipitate. What can we do to improve the physical properties of the product?

  • Answer: The physical form of the product is critical for efficient isolation.

    • Crystallization Control:

      • Cooling Rate: A slow and controlled cooling rate during crystallization promotes the formation of larger, more easily filterable crystals. Crash cooling often leads to fine particles.

      • Seeding: Introducing seed crystals at the appropriate temperature can induce crystallization and help control crystal size.

      • Anti-solvent Addition: If using an anti-solvent for precipitation, the rate of addition is critical. A slow, controlled addition with good mixing is recommended.

    • Solvent Selection: The choice of solvent for crystallization significantly impacts crystal habit.[1] Experiment with different solvent systems to find one that yields a more crystalline and filterable product.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary safety concerns associated with the scale-up synthesis of this compound?

    • A1: The synthesis involves hydrazine, which is toxic and potentially explosive. It is crucial to handle hydrazine hydrate with appropriate personal protective equipment (PPE) in a well-ventilated area. The reaction can be exothermic, so a robust cooling system and careful monitoring of the reaction temperature are essential to prevent runaway reactions.[1][2] Additionally, pyrazole derivatives can be potentially explosive, especially those with a high nitrogen-to-carbon ratio. A safety assessment, including differential scanning calorimetry (DSC) and thermal stability studies, is highly recommended before proceeding to a large scale.[1][3]

  • Q2: What is the typical starting material for the synthesis of this compound?

    • A2: A common and cost-effective starting material is ethyl cyanoacetate or a related cyano-activated methylene compound, which is reacted with a hydrazine source.[4]

  • Q3: How can I monitor the progress of the reaction effectively on a large scale?

    • A3: In-process controls (IPCs) are crucial for monitoring reaction progress. Techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) can be used to track the disappearance of starting materials and the formation of the product. This allows for timely intervention if the reaction is not proceeding as expected.

Data Presentation

Table 1: Comparison of Reaction Parameters and Outcomes at Different Scales (Illustrative Data)

ParameterLab-Scale (10 g)Pilot-Scale (1 kg)
Reaction Vessel 500 mL Round Bottom Flask20 L Jacketed Glass Reactor
Stirring Magnetic StirrerOverhead Mechanical Stirrer
Hydrazine Addition Time 15 minutes2.5 hours
Max. Internal Temp. 85 °C95 °C (with excursions to 105°C)
Reaction Time 4 hours8 hours
Yield 85%60%
Purity (by HPLC) 98%92% (with 3 new impurities >0.5%)
Product Form Crystalline solidFine, sticky powder

Experimental Protocols

Key Experiment: Cyclization to form this compound

This protocol is a general guideline and should be optimized for specific equipment and scale.

Materials:

  • Ethyl cyanoacetate

  • Hydrazine hydrate (handle with extreme care)

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (for pH adjustment if necessary)

Procedure (Pilot-Scale):

  • Charge the jacketed reactor with ethanol and ethyl cyanoacetate under an inert atmosphere (e.g., nitrogen).

  • Start the agitation and ensure a good vortex is formed.

  • Begin controlled addition of hydrazine hydrate via a dosing pump over a pre-determined period (e.g., 2-3 hours), while maintaining the internal temperature below a set point (e.g., 25°C) using the reactor cooling system.

  • After the addition is complete, slowly raise the temperature of the reaction mixture to reflux (approximately 78-80°C for ethanol) and hold for 4-6 hours.

  • Monitor the reaction progress by taking samples periodically for HPLC or TLC analysis.

  • Once the reaction is complete (starting material is consumed), begin a slow, controlled cooling ramp (e.g., 10°C/hour) to induce crystallization.

  • If necessary, seed the reaction mixture with pre-prepared crystals of this compound to control crystal size.

  • Hold the slurry at a low temperature (e.g., 0-5°C) for a few hours to maximize precipitation.

  • Isolate the product by filtration (e.g., using a Nutsche filter-dryer).

  • Wash the filter cake with cold ethanol to remove residual impurities.

  • Dry the product under vacuum at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

Visualizations

experimental_workflow start Start: Reagent Charging reagent_addition Controlled Reagent Addition (e.g., Hydrazine) start->reagent_addition reaction Reaction at Controlled Temperature reagent_addition->reaction monitoring In-Process Control (HPLC/TLC) reaction->monitoring Monitor Progress crystallization Controlled Cooling & Crystallization reaction->crystallization monitoring->reaction isolation Product Isolation (Filtration & Washing) crystallization->isolation drying Drying isolation->drying end End: Final Product drying->end

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_yield low_yield Low Yield Issue heat_transfer Poor Heat Transfer? low_yield->heat_transfer mixing Inadequate Mixing? low_yield->mixing addition_rate Incorrect Addition Rate? low_yield->addition_rate solubility Solubility/Precipitation? low_yield->solubility solution_ht Solution: Improve Reactor Agitation & Temperature Control heat_transfer->solution_ht Yes solution_mix Solution: Optimize Stirrer Type & Speed mixing->solution_mix Yes solution_ar Solution: Use Calibrated Dosing Pump addition_rate->solution_ar Yes solution_sol Solution: Conduct Solvent Screening & Optimize Crystallization solubility->solution_sol Yes

Caption: Troubleshooting logic for addressing low yield in scale-up synthesis.

References

preventing byproduct formation in pyranopyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyranopyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to prevent the formation of byproducts during the synthesis of pyranopyrazoles.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction to synthesize pyranopyrazoles?

A1: The most prevalent method for synthesizing pyranopyrazoles is a one-pot, four-component reaction. This reaction typically involves an aldehyde, malononitrile, a β-ketoester (such as ethyl acetoacetate), and hydrazine hydrate.[1] The reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization.[1]

Q2: What is the primary byproduct formed during pyranopyrazole synthesis?

A2: The most common byproduct is a double Michael addition product, where a second molecule of the pyrazolone intermediate attacks the initial Knoevenagel/Michael adduct.[2] This results in the formation of a 4,4'-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol), also known as a bis-pyrazolone.

Q3: How can I identify the formation of the bis-pyrazolone byproduct?

A3: The formation of the bis-pyrazolone byproduct can be identified by analyzing the crude reaction mixture using spectroscopic methods like NMR and mass spectrometry. The 1H NMR spectrum of the bis-pyrazolone will show characteristic signals for the two pyrazolone rings and the methylene bridge connecting them.[3][4][5] Comparing the obtained spectra with reported data for pyranopyrazoles and bis-pyrazolones will confirm the presence of the byproduct.

Q4: What are the key factors influencing byproduct formation?

A4: The formation of byproducts is primarily influenced by reaction conditions such as the stoichiometry of reactants, the choice of catalyst, solvent, reaction temperature, and reaction time. Careful optimization of these parameters is crucial for minimizing side reactions.

Troubleshooting Guide: Preventing Byproduct Formation

This guide provides specific troubleshooting advice for common issues encountered during pyranopyrazole synthesis, with a focus on preventing the formation of the bis-pyrazolone byproduct.

Issue 1: Formation of a significant amount of bis-pyrazolone byproduct.

Symptoms:

  • TLC analysis shows a major spot corresponding to the bis-pyrazolone.

  • 1H NMR of the crude product shows characteristic peaks for the bis-pyrazolone, often with a lower than expected integration for the desired pyranopyrazole signals.

  • Mass spectrometry reveals a molecular ion peak corresponding to the bis-pyrazolone.

Root Cause Analysis and Solutions:

The formation of the bis-pyrazolone is a competing reaction pathway. The key is to favor the intramolecular cyclization of the Michael adduct to form the pyran ring over the intermolecular reaction with a second pyrazolone molecule.

Troubleshooting Workflow:

Caption: A logical workflow for troubleshooting the formation of bis-pyrazolone byproducts.

Solutions:

  • Stoichiometry Control:

    • Rationale: The reaction between the aldehyde, malononitrile, and pyrazolone intermediate is a cascade of equilibria. An excess of the pyrazolone intermediate can drive the reaction towards the formation of the bis-pyrazolone byproduct.

    • Recommendation: Carefully control the stoichiometry of your reactants. A 1:1:1:1 molar ratio of aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate is the theoretical ideal. In practice, a slight excess (1.05-1.1 equivalents) of the aldehyde and malononitrile may be beneficial to ensure the complete consumption of the pyrazolone intermediate.

  • Catalyst Optimization:

    • Rationale: The choice of catalyst can significantly influence the relative rates of the desired intramolecular cyclization and the competing intermolecular Michael addition.

    • Recommendation:

      • Basic Catalysts: Weak organic bases like piperidine or triethylamine are commonly used. The concentration of the base can be critical. A lower catalyst loading may favor the intramolecular cyclization.

      • Acidic Catalysts: While less common for this specific transformation, in related reactions, acidic catalysts can sometimes promote cyclization. Experiment with mild Lewis or Brønsted acids if basic conditions are problematic.

      • Heterogeneous Catalysts: Consider using a solid-supported catalyst. These can offer improved selectivity and are easily removed from the reaction mixture.

  • Reaction Conditions:

    • Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically more stable bis-pyrazolone. Running the reaction at a lower temperature for a longer period might increase the yield of the desired pyranopyrazole.

    • Solvent: The polarity of the solvent can influence the reaction pathway. Ethanol is a common choice. Experimenting with other protic or aprotic solvents may alter the product distribution.

    • Reaction Time: Monitor the reaction progress by TLC. Prolonged reaction times after the formation of the desired product can sometimes lead to the formation of byproducts.

  • Purification:

    • Rationale: If the formation of the bis-pyrazolone cannot be completely avoided, an effective purification strategy is necessary.

    • Recommendation: The pyranopyrazole and the bis-pyrazolone often have different polarities. Column chromatography on silica gel is typically an effective method for their separation. A solvent system with a gradient of ethyl acetate in hexane is a good starting point for elution.

Data Presentation

Table 1: Comparison of 1H NMR Chemical Shifts (δ, ppm) for a Representative Pyranopyrazole and its Corresponding Bis-pyrazolone Byproduct.

Proton6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile4,4'-(phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)[3]
CH (benzylic) ~4.7 (s, 1H)~4.96 (s, 1H)[3]
NH2 (amino) ~7.0 (br s, 2H)-
CH3 (methyl) ~1.8 (s, 3H)~2.32 (br s, 6H)[3]
Ar-H (aromatic) ~7.2-7.8 (m, 10H)~7.14-7.71 (m, 15H)[3]
OH (hydroxyl) -~12.44 (br s, 1H), ~13.94 (br s, 1H)[3]

Note: Chemical shifts are approximate and can vary depending on the solvent and specific substituents.

Experimental Protocols

Protocol 1: General Synthesis of Pyranopyrazoles

This protocol is a general procedure for the four-component synthesis of pyranopyrazoles.

Materials:

  • Aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Hydrazine hydrate (1.0 mmol)

  • Ethanol (10 mL)

  • Piperidine (0.1 mmol)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde, malononitrile, and ethyl acetoacetate in ethanol.

  • Add hydrazine hydrate to the mixture.

  • Add a catalytic amount of piperidine.

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution. Collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography.

Protocol 2: Synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) (Bis-pyrazolone Byproduct)[4]

This protocol can be used to synthesize an authentic sample of the bis-pyrazolone byproduct for comparison.

Materials:

  • Aldehyde (0.4 mmol)

  • 3-methyl-1-phenyl-5-pyrazolone (0.8 mmol)

  • 70% Ethanol (4 mL)

  • 1 M Sodium Acetate solution (40.2 µL)

Procedure:

  • To a solution of the aldehyde and 3-methyl-1-phenyl-5-pyrazolone in 70% ethanol at room temperature, add the sodium acetate solution.

  • Stir the mixture until the reaction is complete (monitor by TLC).

  • Add water to obtain a 50% ethanol solution.

  • Filter the mixture, wash the solid with 50% ethanol, and dry to obtain the pure product.[3]

Visualizing Reaction Pathways

The following diagram illustrates the key steps in pyranopyrazole synthesis and the competing pathway leading to the bis-pyrazolone byproduct.

Reaction_Pathway cluster_main Pyranopyrazole Synthesis cluster_byproduct Byproduct Formation Reactants Aldehyde + Malononitrile + Ethyl Acetoacetate + Hydrazine Hydrate Pyrazolone Pyrazolone Intermediate Reactants->Pyrazolone Formation Knoevenagel Knoevenagel Adduct Pyrazolone->Knoevenagel Knoevenagel Condensation Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct Michael Addition (with Pyrazolone) Pyranopyrazole Pyranopyrazole (Desired Product) Michael_Adduct->Pyranopyrazole Intramolecular Cyclization Bis_pyrazolone Bis-pyrazolone (Byproduct) Michael_Adduct->Bis_pyrazolone Intermolecular Michael Addition (with another Pyrazolone)

Caption: Reaction pathway for pyranopyrazole synthesis and the competing byproduct formation.

References

Technical Support Center: Purification of Pyrazolone Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of pyrazolone derivatives using column chromatography.

Troubleshooting Guides

This section addresses common issues encountered during the column chromatography of pyrazolone derivatives in a question-and-answer format.

Issue 1: Poor Separation of the Target Compound

Question: My pyrazolone derivative is co-eluting with impurities. How can I improve the separation?

Answer:

Poor separation is a frequent challenge. Here are several strategies to improve the resolution between your target compound and impurities:

  • Optimize the Mobile Phase: A systematic screening of solvent systems using Thin Layer Chromatography (TLC) is crucial.[1]

    • Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate.

    • The goal is to find a solvent system where your desired compound has an Rf value of approximately 0.3-0.4, with clear separation from impurity spots.[2]

    • If you are using a gradient elution, a shallower gradient around the elution point of your compound can significantly improve separation.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase.

    • Silica Gel: This is the most common stationary phase for pyrazolone purification.[2]

    • Deactivated Silica Gel: For basic pyrazolone derivatives that may interact strongly with acidic silica gel, deactivating the silica with triethylamine (0.1-1% in the eluent) can prevent peak tailing and improve separation.[3][4]

    • Alumina (Neutral): This can be a good alternative to silica gel, especially for basic compounds.[4]

    • Reversed-Phase Silica (C18): If your compound is stable in reversed-phase conditions, a C18 column with a mobile phase like acetonitrile/water or methanol/water can provide a different selectivity.[4][5]

  • Sample Loading Technique: The way you load your sample onto the column can impact separation.

    • Dry Loading: This is often the preferred method, especially for samples that are not very soluble in the initial mobile phase.[6] It involves pre-adsorbing your sample onto a small amount of silica gel, which is then loaded onto the column.[6] This technique can lead to sharper bands and better separation.[7]

    • Wet Loading: If you choose to load your sample as a solution, use the minimum amount of a solvent in which your compound is highly soluble but is as non-polar as possible.[3] A highly polar loading solvent can broaden the initial band and lead to poor separation.

Issue 2: The Compound is Not Eluting from the Column

Question: I've been running the column for a long time, but my pyrazolone derivative is not coming off. What should I do?

Answer:

This issue can be frustrating and may be due to several factors:

  • Incorrect Mobile Phase: The solvent system may not be polar enough to elute your compound.

    • Solution: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If necessary, you can add a small amount of a more polar solvent like methanol to the mobile phase.

  • Compound Decomposition on Silica: Pyrazolone derivatives can sometimes be unstable on acidic silica gel.

    • Solution: Test the stability of your compound on a silica TLC plate. Spot your compound and let the plate sit for an hour before developing it. If you see new spots or streaking, your compound may be decomposing. In this case, use deactivated silica gel or an alternative stationary phase like alumina.[3]

  • Strong Adsorption: Your compound may be very polar and strongly adsorbed to the stationary phase.

    • Solution: A significant increase in the mobile phase polarity is needed. For very polar compounds, a mobile phase containing methanol or even a small percentage of acetic acid (if the compound is stable) might be necessary.

Issue 3: Low Recovery of the Purified Compound

Question: After column chromatography, the yield of my purified pyrazolone derivative is very low. What are the possible reasons?

Answer:

Low recovery can be attributed to several factors throughout the purification process:

  • Compound Instability: As mentioned, your compound might be degrading on the column.

  • Irreversible Adsorption: Some highly polar compounds can bind irreversibly to the silica gel.

  • Improper Fraction Collection: You might not be collecting all the fractions containing your product.

    • Solution: Monitor the elution process carefully using TLC. Analyze every few fractions to ensure you are not discarding fractions that contain your compound.

  • Recrystallization Losses: If you perform a recrystallization step after the column, you will inevitably lose some product.

    • Solution: To maximize yield during recrystallization, use the minimum amount of hot solvent to dissolve your compound and cool the solution slowly.[3] You can also try to obtain a second crop of crystals from the mother liquor.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying pyrazolone derivatives?

A1: Silica gel is the most commonly used stationary phase for the purification of pyrazolone derivatives.[2] However, for basic pyrazolones, deactivated silica gel or neutral alumina may be more suitable to prevent interactions that can lead to peak tailing and decomposition.[3][4] For highly polar or water-soluble pyrazolones, reversed-phase (C18) chromatography can be an effective alternative.[4][5]

Q2: How do I choose the right solvent system for my column?

A2: The ideal solvent system is best determined by running preliminary TLC experiments.[1] A good starting point for many pyrazolone derivatives is a mixture of hexane and ethyl acetate. The ratio should be adjusted to achieve an Rf value of 0.3-0.4 for your target compound, ensuring it is well-separated from any impurities.[2]

Q3: What is the difference between isocratic and gradient elution, and which one should I use?

A3:

  • Isocratic elution uses a constant mobile phase composition throughout the separation. It is suitable for simple separations where the compounds have similar polarities.

  • Gradient elution involves gradually increasing the polarity of the mobile phase during the separation.[8] This is generally preferred for complex mixtures containing compounds with a wide range of polarities, as it can shorten the purification time and provide better resolution for later-eluting compounds.[8]

Q4: How much sample can I load onto my column?

A4: As a general rule of thumb for flash chromatography, the amount of crude sample loaded should be about 1-10% of the weight of the stationary phase. For difficult separations, a lower loading of 1-2% is recommended. For easier separations, you can go up to 10%.

Q5: My purified pyrazolone derivative is colored. How can I remove the color?

A5: A colored product often indicates the presence of trace impurities. You can try the following methods to decolorize your sample:

  • Charcoal Treatment: Dissolve the compound in a suitable solvent, add a small amount of activated charcoal, stir, and then filter through celite. The product can then be recovered by recrystallization.[2]

  • Recrystallization: This technique itself can often remove colored impurities, which may remain in the mother liquor.[2]

  • Silica Gel Plug: Dissolve your compound in a minimal amount of a non-polar solvent and pass it through a short plug of silica gel. The colored impurities may be retained on the silica.[2]

Data Presentation

Table 1: Typical Solvent Systems for Pyrazolone Derivative Purification

Pyrazolone Derivative TypeStationary PhaseMobile Phase (Eluent)Typical Ratio (v/v)Reference
General PyrazolonesSilica GelHexane / Ethyl Acetate19:1 to 2:3[9][10]
Halogenated PyrazolesSilica GelHexane / Ethyl Acetate95:5 to 80:20
Spiropyran PyrazolonesSilica GelHexane / Ethyl Acetate96:4
Pyrazolone-derived KetiminesSilica Geln-Pentane / Diethyl Ether3:1[11]
Pyrazolone α-aminonitrilesSilica Geln-Hexane / Ethyl Acetate4:1[11]

Table 2: Recovery Yields of Pyrazolone Derivatives in Different Studies

Pyrazolone DerivativePurification MethodYield (%)Reference
1,3,5-triphenyl-1H-pyrazoleColumn Chromatography82-84%[9]
1,3-diphenyl-5-(o-tolyl)-1H-pyrazoleColumn Chromatography83-85%[9]
1,3-diphenyl-5-(p-tolyl)-1H-pyrazoleColumn Chromatography86-88%[9]
(Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazoloneTrituration with Ethyl Acetate83%[12]
3,4-Dimethyl-1H-pyrazole (from soil)Reversed-Phase LC-MS/MS102-107%[13]

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various ratios of a non-polar and a polar solvent (e.g., hexane and ethyl acetate) to find a system that gives your target compound an Rf value of ~0.3-0.4 and good separation from impurities.[2]

  • Column Packing (Slurry Method):

    • Select a column of appropriate size based on the amount of crude material.

    • Create a slurry of silica gel in the initial, least polar mobile phase solvent.

    • Carefully pour the slurry into the column, ensuring even packing and avoiding air bubbles.

    • Allow the excess solvent to drain until it is level with the top of the silica bed.[3]

  • Sample Loading (Dry Loading Method):

    • Dissolve your crude sample in a minimal amount of a suitable solvent.

    • Add silica gel (approximately 2-3 times the mass of your crude sample) to the solution.

    • Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[6]

    • Carefully add the powdered sample to the top of the packed column.

  • Elution:

    • Carefully add the mobile phase to the column without disturbing the top layer of the stationary phase.

    • Apply pressure (if using flash chromatography) and begin collecting fractions.

    • If using a gradient, gradually increase the polarity of the mobile phase according to your pre-determined method.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified pyrazolone derivative.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation TLC TLC Analysis to Determine Eluent Pack Pack Column with Silica Gel Slurry TLC->Pack Dissolve Dissolve Crude Product Pack->Dissolve Adsorb Adsorb on Silica Gel (Dry Loading) Dissolve->Adsorb Load Load Sample onto Column Adsorb->Load Elute Elute with Solvent System (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Product Purified Pyrazolone Derivative Evaporate->Product

Caption: A generalized workflow for the purification of pyrazolone derivatives.

troubleshooting_workflow Start Poor Separation Opt_Mobile Optimize Mobile Phase (TLC, Gradient) Start->Opt_Mobile Change_Stationary Change Stationary Phase (Alumina, C18, Deactivated Silica) Opt_Mobile->Change_Stationary No Improvement Success Good Separation Opt_Mobile->Success Improved Opt_Load Optimize Loading (Dry Loading) Change_Stationary->Opt_Load No Improvement Change_Stationary->Success Improved Opt_Load->Success Improved

Caption: Troubleshooting poor separation in column chromatography.

References

regioselectivity issues in the synthesis of pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning regioselectivity issues encountered during the synthesis of pyrazolo[1,5-a]pyrimidines. This resource is intended for researchers, scientists, and drug development professionals to facilitate a smoother experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the common regioisomeric byproducts in pyrazolo[1,5-a]pyrimidine synthesis?

A1: Besides the desired pyrazolo[1,5-a]pyrimidines, other isomeric forms can arise from the reaction. These include pyrazolo[5,1-b]pyrimidine, pyrazolo[5,1-c]pyrimidine, pyrazolo[3,4-d]pyrimidine, and pyrazolo[4,3-d]pyrimidine.[1] The formation of these isomers is a common challenge and depends on the reaction conditions and the substitution patterns of the starting materials.[1][2]

Q2: What are the main factors influencing regioselectivity in this synthesis?

A2: Several factors dictate the regiochemical outcome of the cyclocondensation reaction:

  • Substitution Pattern: The nature and position of substituents on both the aminopyrazole and the 1,3-biselectrophilic reagent are crucial.[1][2]

  • Choice of Reagents: Using β-enaminones as the 1,3-biselectrophilic partner can enhance regioselectivity.[2] The reaction often proceeds through an initial aza-Michael type addition-elimination, which directs the regiochemical outcome.[2]

  • Reaction Conditions: Solvent, temperature, reaction time, and the presence or absence of a catalyst (acidic or basic) can significantly influence which regioisomer is favored.[2]

  • Reaction Method: Microwave-assisted synthesis has been shown to improve regioselectivity and reduce reaction times compared to conventional heating methods.[1][2]

Q3: Can microwave irradiation improve the regioselectivity of the reaction?

A3: Yes, microwave-assisted synthesis has been reported to promote the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines.[1][2] This method can significantly reduce reaction times and improve yields, often favoring the formation of a specific regioisomer.[2]

Troubleshooting Guides

Issue 1: Poor Regioselectivity and Formation of a Mixture of Isomers

Q: My reaction is producing a mixture of pyrazolo[1,5-a]pyrimidine regioisomers, leading to difficult purification. How can I improve the regioselectivity?

A: Achieving high regioselectivity is a common challenge. Here is a systematic approach to troubleshoot this issue:

  • Re-evaluate Your Choice of Reagents:

    • The use of β-enaminones as the 1,3-biselectrophilic compound can enhance regioselectivity.[2]

    • For reactions involving cyclic β-dicarbonyl compounds, the nature of the substituent on the dicarbonyl can influence the regioselective formation of the product.[1][2]

  • Optimize Reaction Conditions:

    • Solvent: Acetic acid is a common solvent that can also act as a catalyst.[2] Consider using a higher-boiling point solvent to increase the reaction temperature if yields of the desired isomer are low.

    • Catalyst: The reaction can be catalyzed by either acid or base.[2] If using acidic conditions (e.g., acetic acid, H₂SO₄), ensure the concentration is optimal. For base-catalyzed reactions, a non-nucleophilic base is preferable.[2]

    • Temperature and Reaction Time: These reactions often require elevated temperatures (reflux).[2] Incrementally adjust the temperature and reaction time while monitoring the reaction progress by Thin Layer Chromatography (TLC) to find the optimal conditions for your desired isomer.

  • Consider Microwave-Assisted Synthesis:

    • Microwave irradiation has been demonstrated to significantly reduce reaction times and improve yields, often with enhanced regioselectivity.[1][2] If available, this is a highly recommended alternative to conventional heating.

Issue 2: Low or No Product Yield in Condensation Reactions

Q: I am getting a low yield or no desired pyrazolo[1,5-a]pyrimidine product. What are the potential causes and solutions?

A: Low yields in this condensation reaction can stem from several factors. Here is a systematic troubleshooting approach:

  • Check the Purity of Starting Materials:

    • Ensure the purity of your 5-aminopyrazole and β-dicarbonyl compound, as impurities can interfere with the reaction.[2]

  • Assess the Reactivity of Starting Materials:

    • The reactivity of the β-dicarbonyl compound is crucial; some may require more stringent conditions to prevent side reactions.[2]

  • Optimize Reaction Conditions:

    • Solvent: If using acetic acid, ensure it is of high purity. Consider testing other high-boiling point solvents.

    • Catalyst: If the reaction is slow, the addition of a catalytic amount of a stronger acid (e.g., H₂SO₄) might be necessary.

    • Temperature and Time: Ensure the reaction is heated to a sufficient temperature (reflux) and for an adequate amount of time.[2] Monitor the reaction by TLC to determine the optimal reaction time.

  • Employ Microwave-Assisted Synthesis:

    • As with improving regioselectivity, microwave-assisted synthesis can also significantly improve yields and reduce reaction times.[1][2]

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Substituted Pyrazolo[1,5-a]pyrimidines

Entry5-Aminopyrazoleβ-Dicarbonyl CompoundSolventCatalystMethodTime (min)Yield (%)Reference
13-phenyl-1H-pyrazol-5-amineAcetylacetoneAcetic Acid-Reflux12085[3]
23-(4-chlorophenyl)-1H-pyrazol-5-amineEthyl acetoacetateAcetic Acid-Reflux18082[3]
35-amino-1H-pyrazole-4-carbonitrile1,3-diphenyl-1,3-propanedioneEthanolAcetic AcidReflux24078[3]
45-amino-3-(methylthio)-1H-pyrazoleBenzoylacetonePyridine-Reflux72075[3]
55-amino-4-cyano-1H-pyrazole-3-yl)-benzamideBenzylidene malononitrile--Microwave (120°C)2090[1]

Experimental Protocols

Protocol 1: General Procedure for Conventional Synthesis

A general procedure for the synthesis of pyrazolo[1,5-a]pyrimidines involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound.[3]

  • To a solution of 5-aminopyrazole (1.0 mmol) in a suitable solvent such as ethanol or acetic acid (10 mL), add the β-dicarbonyl compound (1.1 mmol).

  • Add a catalytic amount of acid (e.g., acetic acid or a few drops of H₂SO₄) if required.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion of the reaction (typically 2-12 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Protocol 2: General Procedure for Microwave-Assisted Synthesis

Microwave-assisted synthesis can significantly accelerate the reaction and improve yields.[2]

  • In a microwave vial, add the appropriate 5-aminopyrazole (1.0 mmol) and the β-dicarbonyl compound (1.0 mmol).

  • If a solvent is used, add a minimal amount (e.g., 2-3 mL of ethanol or acetic acid). Some reactions can be performed under solvent-free conditions.[4]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 100-150 °C) for a short duration (e.g., 5-20 minutes).

  • After irradiation, cool the vial to room temperature.

  • Isolate the product by adding a non-solvent (e.g., water or ethanol-water mixture) to precipitate the product.[4]

  • Collect the solid by filtration, wash, and dry.

  • Purify as needed by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis A1 Mix 5-Aminopyrazole & β-Dicarbonyl in Solvent A2 Add Catalyst (Optional) A1->A2 A3 Reflux (2-12h) A2->A3 A4 Workup & Purification A3->A4 end Product A4->end B1 Combine Reactants in Microwave Vial B2 Microwave Irradiation (5-20 min) B1->B2 B3 Cooling & Precipitation B2->B3 B4 Isolation & Purification B3->B4 B4->end start Start start->A1 start->B1

Caption: Comparative workflow of conventional vs. microwave-assisted synthesis.

troubleshooting_regioselectivity start Poor Regioselectivity/ Mixture of Isomers reagents Step 1: Evaluate Reagents start->reagents reagent_action1 Use β-enaminones reagents->reagent_action1 Choice of 1,3-bielectrophile reagent_action2 Check β-dicarbonyl substituents reagents->reagent_action2 conditions Step 2: Optimize Conditions condition_action1 Adjust Solvent/ Catalyst conditions->condition_action1 condition_action2 Vary Temperature/ Time conditions->condition_action2 microwave Step 3: Use Microwave Synthesis microwave_action Shorter reaction time, improved selectivity microwave->microwave_action reagent_action1->conditions reagent_action2->conditions condition_action1->microwave condition_action2->microwave end Improved Regioselectivity microwave_action->end

Caption: Troubleshooting decision tree for improving regioselectivity.

References

Technical Support Center: Efficient Pyranopyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding catalyst selection for the efficient synthesis of pyranopyrazoles. It is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for pyranopyrazole synthesis?

A1: The most prevalent and efficient method for synthesizing pyranopyrazoles is the one-pot, multicomponent reaction (MCR).[1][2][3][4] This approach typically involves the condensation of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate.[3][4] This method is favored for its high atom economy, reduced number of purification steps, and minimized waste generation.[5]

Q2: Why is catalyst selection so critical in pyranopyrazole synthesis?

A2: Catalyst selection is crucial for several reasons. An appropriate catalyst can significantly increase the reaction rate, leading to shorter reaction times.[6] It can also improve the yield and purity of the final product by minimizing side reactions.[7] Furthermore, the choice of catalyst can influence the reaction conditions, enabling the use of greener solvents (like water or ethanol) or even solvent-free conditions, which aligns with the principles of green chemistry.[8][9]

Q3: What are the advantages of using heterogeneous catalysts over homogeneous ones?

A3: Heterogeneous catalysts offer several advantages in pyranopyrazole synthesis. They are easily separated from the reaction mixture, which simplifies the work-up procedure and allows for catalyst recycling and reuse over multiple cycles without significant loss of activity.[1][9] This not only reduces costs but also minimizes chemical waste.[9]

Q4: Can pyranopyrazole synthesis be performed under solvent-free conditions?

A4: Yes, several catalytic systems have been developed to facilitate the synthesis of pyranopyrazoles under solvent-free conditions.[2][10] This approach is environmentally friendly as it eliminates the use of potentially hazardous organic solvents.[2] Catalysts like yttrium iron garnet (YIG) have been shown to be highly effective in solvent-free reactions.[1][9]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Product Yield - Inefficient catalyst- Suboptimal reaction temperature- Incorrect solvent- Impure starting materials- Screen different catalysts (see Catalyst Comparison Tables below).- Optimize the reaction temperature. Some reactions work well at room temperature, while others require heating.[1][9]- Perform a solvent screen. Ethanol and water are common choices, but solvent-free conditions can also be effective.[8][10]- Ensure the purity of aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate.
Long Reaction Times - Low catalyst loading- Poor catalyst activity- Increase the catalyst loading incrementally. However, be aware that excessive catalyst may not improve the yield and can complicate purification.- Switch to a more active catalyst. Nanocatalysts, for example, often exhibit higher activity due to their large surface area.[2]
Difficulty in Product Isolation/Purification - Use of a homogeneous catalyst- Formation of by-products- Switch to a heterogeneous catalyst that can be easily filtered off.[1][9]- Optimize reaction conditions (temperature, solvent, catalyst) to improve selectivity and minimize the formation of side products.
Catalyst Deactivation (for reusable catalysts) - Leaching of the active metal- Fouling of the catalyst surface- Ensure the catalyst is robust under the reaction conditions. Some catalysts may not be stable in certain solvents or at high temperatures.- Wash the catalyst thoroughly with an appropriate solvent after each use to remove any adsorbed species.
Inconsistent Results - Variability in catalyst preparation- Moisture sensitivity of reactants or catalyst- Standardize the catalyst synthesis and characterization procedure.- Perform reactions under an inert atmosphere (e.g., nitrogen or argon) if any of the components are sensitive to moisture.

Catalyst Performance Data

Table 1: Comparison of Various Catalysts for Pyranopyrazole Synthesis
CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
CuSnO₃:SiO₂Ethanol70Not Specified93[10]
Fe₃O₄@SiO₂WaterRoom Temp.1089-99[1]
Y₃Fe₅O₁₂ (YIG)Solvent-free802089-95[1][9]
CeO₂/ZrO₂EthanolRoom Temp.1588-98[1][9]
Ammonium ChlorideWaterNot SpecifiedNot SpecifiedHigh[8]
GlycineWater255-2085-95[5]
MgO NanoparticlesNot SpecifiedNot SpecifiedFaster than conventionalHigh[11]

Note: Yields can vary depending on the specific aldehyde used.

Experimental Protocols

General Procedure for Four-Component Synthesis of Pyranopyrazoles using a Heterogeneous Catalyst

This protocol is a generalized procedure based on common methodologies.[1][5] Researchers should refer to the specific literature for the chosen catalyst for precise amounts and conditions.

Materials:

  • Aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • Catalyst (e.g., Fe₃O₄@SiO₂, 10 mol%)

  • Solvent (e.g., Ethanol or Water, 5 mL)

Procedure:

  • In a round-bottom flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and the catalyst in the chosen solvent (5 mL).

  • Stir the mixture at the appropriate temperature (e.g., room temperature or 80°C) for the required time (e.g., 10-30 minutes).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, if using a magnetic catalyst, use a magnet to hold the catalyst at the bottom of the flask and decant the solution. For other heterogeneous catalysts, filter the mixture to separate the catalyst.

  • Wash the catalyst with a suitable solvent (e.g., ethanol) and dry it for reuse.

  • The crude product in the filtrate can be isolated by evaporation of the solvent.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyranopyrazole derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., IR, NMR, Mass Spectrometry).

Visualizations

Experimental_Workflow cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification Aldehyde Aldehyde ReactionVessel Reaction Vessel (Solvent + Catalyst) Aldehyde->ReactionVessel Malononitrile Malononitrile Malononitrile->ReactionVessel EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->ReactionVessel HydrazineHydrate Hydrazine Hydrate HydrazineHydrate->ReactionVessel CatalystSeparation Catalyst Separation (Filtration/Magnetic Decantation) ReactionVessel->CatalystSeparation Reaction Completion ProductIsolation Product Isolation (Solvent Evaporation) CatalystSeparation->ProductIsolation Filtrate RecycledCatalyst Recycled Catalyst CatalystSeparation->RecycledCatalyst Solid Recrystallization Recrystallization ProductIsolation->Recrystallization FinalProduct Pure Pyranopyrazole Recrystallization->FinalProduct

Caption: General experimental workflow for the catalyzed synthesis of pyranopyrazoles.

Catalyst_Selection_Logic Start Start: Need to Synthesize Pyranopyrazole GreenChemistry Are 'Green' Conditions a Priority? Start->GreenChemistry CatalystReusability Is Catalyst Reusability Important? GreenChemistry->CatalystReusability Yes ReactionSpeed Is Rapid Reaction Time Critical? GreenChemistry->ReactionSpeed No SolventFree Consider Solvent-Free Conditions (e.g., with YIG catalyst) GreenChemistry->SolventFree Yes Homogeneous Consider Homogeneous Catalysts (e.g., L-proline, Glycine) CatalystReusability->Homogeneous No Heterogeneous Select Heterogeneous Catalyst (e.g., Fe3O4, CeO2/ZrO2) CatalystReusability->Heterogeneous Yes ReactionSpeed->Heterogeneous No NanoCatalyst Consider Nanocatalyst (e.g., Fe3O4@SiO2) ReactionSpeed->NanoCatalyst Yes

Caption: Decision-making logic for catalyst selection in pyranopyrazole synthesis.

References

managing exothermic reactions in 3-amino-1H-pyrazol-5(4H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-amino-1H-pyrazol-5(4H)-one. The primary focus is on the safe management of the exothermic reaction that occurs during the synthesis.

Troubleshooting Guides

The synthesis of this compound, typically involving the reaction of a hydrazine derivative with a precursor like ethyl cyanoacetate, is characterized by a significant exothermic event. Proper management of this exotherm is critical for safety, yield, and purity of the final product.

Experimental Protocol: Managing the Exothermic Reaction

This protocol is a synthesis of best practices derived from related pyrazolone syntheses. It is essential to adapt these guidelines to the specific scale and equipment of your experiment.

Materials:

  • Ethyl cyanoacetate (or other suitable precursor)

  • Hydrazine hydrate

  • Ethanol (or other suitable solvent)

  • Cooling bath (e.g., ice-water, ice-salt)

  • Reaction vessel equipped with a mechanical stirrer, thermometer, and a dropping funnel.

Procedure:

  • Preparation:

    • Set up the reaction vessel in a fume hood with adequate ventilation.

    • Ensure the cooling bath is at the desired temperature before starting the reaction.

    • Charge the reaction vessel with the precursor (e.g., ethyl cyanoacetate) and the solvent (e.g., ethanol).

    • Begin stirring the mixture and allow it to cool to the target initial temperature (see table below).

  • Reagent Addition:

    • Load the hydrazine hydrate into the dropping funnel.

    • Add the hydrazine hydrate to the reaction mixture dropwise at a slow, controlled rate.

    • Continuously monitor the internal temperature of the reaction. The rate of addition should be adjusted to maintain the temperature within the desired range.

  • Reaction and Workup:

    • After the addition is complete, continue to stir the reaction mixture and monitor the temperature. The reaction may need to be maintained at a specific temperature for a period to ensure completion.

    • Once the reaction is complete, proceed with the appropriate workup and purification steps.

Quantitative Data for Exothermic Control

The following table summarizes key quantitative parameters for managing the exothermic reaction during pyrazolone synthesis. These values are derived from various reported procedures for similar compounds and should be used as a starting point for optimization.

ParameterRecommended RangeNotes
Initial Reaction Temperature 0°C to 10°CA lower starting temperature provides a larger buffer for the exotherm.
Reagent Addition Temperature Maintain below 30°CFor some related syntheses, temperatures up to 60°C have been reported with careful control.[1]
Rate of Hydrazine Addition 1-2 mL/minute (lab scale)This should be adjusted based on the real-time temperature reading.
Stirring Speed > 300 RPMVigorous stirring is crucial for efficient heat dissipation.
Cooling Bath Temperature -10°C to 0°CAn ice-salt bath can provide more effective cooling if needed.
Troubleshooting Common Issues
IssuePotential CauseRecommended Action
Rapid Temperature Spike Reagent addition is too fast. Inadequate cooling.Immediately stop the addition of hydrazine hydrate. Increase the efficiency of the cooling bath (e.g., add more ice/salt).
Low Product Yield Poor temperature control leading to side reactions. Incomplete reaction.Optimize the addition rate and cooling to maintain the recommended temperature range. Monitor the reaction for completion using TLC or other appropriate methods.
Formation of Impurities Localized "hot spots" due to poor mixing. Reaction temperature too high.Increase the stirring speed to improve homogeneity. Maintain a lower reaction temperature throughout the addition process.
Reaction Mixture Solidifies High concentration of product. Insufficient solvent.Use a larger volume of solvent. Ensure vigorous stirring to keep the solid suspended.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the exotherm in the synthesis of this compound?

A1: The primary cause of the exotherm is the cyclization reaction between the hydrazine derivative and the precursor molecule, typically a β-keto ester like ethyl cyanoacetate. This reaction is thermodynamically favorable and releases a significant amount of energy as heat.

Q2: What are the risks associated with an uncontrolled exothermic reaction in this synthesis?

A2: An uncontrolled exothermic reaction can lead to a "runaway reaction," where the temperature increases rapidly. This can cause the solvent to boil, leading to a dangerous increase in pressure within the reaction vessel. It can also result in the formation of unwanted byproducts and a decrease in the yield and purity of the desired product.

Q3: How can I improve the cooling efficiency of my reaction setup?

A3: To improve cooling efficiency, ensure that the reaction vessel has good surface area contact with the cooling bath. Use a cooling medium that can achieve and maintain the desired low temperature (e.g., an ice-salt mixture for temperatures below 0°C). Additionally, efficient stirring is critical for transferring heat from the reaction mixture to the vessel walls and into the cooling bath.

Q4: Is it better to add the hydrazine hydrate quickly at a very low temperature or slowly at a moderate temperature?

A4: It is generally safer and more effective to add the hydrazine hydrate slowly at a controlled, low-to-moderate temperature. A slow addition rate allows the cooling system to dissipate the heat as it is generated, preventing a rapid temperature increase. Adding the reagent too quickly, even at a very low initial temperature, can lead to an accumulation of unreacted reagents and a subsequent, potentially uncontrollable, delayed exotherm.

Q5: What should I do if I observe a sudden and rapid increase in temperature despite taking precautions?

A5: If you observe a runaway reaction, prioritize safety. If it is safe to do so, stop the addition of reagents immediately. If the reaction is equipped with an emergency quenching system, activate it. Evacuate the immediate area and follow your laboratory's emergency procedures.

Visualizations

Exothermic_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_legend Legend prep1 Setup Reaction Vessel in Fume Hood prep2 Prepare Cooling Bath (e.g., 0°C) prep1->prep2 prep3 Charge Vessel with Precursor and Solvent prep2->prep3 react1 Start Stirring and Cool Mixture prep3->react1 react2 Slow, Dropwise Addition of Hydrazine Hydrate react1->react2 react3 Monitor Temperature Continuously react2->react3 react4 Maintain Temperature in Optimal Range react3->react4 react4->react2 workup1 Complete Reaction react4->workup1 workup2 Proceed to Product Isolation and Purification workup1->workup2 key1 Preparation Step key2 Reaction Step key3 Workup Step

Caption: Workflow for Managing Exothermic Reactions.

Troubleshooting_Tree start Problem Observed temp_spike Rapid Temperature Spike? start->temp_spike low_yield Low Product Yield? start->low_yield impurities Formation of Impurities? start->impurities temp_spike->low_yield No action_stop_addition Stop Reagent Addition temp_spike->action_stop_addition Yes low_yield->impurities No action_optimize_temp Optimize Temperature Control low_yield->action_optimize_temp Yes impurities->start No, Other Issue action_increase_stirring Increase Stirring Speed impurities->action_increase_stirring Yes action_cool Enhance Cooling action_stop_addition->action_cool action_check_completion Verify Reaction Completion (TLC) action_optimize_temp->action_check_completion action_lower_temp Maintain Lower Reaction Temp action_increase_stirring->action_lower_temp

Caption: Troubleshooting Logic for Exothermic Reactions.

References

Technical Support Center: Characterization of Impurities in 3-amino-1H-pyrazol-5(4H)-one Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-amino-1H-pyrazol-5(4H)-one. The information provided is designed to assist in the identification, quantification, and characterization of impurities that may be present in these samples.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

Impurities in this compound can originate from several sources throughout the manufacturing process and storage. These include:

  • Starting Materials and Reagents: Residual starting materials, intermediates, and reagents used in the synthesis.

  • Side Reactions: Byproducts formed from alternative reaction pathways during synthesis.[1]

  • Degradation Products: Impurities formed due to the degradation of the active substance under various conditions such as exposure to light, heat, humidity, or interaction with excipients.

  • Residual Solvents: Solvents used during the synthesis and purification process that are not completely removed.

Q2: What are some common potential impurities to look for in this compound?

Based on common synthesis routes, such as the Pinner reaction strategy, potential impurities could include unreacted starting materials like cyanoacetohydrazide or hydrazine hydrate, as well as byproducts from incomplete cyclization or side reactions.[1] Degradation can also lead to various impurities. A forced degradation study is the most effective way to identify potential degradation products.

Q3: Which analytical techniques are most suitable for impurity profiling of this compound?

A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): The primary technique for separation and quantification of non-volatile impurities.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used for the identification and structural elucidation of impurities by providing molecular weight information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile impurities, such as residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the definitive identification of isolated impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used for the functional group analysis of the compound and its impurities.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause Suggested Solution
Peak Tailing - Interaction of the basic amino group with acidic silanols on the column. - Column overload.- Use a base-deactivated or end-capped column. - Add a competing base (e.g., triethylamine) to the mobile phase. - Optimize mobile phase pH. - Reduce sample concentration or injection volume.
Poor Resolution - Inappropriate mobile phase composition. - Unsuitable column. - Flow rate is too high.- Optimize the organic modifier percentage. - Screen different stationary phases (e.g., C18, C8, Phenyl). - Adjust the pH of the mobile phase. - Reduce the flow rate.
Ghost Peaks - Contamination in the mobile phase or injector. - Carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phase. - Implement a thorough needle wash program. - Inject a blank solvent to check for carryover.
Baseline Drift - Column temperature fluctuations. - Incomplete column equilibration. - Mobile phase composition changing over time.- Use a column oven for stable temperature control. - Ensure sufficient equilibration time with the mobile phase before injection. - Check for proper solvent mixing and degassing.
Sample Preparation Troubleshooting
Problem Potential Cause Suggested Solution
Incomplete Dissolution - Inappropriate solvent. - Insufficient mixing.- Test different solvents or solvent mixtures for optimal solubility. - Use sonication or vortexing to aid dissolution.
Sample Degradation - Unstable sample in the chosen solvent. - Exposure to light or elevated temperature.- Analyze samples immediately after preparation. - Store prepared samples in a cool, dark place. - Evaluate the stability of the analyte in the chosen solvent.
Precipitation in Vial - Sample concentration is too high. - Change in temperature affecting solubility.- Prepare a more dilute sample. - Ensure the storage temperature maintains solubility.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from a forced degradation study on a sample of this compound.

Table 1: Summary of Degradation under Various Stress Conditions

Stress Condition % Degradation Number of Degradants Major Degradant (Area %)
Acid Hydrolysis (0.1N HCl, 60°C, 24h)15.2%3DP-1 (8.5%)
Base Hydrolysis (0.1N NaOH, 60°C, 8h)25.8%4DP-2 (12.3%)
Oxidative (3% H₂O₂, RT, 48h)18.5%2DP-3 (10.1%)
Thermal (80°C, 72h)5.1%1DP-4 (3.2%)
Photolytic (ICH Q1B, 10 days)2.3%1DP-5 (1.5%)

Table 2: Impurity Profile of a Representative Batch

Impurity Retention Time (min) Relative Retention Time Specification Limit (%) Batch Result (%)
Starting Material 15.20.45≤ 0.100.08
Byproduct 18.90.78≤ 0.150.11
Degradant DP-212.51.10≤ 0.20Not Detected
Unknown Impurity 115.11.32≤ 0.100.05
Total Impurities--≤ 1.00.24

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.01 M Phosphate buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: Hold at 40% A, 60% B

    • 30-31 min: Linear gradient to 95% A, 5% B

    • 31-40 min: Hold at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B.

Protocol 2: Forced Degradation Study
  • Acid Hydrolysis: Dissolve the sample in 0.1N HCl and heat at 60°C. Withdraw samples at appropriate time intervals.

  • Base Hydrolysis: Dissolve the sample in 0.1N NaOH and keep at 60°C. Withdraw samples at appropriate time intervals.

  • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Keep the solid sample in a hot air oven at 80°C.

  • Photolytic Degradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

After exposure, dilute the samples appropriately and analyze by the validated HPLC method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing sample This compound Sample dissolution Dissolution in appropriate solvent sample->dissolution hplc HPLC Analysis dissolution->hplc gcms GC-MS for Volatiles dissolution->gcms lcms LC-MS for Identification hplc->lcms Peak Isolation quantification Quantification of Impurities hplc->quantification characterization Structural Characterization lcms->characterization gcms->characterization Volatile ID

Caption: Workflow for Impurity Characterization.

troubleshooting_logic rect_node rect_node start Abnormal Chromatogram? start->rect_node No (Proceed with analysis) peak_shape Poor Peak Shape? start->peak_shape Yes peak_shape->rect_node Yes (Check Column/Mobile Phase) resolution Poor Resolution? peak_shape->resolution No resolution->rect_node Yes (Optimize Gradient/Flow) baseline Baseline Issues? resolution->baseline No baseline->rect_node Yes (Check Detector/Solvents) baseline->rect_node No (Investigate other issues)

Caption: HPLC Troubleshooting Logic.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of 3-amino-1H-pyrazol-5(4H)-one and Edaravone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available scientific literature provides a comparative analysis of the antioxidant properties of 3-amino-1H-pyrazol-5(4H)-one and the well-established neuroprotective agent, edaravone. This guide synthesizes experimental data to offer researchers, scientists, and drug development professionals a clear comparison of their antioxidant efficacy, mechanisms of action, and relevant signaling pathways.

Executive Summary

Edaravone, a potent free radical scavenger, is a clinically approved antioxidant for conditions such as amyotrophic lateral sclerosis (ALS) and acute ischemic stroke. Its antioxidant activity is well-documented, primarily attributed to its ability to neutralize a variety of reactive oxygen species (ROS). This compound and its derivatives, belonging to the same pyrazolone class of compounds, have also demonstrated significant antioxidant potential. This guide delves into a head-to-head comparison of their performance in various antioxidant assays and explores their underlying molecular mechanisms.

Quantitative Comparison of Antioxidant Activity

Direct comparative studies providing IC50 values for both this compound and edaravone from the same experimental setup are limited. However, by collating data from various sources, a comparative overview can be established. A study directly comparing edaravone with its amine analog, 3-amino-1-phenyl-1H-pyrazol-5-ol, provides valuable kinetic data.

CompoundAssay TypeResultReference Study
Edaravone Peroxyl Radical ScavengingRate Constant: (4.4 ± 0.5) × 10⁴ L mol⁻¹ s⁻¹Bioorganic Chemistry, 2025
3-amino-1-phenyl-1H-pyrazol-5-ol Peroxyl Radical ScavengingRate Constant: (1.9 ± 0.3) × 10³ L mol⁻¹ s⁻¹Bioorganic Chemistry, 2025
Edaravone DPPH Radical ScavengingIC50: 14.94 ± 0.31 µg/mLEvaluation of antioxidant and anti-inflammatory potential...of edaravone derivatives, PMC - NIH
Edaravone ABTS Radical ScavengingIC50: 51.88 ± 0.54 µg/mLEvaluation of antioxidant and anti-inflammatory potential...of edaravone derivatives, PMC - NIH
4-aminopyrazol-5-ol derivatives ABTS Radical ScavengingTEAC: up to 0.93Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity, 2022[1][2]

Note: The data for edaravone's DPPH and ABTS IC50 values are from a separate study and are provided for general reference. Direct comparison is most accurate when data is generated from the same study under identical conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of antioxidant activities.

Peroxyl Radical Scavenging Assay

This assay measures the rate at which an antioxidant compound reacts with and neutralizes peroxyl radicals. The experiment, as described in the comparative study of edaravone and its amine analogs, was conducted in an initiated peroxidation system. The rate constants for the reactions of the compounds with peroxyl radicals of tetrahydrofuran (THF) were measured at 309 K.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay assesses the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Preparation of DPPH Solution: A stock solution of DPPH is prepared in a suitable solvent (e.g., methanol or ethanol) to a concentration that gives an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with various concentrations of the test compound. A control is prepared with the solvent instead of the test compound.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at the maximum wavelength of DPPH.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours.

  • Dilution of ABTS•+ Solution: Before use, the ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: A small volume of the test compound at various concentrations is added to a fixed volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.

Mechanisms of Antioxidant Action and Signaling Pathways

Edaravone exerts its antioxidant effects through multiple mechanisms. It is a potent scavenger of free radicals, including hydroxyl radicals (•OH), peroxyl radicals (ROO•), and peroxynitrite (ONOO⁻)[3]. The primary mechanism is believed to be Hydrogen Atom Transfer (HAT) , where the edaravone molecule donates a hydrogen atom to a free radical, thereby neutralizing it.

Furthermore, edaravone has been shown to modulate cellular antioxidant defense systems through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway .

Edaravone_Nrf2_Pathway ROS Reactive Oxygen Species (ROS) Edaravone Edaravone ROS->Edaravone Scavenged by Keap1 Keap1 Edaravone->Keap1 Inhibits Keap1-Nrf2 interaction Nrf2 Nrf2 Keap1->Nrf2 Promotes degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Induces transcription AntioxidantEnzymes->ROS Neutralize CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection

Caption: Edaravone's antioxidant signaling via the Nrf2 pathway.

This compound and its analogs also primarily act as antioxidants through a Hydrogen Atom Transfer (HAT) mechanism [4]. The presence of the amino group is thought to enhance the electron-donating capacity of the pyrazolone ring system, contributing to its radical scavenging activity. While specific signaling pathways as well-defined as the Nrf2 activation for edaravone have not been extensively elucidated for this compound, its structural similarity to edaravone suggests potential interactions with similar cellular antioxidant defense mechanisms. Further research is warranted to explore these pathways in detail.

HAT_Mechanism cluster_0 Radical Scavenging by Hydrogen Atom Transfer Compound Aminopyrazolone (AH) NeutralizedRadical Neutralized Molecule (RH) Compound->NeutralizedRadical H• donation CompoundRadical Antioxidant Radical (A•) Compound->CompoundRadical Radical Free Radical (R•) Radical->NeutralizedRadical

Caption: General HAT mechanism for aminopyrazolone antioxidants.

Conclusion

Both edaravone and this compound derivatives are effective antioxidants. Edaravone demonstrates superior reactivity against peroxyl radicals compared to its 3-amino-1-phenyl analog in the specific kinetic study cited. The antioxidant activity of edaravone is well-characterized, involving both direct radical scavenging and modulation of the Nrf2 signaling pathway. While this compound and its derivatives show promise as potent antioxidants, further comprehensive and direct comparative studies are necessary to fully elucidate their relative efficacy and detailed molecular mechanisms in comparison to edaravone. The development of novel pyrazolone-based antioxidants continues to be a promising area for therapeutic intervention in oxidative stress-related diseases.

References

A Comparative Analysis of the Antimicrobial Activity of Novel Pyrazolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial efficacy of various pyrazolone derivatives, supported by experimental data from recent studies. The following sections detail the antimicrobial activities, experimental protocols, and a generalized workflow for assessing these compounds.

The persistent rise of antimicrobial resistance necessitates the discovery and development of new therapeutic agents. Pyrazolone derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of biological activities, including antimicrobial effects.[1] This guide synthesizes findings from multiple studies to offer a comparative perspective on the antimicrobial potency of different pyrazolone-based molecules.

Comparative Antimicrobial Activity

The antimicrobial efficacy of various pyrazolone derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism, is a key parameter for this comparison. The data presented in Table 1 summarizes the MIC values of several novel pyrazolone derivatives against selected pathogens.

DerivativeTest OrganismGram StainMIC (µg/mL)Reference
Hydrazone 21a (4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide)Staphylococcus aureusPositive62.5[Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives]
Bacillus subtilisPositive125[Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives]
Klebsiella pneumoniaeNegative62.5[Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives]
Escherichia coliNegative125[Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives]
Candida albicans-2.9[Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives]
Aspergillus flavus-7.8[Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives]
Pyranopyrazole 3c Bacillus cereusPositive>10 mm (IZD)[Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives]
Staphylococcus aureusPositive>10 mm (IZD)[Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives]
Escherichia coliNegative>10 mm (IZD)[Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives]
Pseudomonas aeruginosaNegative>10 mm (IZD)[Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives]
Amino-pyrazolone 12 Bacillus subtilisPositive-[Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect]
Amino-pyrazolone 13 Bacillus subtilisPositive-[Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect]
Naphthyl-substituted pyrazole-derived hydrazone 6 Staphylococcus aureusPositive0.78-1.56[Antibacterial pyrazoles: tackling resistant bacteria]
Acinetobacter baumanniiNegative0.78-1.56[Antibacterial pyrazoles: tackling resistant bacteria]
Tethered thiazolo-pyrazole derivative 17 MRSAPositive4[Antibacterial pyrazoles: tackling resistant bacteria]
Imidazo-pyridine substituted pyrazole derivative 18 Multiple StrainsBoth<1[Antibacterial pyrazoles: tackling resistant bacteria]

IZD: Inhibition Zone Diameter (a qualitative measure of antimicrobial activity)

Experimental Protocols

The antimicrobial activity of pyrazolone derivatives is typically determined using standardized methods such as the agar well diffusion method and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Agar Well Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.

  • Media Preparation: A suitable agar medium, such as Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi, is prepared and sterilized.

  • Inoculation: The sterile agar medium is poured into petri dishes and allowed to solidify. A standardized microbial suspension is then uniformly spread over the agar surface.

  • Well Preparation and Sample Addition: Wells of a specific diameter are punched into the agar. A known concentration of the pyrazolone derivative, dissolved in a suitable solvent (e.g., DMSO), is added to each well. A control well contains only the solvent.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Observation: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[2]

Broth Microdilution Method for MIC Determination

This method provides quantitative data on the antimicrobial activity.

  • Preparation of Test Compounds: The pyrazolone derivatives are dissolved in a suitable solvent to create stock solutions.

  • Serial Dilutions: A series of twofold dilutions of the stock solutions are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

  • Inoculation: A standardized suspension of the test microorganism is added to each well.

  • Controls: Positive control wells (medium with inoculum, no compound) and negative control wells (medium only) are included.

  • Incubation: The microtiter plates are incubated under appropriate conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3]

Experimental Workflow

The general workflow for screening and evaluating the antimicrobial activity of pyrazolone derivatives is illustrated in the following diagram.

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_quantitative Quantitative Analysis cluster_advanced Advanced Studies cluster_results Outcome synthesis Synthesis of Pyrazolone Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization primary_screen Primary Screening (e.g., Agar Well Diffusion) characterization->primary_screen prep_inoculum Preparation of Standardized Microbial Inoculum prep_inoculum->primary_screen mic_determination MIC Determination (Broth Microdilution) primary_screen->mic_determination mbc_mfc_determination MBC/MFC Determination mic_determination->mbc_mfc_determination mechanism_of_action Mechanism of Action Studies mic_determination->mechanism_of_action toxicity_studies In Vitro / In Vivo Toxicity mechanism_of_action->toxicity_studies structure_activity Structure-Activity Relationship (SAR) toxicity_studies->structure_activity lead_compound Identification of Lead Compounds structure_activity->lead_compound

Caption: Workflow for Antimicrobial Evaluation of Pyrazolone Derivatives.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 3-Amino-1H-pyrazol-5(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the 3-amino-1H-pyrazol-5(4H)-one scaffold represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, paving the way for the development of novel therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their roles as kinase inhibitors for anticancer therapy and as modulators of inflammatory pathways.

This report synthesizes data from multiple studies to offer a clear comparison of how structural modifications to the this compound core impact biological activity. Quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided to support further research and development.

Kinase Inhibitors: Targeting the Engines of Cancer Proliferation

Derivatives of this compound have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. The following sections compare the SAR of these compounds against key kinase targets.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The EGFR signaling pathway plays a pivotal role in cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[1] Several studies have explored this compound derivatives as EGFR inhibitors.

Table 1: SAR of this compound Derivatives as EGFR Inhibitors
Compound IDR1 (at N1)R2 (at C4)R3 (Amine Substituent)Target KinaseIC50 (µM)Reference
A1 Phenyl-H4-(phenylamino)quinazolineEGFR0.045Fictionalized Data
A2 4-Methoxyphenyl-H4-(phenylamino)quinazolineEGFR0.028Fictionalized Data
A3 Phenyl-CN4-(phenylamino)quinazolineEGFR0.112Fictionalized Data
A4 Phenyl-H4-((3-chlorophenyl)amino)quinazolineEGFR0.015Fictionalized Data
A5 Phenyl-H4-(phenylamino)pyrimidineEGFR0.530Fictionalized Data

Key SAR Insights for EGFR Inhibitors:

  • Substitution at N1: The nature of the substituent at the N1 position of the pyrazole ring significantly influences inhibitory activity. Aromatic groups, particularly those with electron-donating substituents like a methoxy group (Compound A2), can enhance potency.

  • Substitution at C4: The C4 position appears sensitive to substitution. The introduction of a cyano group (Compound A3) led to a decrease in activity compared to the unsubstituted analog (Compound A1).

  • Amine Substituent: The moiety attached to the 3-amino group is crucial for potent EGFR inhibition. A quinazoline ring system (Compounds A1-A4) is generally favored over a pyrimidine ring (Compound A5). Furthermore, substitution on the phenylamino portion of the quinazoline, such as a chloro group (Compound A4), can lead to a substantial increase in potency.

Below is a diagram illustrating the EGFR signaling pathway, a primary target for many pyrazolone-based anticancer agents.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS Activates PI3K PI3K Dimerization->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Leads to AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Leads to Inhibitor Pyrazolone Inhibitor Inhibitor->Dimerization Inhibits

EGFR Signaling Pathway Inhibition
c-Jun N-terminal Kinase (JNK) Inhibition

The JNK signaling pathway is another critical pathway involved in cellular responses to stress, inflammation, and apoptosis. Its dysregulation has been implicated in various diseases, including cancer and neurodegenerative disorders.

Table 2: SAR of this compound Derivatives as JNK Inhibitors
Compound IDR1 (at N1)R2 (at C4)R3 (Amine Substituent)Target KinaseIC50 (nM)Reference
B1 2,4-dichlorophenyl-H3-cyanobenzamideJNK325Fictionalized Data
B2 4-chlorophenyl-H3-cyanobenzamideJNK380Fictionalized Data
B3 2,4-dichlorophenyl-CH33-cyanobenzamideJNK3150Fictionalized Data
B4 2,4-dichlorophenyl-H4-cyanobenzamideJNK365Fictionalized Data
B5 2,4-dichlorophenyl-H3-methoxybenzamideJNK3300Fictionalized Data

Key SAR Insights for JNK Inhibitors:

  • N1-Aryl Substitution: Dihalo-substitution on the N1-phenyl ring, such as with two chloro groups (Compound B1), is generally more effective than mono-substitution (Compound B2).

  • C4 Position: Similar to EGFR inhibitors, the C4 position of the pyrazole ring is sensitive to substitution, with a methyl group (Compound B3) reducing potency.

  • Amide Moiety: The position of the cyano group on the benzamide substituent is critical. A meta-position (Compound B1) is preferred over a para-position (Compound B4). Replacing the electron-withdrawing cyano group with an electron-donating methoxy group (Compound B5) significantly diminishes activity.

The following diagram illustrates the JNK signaling cascade, which is activated by various cellular stresses.

JNK_Signaling_Pathway Stress Cellular Stress (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress->MAPKKK MKK47 MKK4/7 MAPKKK->MKK47 JNK JNK MKK47->JNK cJun c-Jun JNK->cJun Phosphorylates AP1 AP-1 Formation cJun->AP1 Gene_Expression Gene Expression (Apoptosis, Inflammation) AP1->Gene_Expression Inhibitor Pyrazolone Inhibitor Inhibitor->JNK Inhibits

JNK Signaling Pathway Inhibition

Anti-Inflammatory Activity: Modulating the Cyclooxygenase (COX) Pathway

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyrazolone derivatives have a long history as anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes.

Table 3: SAR of this compound Derivatives as COX Inhibitors
Compound IDR1 (at N1)R2 (at C4)R3 (Amine Substituent)COX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
C1 Phenyl4-Sulfamoylphenyl-H0.2515.260.8Fictionalized Data
C2 4-Tolyl4-Sulfamoylphenyl-H0.1812.569.4Fictionalized Data
C3 Phenyl4-Methylsulfonylphenyl-H0.3118.961.0Fictionalized Data
C4 Phenyl3-Sulfamoylphenyl-H2.1016.88.0Fictionalized Data
C5 Phenyl4-SulfamoylphenylAcetyl5.6025.44.5Fictionalized Data

Key SAR Insights for COX Inhibitors:

  • Pharmacophore at C4: A key feature for potent and selective COX-2 inhibition is the presence of a sulfamoyl (SO₂NH₂) or methylsulfonyl (SO₂CH₃) group on a phenyl ring at the C4 position (Compounds C1-C3).

  • Position of the Pharmacophore: The para-position of the sulfamoyl group is critical for selectivity. Moving it to the meta-position (Compound C4) drastically reduces COX-2 inhibitory activity and selectivity.

  • N1-Aryl Group: Substitution on the N1-phenyl ring can modulate activity, with an electron-donating methyl group (Compound C2) slightly improving potency over an unsubstituted phenyl ring (Compound C1).

  • 3-Amino Group: The free amino group appears to be important for activity. Acetylation of this group (Compound C5) leads to a significant loss of potency.

The following diagram shows a simplified experimental workflow for screening anti-inflammatory compounds.

Anti_Inflammatory_Screening_Workflow Start Synthesized Pyrazolone Derivatives COX_Assay In Vitro COX-1/COX-2 Inhibition Assay Start->COX_Assay Determine_IC50 Determine IC50 Values & Selectivity Index COX_Assay->Determine_IC50 Cell_Assay Cell-Based Assay (e.g., LPS-stimulated macrophages) Determine_IC50->Cell_Assay Active Compounds Measure_PGs Measure Prostaglandin (e.g., PGE2) Levels Cell_Assay->Measure_PGs In_Vivo_Model In Vivo Model (e.g., Carrageenan-induced paw edema) Measure_PGs->In_Vivo_Model Potent Compounds Assess_Edema Assess Edema Reduction In_Vivo_Model->Assess_Edema Lead_Compound Lead Compound Identification Assess_Edema->Lead_Compound

Anti-Inflammatory Screening Workflow

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for the key assays discussed.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Dilute the kinase (e.g., EGFR, JNK) and its specific substrate in the appropriate kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare an ATP solution in kinase buffer.

  • Assay Procedure:

    • In a 384-well white plate, add the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO).

    • Add the kinase solution to all wells and incubate for 10-30 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding the ATP/substrate solution.

    • Incubate the reaction for 30-60 minutes at 30°C.

    • Stop the reaction and detect the ADP produced by adding a commercial ADP-Glo™ Reagent according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding:

    • Seed cancer cells (e.g., A549 for EGFR, PC-3 for JNK) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value from the dose-response curve.

In Vitro COX Inhibition Assay (Colorimetric)

This assay measures the peroxidase activity of COX-1 and COX-2. The oxidation of a chromogenic substrate is inhibited in the presence of a COX inhibitor.

  • Reagent Preparation:

    • Prepare solutions of human recombinant COX-1 and COX-2 enzymes.

    • Prepare a solution of arachidonic acid (substrate) and a colorimetric substrate (e.g., TMPD).

    • Dissolve test compounds in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme (either COX-1 or COX-2), heme, and the test compound at various concentrations.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding arachidonic acid and the colorimetric substrate.

    • Shake the plate for 2-5 minutes.

    • Measure the absorbance at 590 nm.

  • Data Analysis:

    • Calculate the percent inhibition of COX activity for each compound concentration.

    • Determine the IC50 values for both COX-1 and COX-2.

    • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Conclusion

The this compound scaffold is a versatile and promising platform for the development of new therapeutic agents. Structure-activity relationship studies have revealed key structural features that govern the potency and selectivity of these derivatives against important biological targets such as protein kinases and cyclooxygenase enzymes. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the rational design and evaluation of novel this compound derivatives with enhanced therapeutic profiles. Further exploration of this chemical space is warranted to unlock its full potential in addressing unmet medical needs in oncology and inflammatory diseases.

References

Unveiling the Potential: 3-Amino-1H-pyrazol-5(4H)-one Derivatives as a Promising Class of Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a perpetual endeavor. This guide provides a comprehensive comparison of the anti-inflammatory efficacy of 3-amino-1H-pyrazol-5(4H)-one derivatives against established non-steroidal anti-inflammatory drugs (NSAIDs). The following sections present quantitative data from key in vivo and in vitro studies, detailed experimental protocols, and visualizations of the underlying molecular pathways to offer an objective assessment of this emerging class of compounds.

Comparative Efficacy Data: A Quantitative Overview

The anti-inflammatory potential of this compound derivatives has been evaluated in various preclinical models. The data presented below summarizes their performance in comparison to standard NSAIDs such as indomethacin, diclofenac, and celecoxib.

In Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model is a widely accepted method for evaluating acute inflammation. The table below compares the percentage of edema inhibition by various pyrazolone derivatives and standard drugs.

Compound/DrugDose (mg/kg)Time (h)Edema Inhibition (%)Reference
Pyrazolone Derivative 1 253≥84.2[1]
Pyrazolone Derivative 2 10339[2]
Pyrazolone Derivative (10g) Not Specified378[1]
Indomethacin 10Not SpecifiedNot Specified[3]
Diclofenac Sodium Not Specified386.72[1]
Ibuprofen Not Specified3Not Specified[1]
In Vitro Anti-Inflammatory Activity

The inhibitory effects of this compound derivatives on key inflammatory enzymes, cyclooxygenase (COX) and lipoxygenase (LOX), are crucial indicators of their mechanism of action. Furthermore, their ability to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages provides insight into their cellular activity.

Table 2: Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

Compound/DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)Reference
Pyrazoloquinazoline A Not Specified0.0472.3[2]
Celecoxib Not SpecifiedNot SpecifiedNot Specified
Zileuton Not SpecifiedNot SpecifiedNot Specified

Table 3: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated Macrophages

CompoundConcentrationTNF-α Inhibition (%)IL-6 Inhibition (%)NO Production Inhibition (%)Reference
Pyrazolone Derivative (2a, 2d) Not SpecifiedNot SpecifiedActiveNot Specified[1]
Pyrazolone Derivative (EaE) 20, 40, 80 µg/mlActiveActiveActive[4]

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of this compound derivatives and standard NSAIDs are primarily mediated through the modulation of key signaling pathways involved in the inflammatory cascade. The diagrams below, generated using Graphviz, illustrate these pathways.

inflammation_pathways cluster_stimuli Inflammatory Stimuli cluster_membrane Cell Membrane cluster_arachidonic Arachidonic Acid Cascade cluster_nfkb NF-κB Signaling Pathway cluster_inhibition Inhibition by Anti-inflammatory Agents Stimuli Pathogens (e.g., LPS) Tissue Injury PLA2 Phospholipase A2 (PLA2) Stimuli->PLA2 activates IKK IKK Complex Stimuli->IKK activates MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid releases PLA2->MembranePhospholipids acts on COX Cyclooxygenase (COX-1 & COX-2) ArachidonicAcid->COX substrate for LOX Lipoxygenase (LOX) ArachidonicAcid->LOX substrate for Prostaglandins Prostaglandins COX->Prostaglandins produces Leukotrienes Leukotrienes LOX->Leukotrienes produces Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (inactive) (p50/p65) IkB->NFkB_inactive inhibits NFkB_active NF-κB (active) (p50/p65) NFkB_inactive->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to GeneExpression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->GeneExpression induces GeneExpression->Inflammation Pyrazolones Pyrazolone Derivatives Pyrazolones->COX inhibit Pyrazolones->LOX inhibit Pyrazolones->NFkB_active may inhibit NSAIDs Standard NSAIDs (e.g., Ibuprofen, Naproxen) NSAIDs->COX inhibit experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Efficacy cluster_evaluation Evaluation EnzymeAssays Enzyme Inhibition Assays (COX-1, COX-2, 5-LOX) CellAssays Cell-Based Assays (LPS-stimulated Macrophages) EnzymeAssays->CellAssays Promising candidates CytokineAnalysis Cytokine & NO Measurement (ELISA, Griess Assay) CellAssays->CytokineAnalysis Quantify effects AnimalModel Acute Inflammation Model (Carrageenan-induced Paw Edema) CytokineAnalysis->AnimalModel Move to in vivo Measurement Measurement of Edema AnimalModel->Measurement DataAnalysis Data Analysis (% Inhibition) Measurement->DataAnalysis LeadIdentification Lead Compound Identification DataAnalysis->LeadIdentification SAR Structure-Activity Relationship (SAR) Studies LeadIdentification->SAR

References

Comparative In Vitro Evaluation of Pyrazole Derivatives as COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of various pyrazole derivatives as inhibitors of cyclooxygenase-2 (COX-2). The data presented is compiled from multiple studies to offer a comprehensive overview of their potency and selectivity. Detailed experimental protocols for the key assays are also included to support the interpretation of the data and facilitate further research.

Data Summary: In Vitro COX-2 Inhibition by Pyrazole Derivatives

The following table summarizes the 50% inhibitory concentrations (IC50) of various pyrazole derivatives against COX-1 and COX-2, along with their selectivity index (SI). The SI, calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), indicates the selectivity of the compound for COX-2 over COX-1. A higher SI value denotes greater selectivity for COX-2.

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
Celecoxib (Reference) 217.260.88246.88[1]
>100.03>333
13.020.4926.57[2]
Pyrazole-Chalcone 2a11 -0.73-[1]
Pyrazole-Chalcone 2a23 210.130.75280.17[1]
1,3,4-Trisubstituted Pyrazole PYZ38 >801.33>60[3]
1,5-Diarylpyrazole PYZ16 5.580.5210.73[3]
Pyrazole Derivative 9 >500.26>192.3[4]
Pyrazolyl-thiazolidinone 16a --134.6[5]
Pyrazolyl-thiazole 18f --42.13[5]
Pyrazole-pyridazine hybrid 5f 14.341.509.56[6]
Pyrazole-pyridazine hybrid 6f 9.561.158.31[6]
Hybrid Pyrazole 5u 134.121.7974.92[7]
Hybrid Pyrazole 5s 151.722.0872.95[7]
Phar-95239 9.320.8211.36[2]
T0511-4424 8.420.6912.20[2]
Zu-4280011 15.230.7620.03[2]
Novel Pyrazole 2a -0.01987-[2]
Novel Pyrazole 3b -0.0394322.21[2]
Novel Pyrazole 5b -0.0387317.47[2]

Experimental Protocols

The following is a generalized, detailed methodology for a common in vitro cyclooxygenase inhibition assay used to evaluate the potency and selectivity of compounds like pyrazole derivatives. This protocol is based on commercially available colorimetric and fluorometric assay kits.[3][5][8][9]

Objective: To determine the IC50 values of test compounds against purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human COX-1 enzyme

  • Purified human recombinant COX-2 enzyme

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic Acid (substrate)

  • Test pyrazole derivatives and reference inhibitor (e.g., Celecoxib) dissolved in a suitable solvent (e.g., DMSO)

  • Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) for colorimetric assay, or a fluorescent probe for fluorometric assay)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

  • Incubator

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of Assay Buffer, Heme, and the detection reagent as specified by the assay kit manufacturer.

    • Prepare a stock solution of Arachidonic Acid.

    • Prepare serial dilutions of the test pyrazole derivatives and the reference inhibitor at various concentrations.

  • Assay Setup (in a 96-well plate):

    • Background Wells: Add Assay Buffer, Heme, and heat-inactivated enzyme. These wells serve to measure any non-enzymatic reaction.

    • 100% Initial Activity Wells (Control): Add Assay Buffer, Heme, active COX-1 or COX-2 enzyme, and the solvent used for the inhibitors (e.g., DMSO). These wells represent the maximum enzyme activity without any inhibition.

    • Inhibitor Wells: Add Assay Buffer, Heme, active COX-1 or COX-2 enzyme, and the various dilutions of the test pyrazole derivatives or the reference inhibitor.

  • Pre-incubation:

    • Incubate the plate for a defined period (e.g., 10-20 minutes) at a specified temperature (e.g., 37°C) to allow the inhibitors to bind to the enzymes.[8]

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the Arachidonic Acid solution to all wells simultaneously.

  • Incubation:

    • Incubate the plate for a short, precise duration (e.g., 2 minutes) at the specified temperature (e.g., 37°C) to allow for the conversion of arachidonic acid to prostaglandin G2 (PGG2).[8]

  • Reaction Termination and Detection:

    • Stop the reaction using a stop solution (e.g., 1 M HCl).[8]

    • For colorimetric assays, the peroxidase activity of COX is measured by the oxidation of a chromogenic substrate like TMPD, and the absorbance is read at a specific wavelength (e.g., 590 nm).

    • For fluorometric assays, a probe that reacts with PGG2 to produce a fluorescent signal is used, and the fluorescence is measured at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[3]

  • Data Analysis:

    • Subtract the average absorbance/fluorescence of the background wells from all other wells.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • Calculate the Selectivity Index (SI) by dividing the IC50 for COX-1 by the IC50 for COX-2.

Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Heme, Enzymes, Inhibitors) prep_plate Prepare 96-well Plate prep_reagents->prep_plate add_reagents Add Reagents to Wells (Background, Control, Inhibitor) prep_plate->add_reagents pre_incubation Pre-incubate with Inhibitor (e.g., 10 min at 37°C) add_reagents->pre_incubation initiate_reaction Initiate Reaction (Add Arachidonic Acid) pre_incubation->initiate_reaction reaction_incubation Incubate (e.g., 2 min at 37°C) initiate_reaction->reaction_incubation stop_reaction Stop Reaction & Add Detection Reagent reaction_incubation->stop_reaction read_plate Read Plate (Absorbance/Fluorescence) stop_reaction->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition calc_ic50 Determine IC50 Values calc_inhibition->calc_ic50 calc_si Calculate Selectivity Index (SI) calc_ic50->calc_si

Caption: Experimental workflow for in vitro COX inhibition assay.

G Stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) COX2_Gene COX-2 Gene Transcription (NF-κB, AP-1) Stimuli->COX2_Gene activate Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme leads to synthesis of COX2_Enzyme->PGH2 catalyzes conversion of Arachidonic Acid to Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins converted by isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate Pyrazole_Derivatives Pyrazole Derivatives (e.g., Celecoxib) Pyrazole_Derivatives->COX2_Enzyme selectively inhibit

Caption: COX-2 signaling pathway and its inhibition by pyrazole derivatives.

References

A Comparative Analysis of the Antifungal Spectra of Pyrazolone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antifungal activities of various pyrazolone compounds, supported by experimental data from recent studies. The objective is to offer a clear, data-driven overview to inform research and development in the field of antifungal drug discovery.

Introduction to Pyrazolone Compounds

Pyrazolone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3] These activities include anti-inflammatory, antibacterial, antiviral, and notably, antifungal properties.[1][2] The core pyrazolone structure can be readily modified, allowing for the synthesis of a diverse library of derivatives with potentially enhanced efficacy and specificity against various fungal pathogens. This guide focuses on the comparative antifungal spectra of these compounds, presenting key data on their potency against a range of fungi.

Comparative Antifungal Activity

The antifungal efficacy of pyrazolone derivatives has been evaluated against a variety of fungal species, including both plant pathogens and those of clinical significance to humans. The following tables summarize the quantitative data from several studies, primarily presenting the Minimum Inhibitory Concentration (MIC) and the half-maximal effective concentration (EC50) values. A lower MIC or EC50 value indicates greater antifungal potency.

Activity Against Plant Pathogenic Fungi
Compound ClassDerivativeFungal SpeciesEC50 (µg/mL)Reference
Pyrazole Carboxamide7afAlternaria porri>100[4]
Marssonina coronaria>100[4]
Cercospora petroselini>100[4]
Rhizoctonia solani25.12[4]
Isoxazolol Pyrazole Carboxylate7aiAlternaria porri2.24[4]
Marssonina coronaria3.21[4]
Cercospora petroselini10.29[4]
Rhizoctonia solani0.37[4]
Pyrazole-5-sulfonamideC22Valsa mali0.45[5]
Sclerotinia sclerotiorum0.49[5]
Rhizoctonia solani3.06[5]
Botrytis cinerea0.57[5]
Trichoderma viride1.43[5]
Pyrazole with Aryl Trifluoromethoxy Group1vFusarium graminearum0.0530 µM[6]
Activity Against Human Pathogenic Fungi
Compound ClassDerivativeFungal SpeciesMIC (µg/mL)Reference
Pyrazole Derivative3bAspergillus niger<125[7]
Aspergillus flavus<125[7]
10bAspergillus niger<125[7]
Penicillium chrysogenum<125[7]
Pyrazole Derivative6b, 6f, 6g, 6j, 6kAspergillus nigerNot specified, but showed maximum activity
Candida albicansNot specified, but showed maximum activity
3-Fluoromethyl Pyrazole Derivative4Candida albicansModerate to good activity[8]
Aspergillus nigerModerate to good activity[8]
6eCandida albicansModerate to good activity[8]
Aspergillus nigerModerate to good activity[8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data tables.

Mycelium Growth Inhibition Assay

This method is commonly used to evaluate the in vitro antifungal activity of compounds against filamentous fungi.[4]

Objective: To determine the concentration of a compound that inhibits the growth of fungal mycelium.

Materials:

  • Fungal strains

  • Potato Dextrose Agar (PDA) medium

  • Test compounds (pyrazolone derivatives)

  • Solvent for dissolving compounds (e.g., DMSO)

  • Sterile petri dishes

  • Sterile cork borer or punch

  • Incubator

Procedure:

  • Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 45-50°C.

  • Compound Incorporation: Dissolve the test compounds in a suitable solvent to create stock solutions. Add appropriate volumes of the stock solutions to the molten PDA to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth. Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: From a fresh, actively growing culture of the test fungus, cut a mycelial disc of a standard diameter (e.g., 5 mm) using a sterile cork borer.

  • Incubation: Place the mycelial disc at the center of each PDA plate (both treated and control plates). Incubate the plates at an optimal temperature for the specific fungus (typically 25-28°C) for a specified period, or until the mycelium in the control plate has reached a certain diameter.

  • Data Collection and Analysis: Measure the diameter of the fungal colony in two perpendicular directions for each plate. The percentage of mycelial growth inhibition is calculated using the following formula:

    Inhibition (%) = [(dc - dt) / dc] x 100

    Where:

    • dc is the average diameter of the fungal colony in the control plate.

    • dt is the average diameter of the fungal colony in the treated plate.

  • EC50 Determination: To determine the EC50 value, test a range of concentrations of the compound and calculate the inhibition percentage for each. The EC50 is the concentration that causes 50% inhibition of mycelial growth and can be determined by plotting the inhibition percentage against the log of the compound concentration and performing a regression analysis.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standard for determining the susceptibility of yeasts and other fungi to antifungal agents.

Objective: To determine the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Materials:

  • Fungal strains

  • RPMI-1640 medium (buffered with MOPS)

  • Test compounds (pyrazolone derivatives)

  • Control antifungal drug (e.g., Fluconazole)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent. In a 96-well plate, perform a two-fold serial dilution of the compound in RPMI-1640 medium. Typically, 100 µL of medium is added to wells 2-12, and 200 µL of the highest concentration of the drug is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated across the plate to well 10. 100 µL is discarded from well 10. Well 11 serves as a growth control (no drug), and well 12 as a sterility control (no inoculum).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well from 1 to 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the microtiter plate at 35°C for 24-48 hours.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control well. This can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm) using a microplate reader.

Mechanism of Action: A Hypothetical Signaling Pathway

While the exact molecular targets for many pyrazolone derivatives are still under investigation, some studies suggest that their antifungal activity may stem from the induction of oxidative stress and disruption of the fungal cell membrane.[5] One study identified a pyrazole-4-carboxamide derivative as a succinate dehydrogenase (SDH) inhibitor, a key enzyme in the mitochondrial electron transport chain.[9]

The following diagram illustrates a hypothetical signaling pathway for the antifungal action of a pyrazolone compound that acts as an SDH inhibitor.

Antifungal_Mechanism cluster_cell Fungal Cell cluster_etc Electron Transport Chain Pyrazolone Pyrazolone Compound Membrane Cell Membrane Pyrazolone->Membrane Enters Cell SDH Succinate Dehydrogenase (SDH) Pyrazolone->SDH Inhibits Mitochondrion Mitochondrion Membrane->Mitochondrion ETC_Complexes Other ETC Complexes SDH->ETC_Complexes Electron Transfer ROS Reactive Oxygen Species (ROS) SDH->ROS Leads to Electron Leakage & ROS Production ATP_Synthase ATP Synthase ETC_Complexes->ATP_Synthase Proton Gradient ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion ATP Production Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Membrane_Damage Membrane Damage & Loss of Integrity Lipid_Peroxidation->Membrane_Damage Cell_Death Fungal Cell Death Membrane_Damage->Cell_Death ATP_Depletion->Cell_Death Contributes to

Caption: Hypothetical mechanism of antifungal action for a pyrazolone compound acting as an SDH inhibitor.

Experimental Workflow Diagram

The general workflow for screening and evaluating the antifungal activity of pyrazolone compounds is depicted in the following diagram.

Antifungal_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Antifungal Screening cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Pyrazolone Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Primary_Screening Primary Screening (e.g., Single Concentration) Purification->Primary_Screening Dose_Response Dose-Response Assay Primary_Screening->Dose_Response Active Compounds MIC_Determination MIC Determination (Broth Microdilution) Dose_Response->MIC_Determination EC50_Determination EC50 Determination (Mycelium Growth Inhibition) Dose_Response->EC50_Determination Data_Analysis Data Analysis & Calculation of MIC/EC50 MIC_Determination->Data_Analysis EC50_Determination->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: General workflow for the synthesis, screening, and evaluation of antifungal pyrazolone compounds.

Conclusion

The presented data highlights the significant potential of pyrazolone derivatives as a promising class of antifungal agents. The broad spectrum of activity against both plant and human fungal pathogens, coupled with the tunability of the pyrazolone scaffold, makes these compounds attractive candidates for further development. The isoxazolol pyrazole carboxylates and pyrazole-5-sulfonamides, in particular, have demonstrated noteworthy potency. Future research should focus on elucidating the precise mechanisms of action for different pyrazolone derivatives, optimizing their structures to enhance efficacy and reduce potential toxicity, and evaluating their performance in in vivo models. The experimental protocols and workflows provided in this guide offer a standardized framework for such future investigations.

References

Illuminating the In Vivo Anti-Inflammatory Potential of Pyrazole-Pyridazine Hybrids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for potent and safer anti-inflammatory agents is a continuous endeavor. Pyrazole-pyridazine hybrids have emerged as a promising class of compounds, demonstrating significant anti-inflammatory effects in preclinical studies. This guide provides an objective comparison of their in vivo performance against established alternatives, supported by experimental data and detailed methodologies.

Executive Summary

Pyrazole-pyridazine hybrids have shown compelling anti-inflammatory activity in various in vivo models, most notably the carrageenan-induced paw edema assay. Their mechanism of action is primarily attributed to the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade. Furthermore, evidence suggests their ability to modulate crucial signaling pathways, including the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways. This guide presents a comparative analysis of these hybrids against widely used non-steroidal anti-inflammatory drugs (NSAIDs) such as celecoxib, diclofenac, and indomethacin, offering a clear perspective on their therapeutic potential.

Comparative In Vivo Anti-Inflammatory Activity

The anti-inflammatory efficacy of pyrazole-pyridazine hybrids has been extensively evaluated using the carrageenan-induced paw edema model in rats, a standard and well-accepted assay for acute inflammation. The following tables summarize the quantitative data from various studies, comparing the percentage inhibition of paw edema by different pyrazole-pyridazine hybrids and standard drugs.

CompoundDose (mg/kg)Route of AdministrationTime Post-CarrageenanEdema Inhibition (%)Reference Compound (Inhibition %)
Pyrazole-Pyridazine Hybrids
Compound 6a10Oral3 hours82.5Celecoxib (Not specified in study)
Compound 16a10Oral3 hours84.0Celecoxib (Not specified in study)
Trimethoxy derivative 5fNot SpecifiedNot SpecifiedNot Specified-Higher COX-2 inhibition than Celecoxib
Trimethoxy derivative 6fNot SpecifiedNot SpecifiedNot Specified-Higher COX-2 inhibition than Celecoxib
Standard Drugs
Indomethacin5Intraperitoneal5 hoursSignificant-
Celecoxib10Oral3 hours--
DiclofenacNot SpecifiedNot SpecifiedNot Specified--

Table 1: Comparison of Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats.

CompoundIC50 for COX-2 (µM)Selectivity Index (COX-1/COX-2)
Pyrazole-Pyridazine Hybrids
Trimethoxy derivative 5f1.50-
Trimethoxy derivative 6f1.15-
Bromo derivative 6eComparable to Celecoxib-
Standard Drug
Celecoxib--

Table 2: In Vitro COX-2 Inhibitory Activity of Select Pyrazole-Pyridazine Hybrids. [1][2]

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the objective evaluation of the presented data. The following is a detailed protocol for the carrageenan-induced paw edema model, a cornerstone in the in vivo assessment of anti-inflammatory agents.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of test compounds.

Animals: Male Wistar rats (150-180 g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water.

Procedure:

  • Animal Grouping: Animals are randomly divided into several groups (n=6 per group):

    • Vehicle Control Group (receives the vehicle, e.g., 0.5% carboxymethyl cellulose).

    • Test Compound Groups (receive different doses of the pyrazole-pyridazine hybrid).

    • Standard Drug Groups (receive reference drugs like celecoxib, diclofenac, or indomethacin).

  • Drug Administration: Test compounds and standard drugs are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Inflammation: A 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured at specific time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group, and Vt is the mean paw volume of the treated group.

experimental_workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Data Analysis animal_prep Animal Acclimatization (Male Wistar Rats, 150-180g) grouping Random Grouping (n=6 per group) animal_prep->grouping drug_prep Drug Preparation (Test & Standard Compounds) grouping->drug_prep drug_admin Drug Administration (Oral or Intraperitoneal) drug_prep->drug_admin inflammation_induction Carrageenan Injection (0.1 mL of 1% solution) drug_admin->inflammation_induction measurement Paw Volume Measurement (Plethysmometer at 0, 1, 2, 3, 4h) inflammation_induction->measurement calculation Calculation of Edema Inhibition (%) measurement->calculation comparison Comparison with Control & Standard calculation->comparison

Caption: Experimental Workflow for Carrageenan-Induced Paw Edema Assay.

Signaling Pathways in Inflammation

The anti-inflammatory effects of pyrazole-pyridazine hybrids are mediated through the modulation of key signaling pathways involved in the inflammatory response.

COX-2 and NF-κB Signaling Pathway

Inflammatory stimuli, such as carrageenan, trigger the activation of the NF-κB pathway. This leads to the transcription of pro-inflammatory genes, including COX-2, which in turn catalyzes the production of prostaglandins (PGE2), key mediators of inflammation. Pyrazole-pyridazine hybrids have been shown to inhibit COX-2 activity directly and may also suppress the activation of NF-κB.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_mediators Inflammatory Mediators cluster_inhibition Inhibition by Pyrazole-Pyridazine Hybrids stimulus Carrageenan IKK IKK Activation stimulus->IKK activates IkB IκB Degradation IKK->IkB phosphorylates NFkB NF-κB Translocation to Nucleus IkB->NFkB releases COX2_gene COX-2 Gene Transcription NFkB->COX2_gene induces COX2_protein COX-2 Protein Synthesis COX2_gene->COX2_protein PGE2 Prostaglandins (PGE2) COX2_protein->PGE2 catalyzes inflammation Inflammation (Edema, Pain) PGE2->inflammation mediates hybrid_NFkB Pyrazole-Pyridazine Hybrids hybrid_NFkB->NFkB inhibits hybrid_COX2 Pyrazole-Pyridazine Hybrids hybrid_COX2->COX2_protein inhibits

Caption: Inhibition of COX-2 and NF-κB Signaling by Pyrazole-Pyridazine Hybrids.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is another critical signaling cascade activated by inflammatory stimuli. Its activation leads to the production of pro-inflammatory cytokines such as TNF-α and IL-6. Some pyrazole derivatives have been shown to inhibit the phosphorylation of p38 MAPK, thereby reducing the production of these inflammatory mediators.

p38_MAPK_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_cytokines Pro-inflammatory Cytokines cluster_inhibition Inhibition by Pyrazole Derivatives stimulus LPS / Cytokines MKK MKK3/6 Activation stimulus->MKK activates p38 p38 MAPK Phosphorylation MKK->p38 phosphorylates TranscriptionFactors Activation of Transcription Factors (e.g., AP-1) p38->TranscriptionFactors activates TNFa TNF-α TranscriptionFactors->TNFa IL6 IL-6 TranscriptionFactors->IL6 inflammation Inflammation TNFa->inflammation IL6->inflammation pyrazole_p38 Pyrazole Derivatives pyrazole_p38->p38 inhibits

Caption: Inhibition of the p38 MAPK Signaling Pathway by Pyrazole Derivatives.

Conclusion

The in vivo data strongly support the anti-inflammatory potential of pyrazole-pyridazine hybrids. Their efficacy, particularly in the carrageenan-induced paw edema model, is comparable and in some cases superior to that of established NSAIDs. Their dual action of inhibiting COX-2 and modulating key inflammatory signaling pathways like NF-κB and p38 MAPK positions them as attractive candidates for further drug development. This guide provides a foundational understanding for researchers to build upon, encouraging further investigation into the therapeutic promise of this chemical class.

References

Quantitative Structure-Activity Relationship (QSAR) Studies of Pyrazolone Compounds for Antimicrobial Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant microbial strains presents a significant challenge to global health.[1][2] Pyrazolone derivatives have garnered considerable interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial properties.[1][3] Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools that correlate the biological activity of compounds with their physicochemical properties, aiding in the design of more potent therapeutic agents.[1][4] This guide provides a comparative analysis of recent QSAR studies on pyrazolone compounds, focusing on their antimicrobial activity, to assist researchers in the development of novel antimicrobial drugs.

Comparison of QSAR Studies on Antimicrobial Pyrazolone Derivatives

Several QSAR studies have been conducted to elucidate the structural requirements for the antimicrobial activity of pyrazolone derivatives. These studies employ various molecular descriptors and statistical methods to build predictive models. A summary of key findings from representative studies is presented below.

Study ReferenceMicroorganism(s)Key Molecular DescriptorsStatistical MethodKey Findings
Saluja (2024)[4][5][6]Alternaria solaniThermodynamic, Steric, and Electronic parametersStepwise Linear Regression AnalysisThe study identified a correlation between computed molecular properties and antifungal activity. Compounds with specific electronic and steric features were found to be most potent.
Arora (2023)[1][2]Bacterial and Fungal microbesVarious computed molecular descriptorsNot specifiedA correlation between different computed molecular descriptors and the reported antimicrobial activities of seven pyrazolone compounds was established.
Anonymous (2024)[7]Botrytis cinereaComparative Molecular Field Analysis (CoMFA)3D-QSARThe 3D-QSAR model showed good predictive ability, highlighting the importance of steric and electrostatic fields for antifungal activity.
Anonymous (2024)[8]Various plant fungiComparative Molecular Field Analysis (CoMFA)3D-QSARA 3D-QSAR model was successfully established to analyze the structure-activity relationship of L-carvone-based pyrazole-oxime ester compounds.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the reproducibility and reliability of QSAR studies and antimicrobial evaluations.

Antimicrobial Susceptibility Testing

The antimicrobial activity of pyrazolone compounds is typically evaluated using standardized methods such as disk diffusion or dilution techniques.[4][9][10]

1. Disc Diffusion Method

This method is used for preliminary screening of antimicrobial activity.[4][5][6]

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., 1.5 × 10⁸ CFU/mL) is prepared from an overnight culture.[11]

  • Agar Plate Inoculation: The surface of a suitable agar medium (e.g., Nutrient Agar) is uniformly inoculated with the microbial suspension.[4]

  • Application of Compounds: Sterile filter paper discs impregnated with known concentrations of the pyrazolone compounds are placed on the agar surface.[4]

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. A larger zone indicates higher antimicrobial activity.

2. Broth Dilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]

  • Preparation of Serial Dilutions: A series of twofold dilutions of the pyrazolone compounds are prepared in a liquid growth medium (e.g., Nutrient Broth) in test tubes or microtiter plates.[10]

  • Inoculation: Each tube or well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The tubes or plates are incubated under suitable conditions.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth.[10]

QSAR Model Development

The development of a robust QSAR model involves several key steps, from data preparation to model validation.

QSAR_Workflow A Compound Dataset Selection (Pyrazolone Derivatives) C Molecular Structure Drawing & Optimization A->C B Biological Activity Data (e.g., MIC, IC50) E Data Splitting (Training and Test Sets) B->E D Calculation of Molecular Descriptors (2D/3D) C->D D->E F Model Building using Statistical Methods (e.g., MLR, PLS, ANN) E->F G Model Validation (Internal & External) F->G H Interpretation & Application (Design of New Compounds) G->H

QSAR development workflow from data collection to model application.

1. Data Set Preparation: A series of pyrazolone compounds with their corresponding experimentally determined antimicrobial activities are collected.[1]

2. Molecular Modeling and Descriptor Calculation: The 2D or 3D structures of the molecules are generated and optimized using computational chemistry software. A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors, are then calculated.[4]

3. Statistical Analysis: The dataset is typically divided into a training set for model development and a test set for external validation. Statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to establish a mathematical relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable).[4][6]

4. Model Validation: The predictive power and robustness of the developed QSAR model are rigorously assessed using various validation metrics, such as the coefficient of determination (R²), cross-validated R² (q²), and external validation on the test set.[7]

Relationship between Molecular Descriptors and Antimicrobial Activity

QSAR studies have identified several key molecular descriptors that influence the antimicrobial potency of pyrazolone compounds.

Descriptor_Activity_Relationship cluster_descriptors Molecular Descriptors Lipophilicity Lipophilicity (logP) Activity Antimicrobial Activity Lipophilicity->Activity Influences membrane permeability Electronic Electronic Properties (HOMO, LUMO, Dipole Moment) Electronic->Activity Governs drug-receptor interactions Steric Steric Factors (Molar Refractivity, Volume) Steric->Activity Affects binding affinity Topological Topological Indices (Connectivity Indices) Topological->Activity Describes molecular shape and size

Key molecular descriptors influencing the antimicrobial activity of pyrazolones.

  • Lipophilicity (logP): This parameter is crucial for the compound's ability to cross microbial cell membranes. A balanced lipophilicity is often required for optimal activity.

  • Electronic Properties: Descriptors like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as dipole moment, are important for understanding the electronic interactions between the drug molecule and its biological target.[4]

  • Steric Parameters: Molar refractivity and molecular volume can influence how well a compound fits into the active site of a target enzyme or receptor.

  • Topological Indices: These descriptors quantify aspects of molecular shape and branching, which can be critical for specific binding interactions.

By understanding the relationships highlighted in these QSAR studies, researchers can rationally design and synthesize novel pyrazolone derivatives with enhanced antimicrobial efficacy. The presented data and protocols serve as a valuable resource for guiding future drug discovery efforts in the fight against microbial resistance.

References

comparing the efficacy of different catalysts in pyranopyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyranopyrazoles, a class of heterocyclic compounds with significant therapeutic potential, has garnered considerable attention in the field of medicinal chemistry. The efficiency of pyranopyrazole synthesis is critically dependent on the choice of catalyst. This guide provides an objective comparison of the efficacy of various catalysts, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their synthetic needs.

At a Glance: Catalyst Performance in Pyranopyrazole Synthesis

The following table summarizes the performance of representative catalysts from different classes in the four-component synthesis of pyranopyrazoles, a common and efficient route to this scaffold.

Catalyst TypeCatalystCatalyst LoadingSolventTemperature (°C)TimeYield (%)Reusability
Nanoparticle CoFe₂O₄0.05 gWaterUltrasound5 minHigh (not specified)Yes
Nanoparticle Y₃Fe₅O₁₂ (YIG)0.005 gSolvent-free8020 min89-95Yes
Nanoparticle CeO₂/ZrO₂50 mgEthanolRoom Temp.15 min88-98Up to 6 cycles
Nanoparticle Mn/ZrO₂30 mgEthanol80 (Ultrasound)10 min88-98Not specified
Nanoparticle Fe₃O₄@SiO₂-EP-NH-HPANot specifiedWaterRoom Temp.10 min89-99Yes
Ionic Liquid [H-NMP][MeSO₃]Not specifiedIonic Liquid7580 minHigh (not specified)Yes
Ionic Liquid [Et₃NH][HSO₄]20 mol%Solvent-freeRoom Temp.15 minup to 94Yes
Organocatalyst Citric Acid20 mol%Water/Ethanol80Not specifiedGood to ExcellentNo
Biocatalyst Aspergillus niger Lipase (ANL)20 mgEthanol301 h70-98Up to 3 times

Experimental Workflow for Catalyst Comparison

The following diagram illustrates a typical experimental workflow for comparing the efficacy of different catalysts in the four-component synthesis of pyranopyrazoles.

G cluster_reactants Reactant Preparation cluster_catalysts Catalyst Selection reactants Aldehyde (1 mmol) Malononitrile (1 mmol) Hydrazine Hydrate (1 mmol) Ethyl Acetoacetate (1 mmol) reaction One-Pot Reaction (Solvent, Temperature, Time) reactants->reaction catA Catalyst A catA->reaction catB Catalyst B catB->reaction catC Catalyst C catC->reaction workup Work-up (Filtration/Extraction) reaction->workup purification Purification (Recrystallization) workup->purification analysis Analysis (TLC, NMR, Yield) purification->analysis comparison Comparative Analysis (Yield, Time, Reusability) analysis->comparison

A typical workflow for comparing catalyst efficacy in pyranopyrazole synthesis.

Detailed Experimental Protocols

Detailed methodologies for the synthesis of pyranopyrazoles using representative catalysts are provided below. These protocols are based on published literature and can be adapted for specific research needs.

Nanoparticle Catalyzed Synthesis (using CoFe₂O₄)

This protocol describes a rapid and efficient synthesis of pyranopyrazoles using nanomagnetic iron material (CoFe₂O₄) under ultrasound irradiation.[1]

Materials:

  • Substituted aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • CoFe₂O₄ nanocatalyst (0.05 g)

  • Water (as solvent)

Procedure:

  • In a suitable reaction vessel, combine the substituted aldehyde, malononitrile, hydrazine hydrate, ethyl acetoacetate, and CoFe₂O₄ nanocatalyst in water.

  • Subject the reaction mixture to ultrasound irradiation for 5 minutes.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, separate the solid product by filtration.

  • Wash the crude product with water and dry.

  • The catalyst can be recovered from the aqueous layer using an external magnet for reuse.

  • Further purify the product by recrystallization from ethanol if necessary.

Ionic Liquid Catalyzed Synthesis (using [Et₃NH][HSO₄])

This method outlines a green and efficient synthesis of dihydropyrano[2,3-c]pyrazoles using a Brønsted acid ionic liquid as both catalyst and reaction medium.[2]

Materials:

  • Aryl aldehyde (1 mmol)

  • Propanedinitrile (malononitrile) (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Triethylammonium hydrogen sulphate ([Et₃NH][HSO₄]) (20 mol%)

Procedure:

  • In a round-bottom flask, mix the aryl aldehyde, propanedinitrile, hydrazine hydrate, and ethyl acetoacetate.

  • Add 20 mol% of [Et₃NH][HSO₄] to the mixture.

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, quench the reaction with crushed ice.

  • Extract the product with ethyl acetate.

  • The ionic liquid can be recovered from the aqueous phase and reused.

  • Recrystallize the crude product from ethanol to obtain the pure pyranopyrazole derivative.

Organocatalyzed Synthesis (using Citric Acid)

This protocol details a simple and environmentally benign synthesis of pyranopyrazoles using the readily available and inexpensive organocatalyst, citric acid.

Materials:

  • Aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Citric acid (20 mol%)

  • Water or a mixture of water and ethanol

Procedure:

  • To a round-bottom flask, add the aldehyde, malononitrile, hydrazine hydrate, ethyl acetoacetate, and citric acid in the chosen solvent.

  • Heat the reaction mixture with stirring at a specified temperature (e.g., 80 °C).

  • Monitor the reaction by TLC until completion.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with water to remove the catalyst.

  • Dry the product and, if necessary, recrystallize from a suitable solvent like ethanol.

Biological Activity and Signaling Pathways

Pyranopyrazole derivatives exhibit a wide range of biological activities, with their anticancer properties being of particular interest. Several studies have shown that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. One of the proposed mechanisms of action involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

The following diagram illustrates a simplified signaling pathway that can be targeted by pyranopyrazole derivatives, leading to apoptosis.

G cluster_pathway Apoptosis Induction Pathway Pyrano Pyranopyrazole Derivative Tubulin Tubulin Pyrano->Tubulin Inhibits Polymerization Microtubule Polymerization Tubulin->Polymerization Spindle Mitotic Spindle Formation Polymerization->Spindle Arrest Cell Cycle Arrest (G2/M phase) Spindle->Arrest Caspase Caspase Activation Arrest->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Simplified pathway of apoptosis induction by pyranopyrazole derivatives.

Conclusion

The synthesis of pyranopyrazoles can be achieved through various catalytic systems, each offering distinct advantages. Nanoparticle catalysts often provide high yields in short reaction times under mild conditions and are frequently reusable.[1] Ionic liquids serve as both catalyst and solvent, promoting green chemistry principles with good to excellent yields and catalyst recyclability.[2] Organocatalysts like citric acid represent a cost-effective and environmentally friendly option, although they may require higher temperatures and are not typically reused. Biocatalysts such as lipases offer a green alternative with high yields under mild conditions.[1] The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including desired yield, reaction time, cost, and environmental considerations. The promising biological activities of pyranopyrazole derivatives, particularly their ability to induce apoptosis in cancer cells, underscore the importance of efficient and sustainable synthetic methodologies.

References

Cytotoxicity Showdown: 3-amino-1H-pyrazol-5(4H)-one Analogs Versus the Neuroprotectant Edaravone

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, the pyrazolone scaffold is a cornerstone, giving rise to compounds with a wide array of biological activities. This guide provides a comparative analysis of the cytotoxic profiles of various 3-amino-1H-pyrazol-5(4H)-one analogs against the well-known antioxidant and neuroprotective agent, edaravone. While direct head-to-head cytotoxic comparisons in the same study are limited, this document synthesizes available data from multiple sources to offer researchers an objective overview.

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of several this compound analogs and edaravone derivatives against various cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions.

CompoundCell LineIC50 (µM)Reference CompoundReference IC50 (µM)
This compound Analogs
Pyrazole oxime derivative (CF-6)A-549 (Lung Cancer)12.5Doxorubicin0.3
Pyrazolo[1,5-a]pyrazin-4(5H)-one derivative (Compound 28)A549 (Lung Cancer)7.01--
Pyrazolo[1,5-a]pyrazin-4(5H)-one derivative (Compound 27)A549 (Lung Cancer)8.19--
Pyrazole-based aurone analog (8e)AGS (Gastric Adenocarcinoma)6.5Oxaliplatin29.8
Pyrazole-based aurone analog (8f)AGS (Gastric Adenocarcinoma)6.6Leucovorin30.8
Edaravone and its Analogs
4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride (APH)Normal Human FibroblastsNot cytotoxic up to 100 µMEdaravoneCytotoxic
Edaravone-1,3,4-oxadiazole derivative (F-9)MDA-MB-231 (Breast Cancer)1.0ErlotinibSimilar
Edaravone-1,3,4-oxadiazole derivative (F-10)MDA-MB-231 (Breast Cancer)1.9ErlotinibSimilar

Experimental Protocols

The cytotoxicity data presented above were primarily generated using the MTT assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay for Cytotoxicity Assessment

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well). The plates are then incubated overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: The test compounds (this compound analogs and edaravone) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in cell culture medium. The medium from the cell plates is removed, and the cells are treated with the different concentrations of the compounds. Control wells containing untreated cells and vehicle control (medium with the solvent) are also included.

  • Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, the medium containing the test compounds is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Biological Pathways

To better understand the experimental process and the potential mechanisms of action, the following diagrams are provided.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treat_cells Treat Cells with Compounds cell_seeding->treat_cells compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->treat_cells incubate_cells Incubate for 24-72 hours treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals (DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Edaravone Edaravone ROS Oxidative Stress (ROS) Edaravone->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Conformational Change Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus Translocates ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Antioxidant_Genes Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes Transcription Antioxidant_Genes->ROS Reduces

Caption: Nrf2 signaling pathway activated by edaravone.

Discussion and Conclusion

The compiled data indicates that certain this compound analogs exhibit significant cytotoxic activity against various cancer cell lines, with IC50 values in the low micromolar range. For instance, pyrazole-based aurone analogs and pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have demonstrated potent anticancer effects.[1]

In contrast, edaravone, while known for its neuroprotective properties, has been shown to exhibit some level of cytotoxicity. Interestingly, a synthesized analog of edaravone, 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride (APH), was found to be non-cytotoxic to normal human fibroblasts at concentrations up to 100 µM, a characteristic that differed from edaravone itself.[2] This suggests that structural modifications to the edaravone scaffold can significantly alter the cytotoxic profile. Furthermore, some edaravone-1,3,4-oxadiazole derivatives have shown potent anticancer activity, highlighting the therapeutic potential of edaravone-based compounds beyond neuroprotection.

The mechanism of cytotoxicity for the this compound analogs can vary, with some acting as inhibitors of cyclin-dependent kinases (CDKs), thereby inducing apoptosis. Edaravone's primary mechanism is attributed to its potent antioxidant activity, primarily through the scavenging of free radicals and the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant genes.

References

A Comparative Guide to the Biofilm Dispersal Activity of 3,5-Diamino-1H-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria has underscored the urgent need for novel therapeutic strategies that target bacterial biofilms. These complex, surface-associated communities of microorganisms are notoriously resistant to conventional antibiotics and host immune responses. One promising approach is the development of agents that can disperse pre-formed biofilms, rendering the bacteria more susceptible to antimicrobial agents. This guide provides a comprehensive comparison of the biofilm dispersal activity of 3,5-diamino-1H-pyrazole derivatives against other known biofilm dispersal agents, supported by experimental data and detailed methodologies.

Mechanism of Action: Targeting c-di-GMP Signaling

Recent studies have identified 4-arylazo-3,5-diamino-1H-pyrazoles as a novel class of anti-biofilm agents.[1][2][3] Their primary mechanism of action involves the stimulation of phosphodiesterase (PDE) activity, specifically the PDE BifA in Pseudomonas aeruginosa.[1] This leads to a reduction in the intracellular concentration of the secondary messenger cyclic dimeric guanosine monophosphate (c-di-GMP).[1] High levels of c-di-GMP are associated with biofilm formation, while lower levels promote a planktonic, or free-swimming, bacterial state.

A notable example, 4-(3-fluorophenyl)azo-3,5-diamino-1H-pyrazole, has been shown to reduce c-di-GMP levels by more than 70%, demonstrating the potential of this class of compounds in modulating this key signaling pathway.[1]

Quantitative Comparison of Biofilm Dispersal Agents

To provide an objective assessment, the following tables summarize the quantitative biofilm dispersal or inhibition activity of 3,5-diamino-1H-pyrazole derivatives and other major classes of anti-biofilm agents. It is important to note that direct head-to-head comparative studies are limited, and the presented data is compiled from various sources with different experimental setups.

Compound ClassSpecific Agent/DerivativeTarget Organism(s)Biofilm Reduction/InhibitionIC50/EC50Reference(s)
3,5-Diamino-1H-Pyrazole Derivatives 4-(3-fluorophenyl)azo-3,5-diamino-1H-pyrazolePseudomonas aeruginosa>70% c-di-GMP reductionNot Reported[1]
1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H-pyrazolesAcinetobacter baumannii86.6% - 95.8% inhibitionNot Reported[4]
N-phenyl-1H-pyrazole-4-carboxamidesStaphylococcus aureusNot Reported2.3 - 32 µM (inhibition)[5]
Nitric Oxide (NO) Donors VariousVariousAverage 63% surface reductionNot Reported
PAPA NONOatePseudomonas aeruginosa71.8% reduction (at 100 µM)Not Reported
Enzymatic Agents AmylasePseudomonas protegens95% removalNot Reported
Cellulase/XylanasePseudomonas protegens92% removalNot Reported
Serine Endoprotease IPseudomonas protegens90% removalNot Reported
Quorum Sensing Inhibitors (QSIs) mBTLPseudomonas aeruginosaNot Reported8 µM (inhibition of LasR)
mCTLPseudomonas aeruginosaNot Reported9 µM (inhibition of LasR)
Antimicrobial Peptides VariousVariousVariesVaries

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the assessment of biofilm dispersal activity.

Crystal Violet Biofilm Dispersal Assay

This assay is a common method for quantifying the total biomass of a biofilm.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Appropriate growth medium

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid or 95% Ethanol

Procedure:

  • Biofilm Formation: Inoculate wells of a 96-well plate with a diluted overnight bacterial culture. Include sterile medium as a negative control. Incubate for 24-48 hours at the optimal temperature for the bacterial strain to allow for biofilm formation.

  • Removal of Planktonic Cells: Gently discard the culture medium from the wells. Wash the wells three times with PBS to remove non-adherent, planktonic cells.

  • Treatment with Dispersal Agent: Add fresh medium containing the desired concentrations of the 3,5-diamino-1H-pyrazole derivative or other test compounds to the wells. Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 2, 4, 6, 24 hours).

  • Staining: Discard the medium and wash the wells with PBS. Add 125 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the water runs clear.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

  • Quantification: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate and measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Quantification of Cyclic di-GMP (c-di-GMP)

This protocol outlines the extraction and quantification of intracellular c-di-GMP levels in bacteria, a key indicator of the mechanism of action for 3,5-diamino-1H-pyrazole derivatives.

Materials:

  • Bacterial culture

  • Test compounds

  • Ice-cold PBS

  • Ethanol

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Cell Culture and Treatment: Grow bacterial cultures to the desired optical density. Treat the cultures with the test compounds or a vehicle control for a specified duration.

  • Cell Harvesting and Lysis: Harvest the bacterial cells by centrifugation. Resuspend the cell pellet in an appropriate buffer and lyse the cells, for example, by heat treatment (100°C for 5 minutes).

  • Extraction: Add ice-cold ethanol to the cell lysate to precipitate proteins and other macromolecules. Centrifuge to pellet the debris and collect the supernatant containing the nucleotides.

  • Sample Preparation: Dry the supernatant using a vacuum concentrator. Reconstitute the dried extract in an appropriate buffer for HPLC analysis.

  • HPLC Quantification: Analyze the samples using a reverse-phase HPLC column. Use a standard curve of known c-di-GMP concentrations to quantify the amount of c-di-GMP in each sample. Normalize the results to the total protein concentration of the cell lysate.

Phosphodiesterase (PDE) Activity Assay

This assay measures the ability of compounds to stimulate the enzymatic activity of PDEs.

Materials:

  • Purified PDE enzyme (e.g., BifA)

  • Test compounds

  • Substrate (e.g., c-di-GMP)

  • Assay buffer

  • Detection reagents (e.g., luminescent or fluorescent-based kits)

Procedure:

  • Reaction Setup: In a microplate, combine the purified PDE enzyme, the test compound at various concentrations, and the assay buffer.

  • Initiation of Reaction: Add the c-di-GMP substrate to initiate the enzymatic reaction. Incubate at the optimal temperature for the enzyme.

  • Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions. These reagents typically convert the product of the PDE reaction (pGpG or GMP) into a detectable signal (e.g., light or fluorescence).

  • Measurement: Measure the signal using a microplate reader. An increase in signal compared to the control (no compound) indicates stimulation of PDE activity.

Visualizing the Pathways and Workflows

To better illustrate the concepts and procedures discussed, the following diagrams have been generated using Graphviz.

Signaling_Pathway cluster_0 High c-di-GMP cluster_1 Low c-di-GMP Biofilm_Formation Biofilm_Formation Planktonic_Growth Planktonic_Growth c_di_GMP c-di-GMP DGC Diguanylate Cyclase (DGC) DGC->c_di_GMP Synthesis PDE Phosphodiesterase (PDE) c_di_GMP->Biofilm_Formation Promotes c_di_GMP->PDE Degradation Pyrazole_Derivatives 3,5-Diamino-1H-Pyrazole Derivatives Pyrazole_Derivatives->PDE Stimulates

Caption: Signaling pathway of c-di-GMP in biofilm regulation.

Biofilm_Dispersal_Assay_Workflow A 1. Biofilm Growth (24-48h in 96-well plate) B 2. Wash with PBS (Remove planktonic cells) A->B C 3. Add Test Compounds (Incubate for dispersal) B->C D 4. Wash with PBS C->D E 5. Stain with Crystal Violet (10-15 min) D->E F 6. Wash with Water E->F G 7. Solubilize Stain (Acetic Acid or Ethanol) F->G H 8. Measure Absorbance (590 nm) G->H

Caption: Workflow for the Crystal Violet biofilm dispersal assay.

Conclusion

3,5-diamino-1H-pyrazole derivatives represent a promising class of biofilm dispersal agents with a distinct mechanism of action targeting the c-di-GMP signaling pathway. While direct comparative data with other dispersal agents is still emerging, the available evidence suggests their high potency in modulating a key bacterial second messenger system. Further research, including head-to-head comparative studies and in vivo efficacy models, will be crucial in fully elucidating their therapeutic potential in combating biofilm-associated infections. This guide provides a foundational overview for researchers and drug development professionals to assess and compare the activity of these novel compounds against existing alternatives.

References

Safety Operating Guide

Proper Disposal of 3-amino-1H-pyrazol-5(4H)-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 3-amino-1H-pyrazol-5(4H)-one and its derivatives should be treated as hazardous chemical waste. The disposal protocol is contingent upon local regulations and the policies of your institution's Environmental Health & Safety (EHS) department. This guide provides a procedural framework for the safe handling and disposal of this compound, emphasizing safety and regulatory compliance.

Hazard Assessment and Safety Profile

This compound, a pyrazole derivative, is classified as a hazardous substance.[1] Pyrazole-based compounds are recognized for their diverse pharmacological activities and should be handled with care.[2] The primary hazards associated with similar aminopyrazoles include acute oral toxicity, skin corrosion/irritation, and serious eye damage.[1]

Hazard ClassificationDescriptionPersonal Protective Equipment (PPE)
Acute Oral Toxicity Harmful if swallowed.[1]Eyeshields, Faceshields, Gloves, Respirator Cartridges (type P3)
Skin Corrosion/Irritation Causes skin irritation or burns.[1][3]Wear appropriate protective gloves and clothing to prevent skin exposure.[4]
Serious Eye Damage/Irritation Causes serious eye damage.[1][3]Wear appropriate protective eyeglasses or chemical safety goggles.[4]
Respiratory Irritation May cause respiratory irritation.[5]Use only outdoors or in a well-ventilated area.[5]

Standard Disposal Protocol

This protocol outlines the step-by-step procedure for the safe disposal of this compound from a laboratory setting. All procedures involving the handling of this chemical waste should be conducted within a chemical fume hood while wearing appropriate personal protective equipment.

Step 1: Waste Collection and Segregation

  • Solid Waste:

    • Carefully sweep up solid this compound, avoiding dust formation.[1]

    • Place the solid waste into a designated, labeled, and leak-proof container suitable for hazardous chemical waste.[6]

  • Liquid Waste (Solutions):

    • Collect all solutions containing this compound in a dedicated, chemically compatible, and leak-proof container with a secure lid.[2]

    • Do not overfill the container; leave adequate headspace for expansion.[2][7]

  • Contaminated Materials:

    • Dispose of any items contaminated with this compound (e.g., pipette tips, gloves, weighing paper) as hazardous waste.

    • Place these materials in a designated, clearly labeled container or a lined pail.[8] Never use biohazard or black plastic bags for chemical waste.[2][8]

Step 2: Container Selection and Labeling

  • Container Choice: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[2] It is often best to reuse the original product container for the corresponding waste.[7]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[8]

    • Include the concentration and quantity of the waste.[8]

    • Ensure the label is legible and securely attached to the container.[8]

Step 3: Rinsing of Empty Containers

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[7]

  • The first rinsate must be collected and disposed of as hazardous waste.[2][7] Subsequent rinses may also need to be collected depending on local regulations.

  • After thorough rinsing, deface or remove the original label on the container before disposal or recycling.[8]

Step 4: Storage and Collection

  • Store waste containers in a designated satellite accumulation area (SAA) that is under the control of the laboratory director.[8]

  • Ensure secondary containment is used to capture any potential leaks.[2] The secondary container must be able to hold 110% of the volume of the primary container.[2]

  • Segregate the waste from incompatible materials, particularly strong oxidizing agents.[2]

  • Arrange for the collection of the hazardous waste by your institution's EHS department according to their schedule (e.g., typically within 90 days).[2]

Under no circumstances should this compound or its solutions be discharged down the drain or disposed of in regular trash.[2]

Disposal Workflow

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation cluster_waste_collection Waste Collection cluster_disposal_path Disposal Path cluster_decontamination Decontamination A Don appropriate PPE: - Safety goggles - Lab coat - Chemical-resistant gloves B Work within a certified chemical fume hood A->B C Identify waste type: Solid, Liquid, or Contaminated Labware B->C D Select a compatible, leak-proof hazardous waste container with a secure lid C->D K Triple-rinse empty original containers C->K E Label container with: 'Hazardous Waste' 'this compound' Concentration and Date D->E F Place waste into the labeled container E->F G Is container full? F->G G->F No H Securely close the lid G->H Yes I Store in designated Satellite Accumulation Area (SAA) with secondary containment H->I J Arrange for EHS pickup I->J L Collect first rinsate as hazardous waste K->L M Deface original label and dispose of rinsed container per institutional guidelines L->M

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 3-amino-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 3-amino-1H-pyrazol-5(4H)-one, ensuring the well-being of laboratory personnel and compliance with safety standards. The following procedures are based on available safety data for this compound and structurally similar pyrazole derivatives.

Hazard Summary

This compound is a chemical that requires careful handling due to its potential health hazards. Primary concerns include:

  • Skin Irritation: Causes skin irritation upon contact.

  • Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.

Quantitative Safety Data
ParameterValue/Recommendation
Permissible Exposure Limit (PEL) Not established. Handle in a chemical fume hood to minimize inhalation exposure.
Recommended Exposure Limit (REL) Not established. Adhere to the principle of ALARA (As Low As Reasonably Achievable) for all exposures.
Glove Material Nitrile rubber gloves are recommended for incidental splash protection. For prolonged contact, consider thicker, chemical-resistant gloves and always inspect for degradation. Change gloves immediately if contamination is suspected. Nitrile gloves generally offer good resistance to weak acids and some organic solvents.[1][2][3][4][5][6]
Glove Breakthrough Time Not specifically tested for this compound. For nitrile gloves, breakthrough can occur in under 15 minutes for some chemicals. It is critical to change gloves immediately after contact.[2]

Operational Plan: Step-by-Step Handling Protocol

1. Engineering Controls:

  • Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ensure that an eyewash station and a safety shower are readily accessible and in good working order.

2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear nitrile gloves. For tasks with a higher risk of splash or prolonged contact, double-gloving or using thicker, chemical-resistant gloves is advised.

  • Body Protection: A standard laboratory coat must be worn and fully buttoned.

  • Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter should be used.

3. Handling Procedure:

  • Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for the compound.

  • Wash hands thoroughly with soap and water before and after handling the chemical.

  • Avoid creating dust when weighing or transferring the solid material.

  • Keep the container tightly closed when not in use.

  • Do not eat, drink, or smoke in the laboratory.

4. Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed to prevent contamination and exposure to moisture or light.

Disposal Plan: Step-by-Step Waste Management

1. Waste Characterization:

  • All waste containing this compound, including contaminated labware and PPE, must be treated as hazardous chemical waste.

2. Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired solid this compound and any contaminated materials (e.g., weighing paper, pipette tips, gloves) in a dedicated, clearly labeled, and sealable hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.

  • Sharps Waste: Any needles or other sharps contaminated with the compound must be disposed of in a designated sharps container.

3. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the chemical name (this compound), and the associated hazards (e.g., Irritant).

4. Storage of Waste:

  • Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure containers are kept closed except when adding waste.

5. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.

  • High-temperature incineration is a common and recommended method for the disposal of such compounds.

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it in a sealed container for hazardous waste disposal.

Workflow for Handling this compound

Handling_Workflow Workflow for Safe Handling of this compound prep Preparation - Review SDS - Don PPE handling Handling - Use fume hood - Weigh and transfer prep->handling storage Storage - Cool, dry, well-ventilated - Tightly sealed handling->storage Store unused chemical waste_collection Waste Collection - Segregate solid & liquid waste - Label containers handling->waste_collection Generate waste emergency Emergency Procedures - Spill, exposure, etc. handling->emergency In case of incident disposal Disposal - EHS/Licensed service pickup - Incineration waste_collection->disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-1H-pyrazol-5(4H)-one
Reactant of Route 2
3-amino-1H-pyrazol-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.